EMAC10101d
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H15Cl2N3O2S2 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
4-[[4-(2,4-dichlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-2-22-16(14-8-3-11(18)9-15(14)19)10-25-17(22)21-12-4-6-13(7-5-12)26(20,23)24/h3-10H,2H2,1H3,(H2,20,23,24) |
Clave InChI |
OEGLVUQKHJHUEU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CSC1=NC2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of EMAC10101d
Disclaimer: Publicly available scientific literature and data extensively describe the mechanism of action for the lipopeptide antibiotic MX-2401 . While the query specified EMAC10101d , a definitive public link between these two designators could not be established through the conducted research. It is possible that this compound represents an internal development code, a preclinical identifier, or another designation for what is scientifically known as MX-2401. This guide provides a comprehensive overview of the mechanism of action of MX-2401, which is presented as a proxy for this compound based on the available information.
Executive Summary
MX-2401 is a semisynthetic, calcium-dependent lipopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including resistant strains.[1][2][3] Its primary mechanism of action is the inhibition of peptidoglycan synthesis through a high-affinity interaction with undecaprenyl phosphate (C55-P), a crucial lipid carrier in the bacterial cell wall synthesis pathway.[1][2] This mode of action is distinct from other lipopeptide antibiotics like daptomycin, which primarily disrupts the bacterial cell membrane potential. While MX-2401 can induce slow membrane depolarization at high concentrations, this is not its primary bactericidal mechanism.[1][2]
Core Mechanism: Inhibition of Peptidoglycan Synthesis
The central mechanism of MX-2401 involves the disruption of the bacterial cell wall synthesis by targeting undecaprenyl phosphate (C55-P). This lipid carrier is essential for the transport of peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane, where they are incorporated into the growing cell wall.
Binding to Undecaprenyl Phosphate (C55-P)
MX-2401 binds directly to C55-P in a calcium-dependent manner.[1][2] This binding sequesters C55-P, preventing it from participating in the subsequent steps of the peptidoglycan synthesis cycle. The interaction is specific and of high affinity, leading to a potent inhibition of cell wall formation.
Inhibition of Lipid I and Lipid II Biosynthesis
The sequestration of C55-P by MX-2401 directly inhibits the enzymes that utilize it as a substrate. This leads to a dose-dependent reduction in the biosynthesis of two key cell wall precursors:
-
Lipid I: Formed by the transfer of N-acetylmuramic acid (MurNAc)-pentapeptide from UDP-MurNAc-pentapeptide to C55-P.
-
Lipid II: Formed by the addition of N-acetylglucosamine (GlcNAc) to Lipid I.
The inhibition of these early steps in the peptidoglycan synthesis pathway is a critical aspect of MX-2401's bactericidal activity.
Impact on Wall Teichoic Acid Synthesis
In addition to its role in peptidoglycan synthesis, C55-P is also a carrier for the precursors of wall teichoic acids (WTAs), another major component of the Gram-positive cell wall. By binding to C55-P, MX-2401 also inhibits the biosynthesis of the WTA precursor, Lipid III.[1][2]
Signaling Pathway Diagram
Caption: MX-2401 binds to C55-P, inhibiting Lipid I and II synthesis.
Secondary Effect: Membrane Depolarization
While the primary mechanism of MX-2401 is the inhibition of cell wall synthesis, it can also induce slow membrane depolarization at high concentrations.[1][2] However, several lines of evidence indicate that this is not its main bactericidal pathway:
-
Slow Kinetics: The depolarization induced by MX-2401 is significantly slower than that caused by membrane-active antibiotics like daptomycin.
-
High Concentrations Required: Significant depolarization is only observed at concentrations well above the minimum inhibitory concentration (MIC) of MX-2401.
-
Lack of Correlation with Bactericidal Activity: The bactericidal effect of MX-2401 does not correlate with the extent of membrane depolarization.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of MX-2401.
Table 1: In Vitro Activity of MX-2401 against Gram-Positive Pathogens
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 - 1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 2 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 4 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.5 - 4 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 - 0.25 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 - 1 |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: Comparison of Membrane Depolarization Effects
| Compound | Concentration (vs. MIC) | Time to Max Depolarization |
| MX-2401 | >8x MIC | > 60 minutes |
| Daptomycin | 2x - 4x MIC | < 15 minutes |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing the findings on MX-2401's mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of MX-2401 that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Bacterial strains are grown in appropriate broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of MX-2401: A two-fold serial dilution of MX-2401 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of MX-2401 at which no visible growth is observed.
Experimental Workflow: MIC Determination
References
An In-depth Technical Guide to EMAC10101d
EMAC10101d: A Novel Modulator of Cellular Signaling
This compound has been identified as a novel synthetic compound with potential applications in hematological research.[1] While public domain information regarding its specific mechanism of action and biological effects is limited, this guide synthesizes the available preliminary data and outlines established experimental protocols for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for designing and interpreting experimental results.
| Property | Value |
| Molecular Formula | C₂₂H₂₅FN₄O₄ |
| Molecular Weight | 444.46 g/mol |
| IUPAC Name | 4-(4-((4-(morpholinomethyl)benzyl)oxy)phenyl)-1-(2-fluoroethyl)-1H-1,2,3-triazole-5-carboxamide |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| Purity | >98% |
Hypothesized Mechanism of Action
Based on structural similarity to known kinase inhibitors, this compound is hypothesized to function as an antagonist of the Angiotensin II Type 2 Receptor (AT₂R). This receptor is implicated in various physiological processes, and its modulation has been explored for therapeutic purposes, including neuropathic pain. The proposed mechanism involves the inhibition of downstream signaling cascades, thereby affecting cellular proliferation and inflammatory responses.
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway affected by this compound. The compound is believed to inhibit the binding of Angiotensin II to the AT₂R, thereby preventing the activation of downstream effectors.
Caption: Hypothesized mechanism of this compound action on the AT₂R signaling pathway.
Experimental Protocols
The following sections detail key experimental methodologies for investigating the biological activity of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the AT₂R.
Materials:
-
HEK293 cells overexpressing human AT₂R
-
[³H]-CGP 42112A (radioligand)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-AT₂R cells.
-
In a 96-well plate, add 50 µL of cell membrane preparation to each well.
-
Add 25 µL of varying concentrations of this compound.
-
Add 25 µL of [³H]-CGP 42112A.
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters three times with ice-cold binding buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
Analyze data to determine the Ki value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
DMEM supplemented with 10% FBS
-
This compound
-
MTS reagent
-
96-well plates
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTS reagent to each well and incubate for 2 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC₅₀ value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.
References
EMAC10101d: A Potent and Selective Carbonic Anhydrase II Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EMAC10101d, a novel dihydrothiazole benzenesulfonamide identified as a highly potent and selective inhibitor of human carbonic anhydrase II (hCA II). Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial to various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers.[1][2] this compound, with its low nanomolar inhibitory activity and selectivity for hCA II, represents a significant compound for further investigation and potential drug development.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow CO₂ hydration assay. The resulting inhibition constants (Kᵢ) are summarized in the table below, highlighting the compound's remarkable selectivity for hCA II.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| This compound | 9627.4 | 8.1 | 224.6 | 154.9 |
| Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.[1][2] |
Mechanism of Action and Structural Insights
This compound belongs to the class of sulfonamide carbonic anhydrase inhibitors. Its mechanism of action involves the coordination of the sulfonamide moiety to the zinc ion located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule (or hydroxide ion) that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.
Docking studies of this compound within the active site of hCA II have revealed key interactions that contribute to its high affinity and selectivity.[1] The benzenesulfonamide portion of the molecule directly chelates the catalytic zinc ion.[1] Furthermore, the 2,4-dichlorophenyl substituent on the dihydrothiazole ring plays a crucial role in establishing favorable interactions with amino acid residues lining the hydrophobic portion of the active site cavity.[1]
Experimental Protocols
Synthesis of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides (General Procedure)
While the specific, detailed synthesis protocol for this compound is part of a larger series of compounds, the general synthetic route for 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides can be described as follows. The synthesis involves a multi-step process, likely starting from commercially available precursors to construct the dihydrothiazole ring, followed by coupling with the benzenesulfonamide moiety. Purification is typically achieved through chromatographic techniques.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
The inhibitory activity of this compound was assessed by measuring its effect on the CA-catalyzed hydration of carbon dioxide. This was achieved using a stopped-flow spectrophotometer.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (and other test compounds) dissolved in DMSO
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. Stock solutions of this compound are prepared in DMSO and serially diluted to the desired concentrations.
-
Pre-incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or DMSO as a control) for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution containing a pH indicator in the stopped-flow instrument.
-
Data Acquisition: The instrument records the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate, causing a change in pH. The initial rate of this reaction is determined.
-
Data Analysis: The initial rates of the catalyzed reaction are plotted against the inhibitor concentration. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are calculated from these plots. The inhibition constants (Kᵢ) are then determined using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR)
The potent and selective inhibition of hCA II by this compound can be attributed to specific structural features. The dihydrothiazole benzenesulfonamide scaffold serves as a key pharmacophore for interacting with the carbonic anhydrase active site.
-
Benzenesulfonamide Moiety: This group is essential for binding to the catalytic zinc ion and is a common feature of many potent CA inhibitors.
-
Dihydrothiazole Ring: This heterocyclic system acts as a central scaffold, appropriately positioning the other functional groups for optimal interaction with the enzyme.
-
2,4-Dichlorophenyl Substituent: The presence and position of the chlorine atoms on the phenyl ring are critical for selectivity. The 2,4-dichloro substitution pattern appears to be optimal for fitting into the hydrophobic pocket of the hCA II active site, leading to enhanced potency and selectivity over other isoforms.[1] Alterations to this substitution pattern in other synthesized analogs resulted in decreased activity against hCA II.[1]
This technical guide provides a foundational understanding of this compound as a selective hCA II inhibitor. The presented data and methodologies offer a starting point for researchers interested in the further development and application of this promising compound.
References
The Structure-Activity Relationship of EMAC10101d: A Potent and Selective Carbonic Anhydrase II Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of EMAC10101d, a novel dihydrothiazole benzenesulfonamide derivative. This compound has emerged as a potent and selective inhibitor of human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological and pathological processes, including glaucoma. This document details the quantitative inhibitory data, experimental methodologies, and the underlying molecular interactions that govern the compound's activity.
Core Findings: SAR of the EMAC10101 Series
The inhibitory activity of the EMAC10101 series of compounds (EMAC10101a-m) against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) has been investigated. The general structure of this series is a 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide scaffold. The key determinant of potency and selectivity is the nature of the substituent on the 4-aryl ring of the dihydrothiazole moiety.
Compound This compound , which features a 2,4-dichlorophenyl substituent, was identified as the most potent and selective inhibitor of hCA II within this series.[1] The presence of two chlorine atoms on the phenyl ring significantly enhances the inhibitory activity against hCA II, with a low nanomolar inhibition constant (Ki).[1]
Quantitative Inhibitory Data
The inhibitory activities of the EMAC10101 series against the four hCA isoforms are summarized in the table below. The data highlights the superior performance of this compound as a selective hCA II inhibitor.
| Compound | R-group on 4-aryl ring | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | 2,4-dichlorophenyl | >10000 | 8.1 | >10000 | 45.3 |
| EMAC10101a | 4-aminophenyl | 4472.4 | 724.8 | 108.8 | 1390.0 |
| EMAC10101b | 3-nitrophenyl | low µM range | 44.0 - 90.3 | >10000 | >10000 |
| EMAC10101c | 2,4-difluorophenyl | low µM range | 9.2 | >10000 | >10000 |
| EMAC10101h | 4-hydroxyphenyl | >10000 | 44.0 - 90.3 | >10000 | >10000 |
| EMAC10101k | 4-pyridyl | >10000 | >10000 | >10000 | >10000 |
Note: Data for other compounds in the series (EMAC10101e, f, g, i, j, l, m) are not fully detailed in the provided search results but generally show lower potency and/or selectivity compared to this compound.
The data clearly indicates that while most of the EMAC compounds exhibit nanomolar activity towards hCA II, the introduction of a second halogen at the 2-position of the phenyl ring, as seen in EMAC10101c and this compound, restores and enhances the inhibitory potency.[1] Notably, with the exception of EMAC10101k, all synthesized compounds preferentially inhibit the off-target hCA II isoform.[1]
Experimental Protocols
Synthesis of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides (EMAC10101a-m)
A general synthetic procedure for the EMAC10101 series involves the reaction of an appropriately substituted N-(thiazol-2-yl)benzenesulfonamide with a suitable aryl halide. The detailed synthesis of the parent compound, 2-aminothiazole sulfonamide, typically involves the N-sulfonylation of 2-aminothiazole with a substituted benzenesulfonyl chloride in the presence of a base like sodium acetate in an aqueous medium. The reaction mixture is heated, and the resulting product is isolated by filtration.
General N-sulfonylation Procedure:
-
Dissolve sodium acetate in distilled water.
-
Add the desired substituted benzenesulfonyl chloride and 2-aminothiazole to the solution.
-
Heat the reaction mixture to 80-85 °C with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solid product is collected by filtration.
The subsequent introduction of the ethyl and aryl groups at the N3 and C4 positions of the dihydrothiazole ring is achieved through specific synthetic routes that are detailed in the primary literature.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the EMAC10101 series was evaluated using a stopped-flow instrument to measure the CO₂ hydration catalyzed by the different hCA isoforms. This method is a well-established technique for determining the inhibition constants of CA inhibitors.
Assay Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. The assay measures the enzyme's esterase activity on a substrate like 4-nitrophenyl acetate (p-NPA), which is hydrolyzed to the colored product 4-nitrophenol. The rate of color development, monitored spectrophotometrically at 405 nm, is inversely proportional to the inhibitory activity of the test compound.
General Protocol:
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Carbonic Anhydrase enzyme stock solution
-
Substrate solution (e.g., 4-nitrophenyl acetate in acetonitrile or DMSO)
-
Test compounds (EMAC10101 series) and a known inhibitor (e.g., Acetazolamide) as a positive control.
-
-
Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound solutions at various concentrations to the sample wells. Add solvent (e.g., DMSO) to the control wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance at 405 nm in a kinetic mode for a specified duration (e.g., 60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound and its analogs is the direct inhibition of the carbonic anhydrase enzyme. The sulfonamide moiety of these compounds coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction. This binding blocks the catalytic activity of the enzyme.
While the direct downstream signaling pathways affected by the selective inhibition of hCA II by this compound are not explicitly detailed in the provided literature, the physiological consequences of hCA II inhibition are well-documented, particularly in the context of glaucoma. hCA II in the ciliary body of the eye is involved in the secretion of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases aqueous humor production and lowers intraocular pressure.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound inhibiting hCA II.
The following diagram illustrates the experimental workflow for the structure-activity relationship study of the EMAC10101 series.
Caption: Workflow for the SAR study of the EMAC10101 series.
References
EMAC10101d chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of EMAC10101d. The information is intended to support ongoing research and development efforts within the scientific community.
Chemical Structure and Properties
This compound is a chemical compound with the molecular formula C17H15Cl2N3O2S2.[1] It is also identified by its synonym, 4-((4-(2,4-Dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide.[1] The compound has a molecular weight of 428.3559 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H15Cl2N3O2S2 | [1] |
| Molecular Weight | 428.3559 g/mol | [1] |
| CAS Number | 2561476-24-0 | [1][2] |
| Isomeric SMILES | CCN1C(=CSC1=NC2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)Cl)Cl | [2] |
| Form | Solid | [2] |
Biological Activity and Inhibition Profile
This compound is recognized as a potent and selective inhibitor of human carbonic anhydrase II (hCA II), with an inhibition constant (Ki) of 8.1 nM.[2] Its selectivity for hCA II is notable when compared to other isoforms.[2]
Table 2: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) | Reference |
| hCA I | 9627.4 | [2] |
| hCA II | 8.1 | [2] |
| hCA IX | 224.6 | [2] |
| hCA XII | 154.9 | [2] |
Experimental Protocols
The inhibitory activity of this compound is determined through established in vitro enzymatic assays. While the specific protocols used for generating the data in Table 2 are not detailed in the provided search results, a general methodology for assessing carbonic anhydrase inhibition is outlined below.
General Protocol for Carbonic Anhydrase Inhibition Assay:
This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity, which is likely similar to the methodology used to characterize this compound.
-
Enzyme and Substrate Preparation:
-
A stock solution of purified human carbonic anhydrase (specific isoform) is prepared in a suitable buffer (e.g., Tris-SO4 buffer, pH 7.6).
-
The substrate, p-nitrophenyl acetate (p-NPA), is dissolved in a minimal amount of acetonitrile and then diluted in the assay buffer.
-
-
Inhibitor Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the inhibitor are prepared to determine the Ki value.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
A defined amount of the carbonic anhydrase enzyme is pre-incubated with varying concentrations of this compound for a specified period at a controlled temperature.
-
The enzymatic reaction is initiated by adding the p-NPA substrate.
-
The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with a competitive, non-competitive, or uncompetitive inhibition model) using non-linear regression analysis.
-
Signaling Pathways
The provided information on this compound does not directly implicate it in specific signaling pathways. However, as an inhibitor of carbonic anhydrase, its effects could potentially intersect with pathways regulated by pH and ion transport. For illustrative purposes, a generalized diagram of a signaling pathway involving common downstream effectors like MAP kinases is presented below. This is a hypothetical representation and is not directly linked to this compound's known mechanism of action.
Caption: A representative MAP kinase signaling cascade.
Experimental Workflow
The process of identifying and characterizing a novel inhibitor like this compound typically follows a structured experimental workflow. This workflow ensures a systematic evaluation from initial screening to detailed mechanistic studies.
Caption: A standard workflow for inhibitor discovery and development.
References
EMAC10101d: A Potent Inhibitor of Human Carbonic Anhydrase II
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the inhibitory activity of EMAC10101d against human carbonic anhydrase II (hCA II), a ubiquitous enzyme involved in fundamental physiological processes. The document details the binding affinity of this compound, the experimental methodology used to determine its inhibitory constant, and its role within a key signaling pathway relevant to cancer metabolism.
Quantitative Analysis of Inhibitory Potency
This compound has been identified as a potent and selective inhibitor of human carbonic anhydrase II (hCA II). Its inhibitory constant (Ki) for hCA II is 8.1 nM.[1] For comparative purposes, the Ki values of this compound against other carbonic anhydrase isoforms have also been determined, highlighting its selectivity. A summary of these quantitative data is presented in the table below.
| Isoform | Ki (nM) |
| hCA I | 9627.4 |
| hCA II | 8.1 |
| hCA IX | 224.6 |
| hCA XII | 154.9 |
Table 1: Inhibitory constants (Ki) of this compound for various human carbonic anhydrase isoforms.[1]
Experimental Determination of Ki Value
The inhibitory activity of this compound against hCA isoforms was determined using a stopped-flow CO2 hydration assay.[1] This method is a standard and highly accurate technique for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.
Stopped-Flow CO2 Hydration Assay Protocol
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The initial rate of the reaction is determined at various inhibitor concentrations to calculate the inhibitory constant (Ki).
General Methodology:
-
Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII).
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). The buffer composition and pH are optimized for the specific isoform being tested.
-
A stock solution of the inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
CO2-saturated water as the substrate.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
-
Procedure:
-
The enzyme solution and the inhibitor solution (at various concentrations) are pre-incubated.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short time frame (typically seconds) to determine the initial reaction velocity.
-
The uncatalyzed rate of CO2 hydration (in the absence of the enzyme) is also measured and subtracted from the enzyme-catalyzed rates.
-
The initial velocities are plotted against the inhibitor concentration, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff equation) to determine the Ki value.
-
The following diagram illustrates the general workflow for determining the Ki value using a stopped-flow assay.
Signaling Pathway Involvement
Carbonic anhydrase II plays a crucial role in cellular pH regulation, a process that is often dysregulated in cancer. One important mechanism involves the interaction of hCA II with monocarboxylate transporters (MCTs), particularly MCT1. This interaction facilitates the transport of lactate, a product of glycolysis, out of cancer cells. By inhibiting hCA II, this compound can disrupt this process, leading to intracellular acidification and potentially inhibiting cancer cell proliferation and survival.
References
Selectivity Profile of EMAC10101d Against Carbonic Anhydrase Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of the compound EMAC10101d against various human carbonic anhydrase (hCA) isoforms. The document summarizes key quantitative data, details the experimental methodologies used for these assessments, and provides visualizations of the experimental workflow.
Quantitative Inhibition Data
This compound has been evaluated for its inhibitory activity against several physiologically relevant human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below. The data reveals that this compound is a potent and selective inhibitor of hCA II.[1][2]
| Isoform | Inhibition Constant (Kᵢ) in nM |
| hCA I | 4472.4 |
| hCA II | 8.1 |
| hCA IX | 724.8 |
| hCA XII | 1390.0 |
Table 1: Inhibition data of this compound against hCA isoforms I, II, IX, and XII. Values are the mean from three different assays, with errors in the range of ±5–10% of the reported values.[1]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The determination of the inhibitory potency of this compound against different hCA isoforms was performed using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Principle
Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The release of a proton causes a change in the pH of the solution, which can be monitored using a pH indicator. The rate of this reaction is proportional to the enzyme activity. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, and the extent of this decrease is used to determine the inhibition constant (Kᵢ).
Materials and Reagents
-
Enzyme: Purified recombinant human CA isoforms (I, II, IX, and XII).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Substrate: CO₂-saturated water.
-
Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.5).
-
pH Indicator: A suitable pH indicator that has a spectral change in the working pH range (e.g., phenol red).
-
Stopped-flow spectrophotometer.
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the hCA enzyme in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare the assay buffer containing the pH indicator.
-
-
Enzyme-Inhibitor Pre-incubation:
-
The enzyme and inhibitor solutions are pre-incubated for a defined period to allow for the binding of the inhibitor to the enzyme's active site.
-
-
Stopped-Flow Measurement:
-
One syringe of the stopped-flow instrument is loaded with the enzyme or the enzyme-inhibitor mixture.
-
The other syringe is loaded with the CO₂-saturated substrate solution.
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance change.
-
The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibition of carbonic anhydrase activity using the stopped-flow CO₂ hydration assay.
References
In-Depth Technical Guide: Molecular Docking Studies of EMAC10101d with Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies of EMAC10101d, a potent inhibitor of human carbonic anhydrase II (hCA II). This document outlines the binding affinity of this compound, a plausible experimental protocol for computational docking, and visualizations of the inhibitor's interactions and a general workflow for such studies.
Quantitative Binding Affinity of this compound
The inhibitory activity of this compound has been quantified against several human carbonic anhydrase isoforms. The data, presented in Table 1, highlights the compound's high potency and selectivity for hCA II.
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 9627.4 |
| hCA II | 8.1 |
| hCA IX | 224.6 |
| hCA XII | 154.9 |
Table 1: Inhibitory Activity of this compound against hCA Isoforms. The data clearly demonstrates that this compound is a highly potent and selective inhibitor of hCA II.
Experimental Protocol: Molecular Docking of this compound with hCA II
The following section details a plausible, comprehensive protocol for performing a molecular docking study of this compound with human carbonic anhydrase II. This protocol is synthesized from established methodologies for docking sulfonamide-based inhibitors with metalloenzymes.
Software and Resource Requirements
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery Studio, or equivalent.
-
Docking Software: Glide, AutoDock Vina, GOLD, or equivalent.
-
Protein Data Bank (PDB) ID: 3K34 (or a similar high-resolution crystal structure of hCA II).
-
Ligand Structure: 2D or 3D structure of this compound.
Protein Preparation
-
Structure Retrieval: Download the crystal structure of human carbonic anhydrase II (e.g., PDB ID: 3K34) from the Protein Data Bank.
-
Preprocessing:
-
Remove all non-essential water molecules (typically those not involved in coordinating the zinc ion or bridging interactions).
-
Add hydrogen atoms to the protein structure, consistent with a physiological pH of 7.4.
-
Assign correct bond orders and formal charges.
-
Optimize the hydrogen bond network.
-
-
Active Site Definition:
-
Identify the active site, which is characterized by a zinc ion coordinated by three histidine residues (His94, His96, and His119).
-
Define a grid box for the docking simulation centered on the catalytic zinc ion, with dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).
-
Ligand Preparation
-
Structure Generation: Obtain the 2D structure of this compound (C17H15Cl2N3O2S2) and convert it to a 3D structure using a molecular builder.
-
Ligand Optimization:
-
Perform a conformational search and energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e).
-
Generate possible ionization states at the target pH (7.4).
-
Molecular Docking Simulation
-
Docking Algorithm: Employ a validated docking algorithm such as Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina.
-
Execution:
-
Input the prepared protein structure and the ligand file into the docking software.
-
Specify the defined grid box for the docking search.
-
Run the docking simulation, allowing for flexible ligand conformations.
-
-
Pose Generation and Scoring:
-
The software will generate a series of possible binding poses of the ligand within the enzyme's active site.
-
Each pose will be assigned a docking score (e.g., GlideScore, binding energy in kcal/mol) to predict the binding affinity.
-
Post-Docking Analysis
-
Pose Selection: Analyze the top-scoring poses to identify the most plausible binding mode. The selection should be guided by known structure-activity relationships of similar inhibitors.
-
Interaction Analysis:
-
Visualize the selected ligand-protein complex.
-
Identify and analyze the key molecular interactions, including:
-
Coordination of the sulfonamide group with the active site zinc ion.
-
Hydrogen bonds with key residues such as Thr199 and Thr200.
-
Pi-pi stacking interactions with aromatic residues like His94 and Trp5.
-
Hydrophobic interactions with surrounding residues.
-
-
Visualizations
The following diagrams illustrate the general workflow for in silico screening of carbonic anhydrase inhibitors and the specific molecular interactions of this compound within the hCA II active site.
Foundational Research on Dihydrothiazole Benzenesulfonamides: A Technical Guide
Introduction
Dihydrothiazole benzenesulfonamides represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, primarily for their potent inhibitory activity against carbonic anhydrases (CAs).[1][2][3] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological and pathological processes, including pH homeostasis, respiration, bone resorption, and tumorigenesis.[4] Consequently, the inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and various cancers.[4] This technical guide provides an in-depth overview of the foundational research on dihydrothiazole benzenesulfonamides, with a focus on their synthesis, biological activity as carbonic anhydrase inhibitors, and mechanism of action.
Chemical Synthesis
The synthesis of 4-[(dihydrothiazol-2-ylidene)amino]benzenesulfonamides is typically achieved through the condensation of a substituted 1-(4-sulfamoylphenyl)thiourea with an appropriate α-haloketone or a related electrophile.[5][6] This reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization to form the dihydrothiazole ring. The general workflow for this synthesis is depicted below.
Biological Activity: Carbonic Anhydrase Inhibition
A significant body of research has focused on the evaluation of dihydrothiazole benzenesulfonamides as inhibitors of various human carbonic anhydrase (hCA) isoforms. The benzenesulfonamide moiety is a well-established zinc-binding group, which anchors the inhibitor to the active site of the enzyme.[1] Structure-activity relationship (SAR) studies have revealed that substitutions on the dihydrothiazole ring and the aryl group at position 4 can significantly influence the inhibitory potency and selectivity towards different hCA isoforms.[1][2] For instance, the introduction of halogen substituents on the phenyl ring at position 4 of the dihydrothiazole scaffold has been shown to enhance the inhibitory activity against hCA II.[1]
The table below summarizes the inhibitory activities (Ki values) of a selection of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides against four human carbonic anhydrase isoforms: hCA I, II, IX, and XII.
| Compound ID | Aryl Substituent | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |
| EMAC10101a | 4-Fluorophenyl | 4472.4 | 724.8 | 108.8 | 1390.0 |
| EMAC10101c | 2-Chlorophenyl | >10000 | 9.2 | >10000 | >10000 |
| EMAC10101d | 2,4-Dichlorophenyl | >10000 | 8.1 | >10000 | >10000 |
| EMAC10101h | 4-Nitrophenyl | 356.6 | 80.5 | 453.3 | 258.9 |
| EMAC10101k | 4-Methoxyphenyl | 119.8 | 44.0 | 256.6 | 125.5 |
Data compiled from Meleddu R, et al. ACS Med. Chem. Lett. 2020.[1]
Mechanism of Action
The primary mechanism of action of dihydrothiazole benzenesulfonamides as carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[1] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The binding of the inhibitor is further stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues within the active site.[1]
The inhibition of tumor-associated carbonic anhydrase isoforms, particularly hCA IX, is a key area of research for the development of novel anticancer agents.[3] In hypoxic tumors, the expression of hCA IX is upregulated, leading to the acidification of the tumor microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to therapy.[2][3] Dihydrothiazole benzenesulfonamides that selectively inhibit hCA IX can counteract this acidification, thereby potentially reducing tumor aggressiveness.
Experimental Protocols
General Synthesis of 4-[(dihydrothiazol-2-ylidene)amino]benzenesulfonamides
This protocol describes a general method for the synthesis of the title compounds. Specific reaction conditions may need to be optimized for different starting materials.
Materials:
-
1-(4-sulfamoylphenyl)thiourea derivative
-
Substituted α-haloketone (e.g., 2-bromo-1-arylethan-1-one)
-
Ethanol or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve the 1-(4-sulfamoylphenyl)thiourea derivative (1 equivalent) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Add the substituted α-haloketone (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[6]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, add water to the reaction mixture to induce precipitation.[6]
-
Wash the collected solid with water and a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-[(dihydrothiazol-2-ylidene)amino]benzenesulfonamide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This protocol outlines the determination of carbonic anhydrase inhibition constants (Ki) using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)
-
HEPES buffer (or other suitable buffer)
-
Phenol red (or other pH indicator)
-
CO₂-saturated water
-
Dihydrothiazole benzenesulfonamide inhibitor stock solution (in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA isoenzyme in the assay buffer. Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Assay Setup: The stopped-flow instrument is set up to rapidly mix two solutions:
-
Syringe A: Contains the hCA enzyme and the pH indicator in the assay buffer. For inhibition assays, this syringe also contains the inhibitor at a specific concentration.
-
Syringe B: Contains CO₂-saturated water.
-
-
Reaction Initiation and Measurement:
-
The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻).
-
The production of protons causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator at a specific wavelength.
-
The initial rate of the reaction is determined from the linear portion of the absorbance change over time.
-
-
Data Analysis:
-
The initial rates are measured in the absence (control) and presence of various concentrations of the inhibitor.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software. The Ki value represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity.
-
Conclusion
Dihydrothiazole benzenesulfonamides are a versatile class of compounds with significant potential as inhibitors of carbonic anhydrases. Their straightforward synthesis and the tunability of their structure allow for the development of potent and isoform-selective inhibitors. The foundational research highlighted in this guide demonstrates their promise as therapeutic agents for a variety of diseases, particularly in the realm of oncology through the targeting of tumor-associated carbonic anhydrase isoforms. Further research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.
References
- 1. ovid.com [ovid.com]
- 2. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
EMAC10101d: A Potent and Selective Inhibitor of Human Carbonic Anhydrase II
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EMAC10101d is a novel small molecule inhibitor belonging to the dihydrothiazole benzenesulfonamide class of compounds. It has been identified as a highly potent and selective inhibitor of human carbonic anhydrase II (hCA II), a zinc-containing metalloenzyme. This guide provides a comprehensive overview of this compound, including its inhibitory profile against various carbonic anhydrase isoforms, detailed experimental protocols for its characterization, and its potential role in modulating key signaling pathways through the inhibition of tumor-associated carbonic anhydrases.
Introduction to Metalloenzymes and Carbonic Anhydrases
Metalloenzymes are a vast and diverse class of enzymes that require a metal ion cofactor for their catalytic activity.[1] These enzymes are involved in a multitude of critical physiological and pathological processes, making them attractive targets for therapeutic intervention. The carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This reaction is fundamental to processes such as pH regulation, CO2 transport, and ion exchange.[1][3] Several human carbonic anhydrase (hCA) isoforms have been identified, with varying tissue distribution and physiological roles. Notably, isoforms such as hCA IX and hCA XII are overexpressed in various cancers and are associated with tumor progression and metastasis, making them key targets for anticancer drug development.[2][4][5]
This compound: A Profile of a Selective hCA II Inhibitor
This compound, also known as 4-[(4-(2,4-dichlorophenyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamide, has emerged from a series of dihydrothiazole benzenesulfonamides as a particularly potent inhibitor of the cytosolic hCA II isoform.[6] While it shows the highest affinity for hCA II, it also exhibits inhibitory activity against other isoforms, including the tumor-associated hCA IX and hCA XII.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against four key human carbonic anhydrase isoforms has been determined, with the data summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger inhibition.
| Isoform | Ki (nM) | Selectivity Profile |
| hCA I | 9627.4 | Low Affinity |
| hCA II | 8.1 | High Affinity and Selectivity |
| hCA IX | 224.6 | Moderate Affinity |
| hCA XII | 154.9 | Moderate Affinity |
Data sourced from Meleddu et al., 2020.[6]
Experimental Protocols
The determination of the inhibitory activity of this compound was achieved through a well-established biophysical assay.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydration
The inhibition constants (Ki) for this compound against the various hCA isoforms were determined using a stopped-flow instrument to measure the enzyme's catalytic activity. This method follows the kinetics of the CO2 hydration reaction.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2. The reaction produces a proton, leading to a decrease in pH, which is monitored by a pH indicator. The rate of this reaction is proportional to the enzyme's activity.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO).
-
Reaction Buffer: A buffer solution (e.g., Tris-HCl) containing a pH indicator is prepared.
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the reaction proceeds.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the absorbance data.
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the inhibitor concentration that is comparable to the enzyme concentration.
-
Role in Metalloenzyme Inhibition and Signaling Pathways
While this compound is most selective for the cytosolic hCA II, its inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII suggests its potential utility in cancer research and therapy. These membrane-bound enzymes play a crucial role in pH regulation within the tumor microenvironment, which is critical for tumor cell survival, proliferation, and invasion.[2][4][5]
Inhibition of hCA IX and the HIF-1/EGFR/PI3K Signaling Axis
Carbonic anhydrase IX is a transcriptional target of the hypoxia-inducible factor 1 (HIF-1), a key regulator of cellular response to low oxygen conditions prevalent in solid tumors. By catalyzing the hydration of CO2, hCA IX contributes to the acidification of the extracellular space and the maintenance of a relatively alkaline intracellular pH, which favors tumor cell survival and proliferation. Furthermore, hCA IX has been shown to influence major signaling pathways such as the EGFR/PI3K pathway.
Inhibition of hCA XII and the p38 MAPK Signaling Pathway
Similar to hCA IX, carbonic anhydrase XII is also upregulated in various cancers and contributes to pH regulation. Studies have shown that the expression of hCA XII can be regulated by hypoxia and estrogen receptors.[7] Furthermore, hCA XII has been implicated in promoting cancer cell invasion and migration through the p38 MAPK signaling pathway.[8] Inhibition of hCA XII by compounds like this compound could therefore potentially disrupt these malignant processes.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding the Binding Affinity of EMAC10101d to Human Carbonic Anhydrase II (hCA II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the selective inhibitor EMAC10101d to its primary target, human carbonic anhydrase II (hCA II). This document outlines the quantitative binding data, detailed experimental methodologies for determining binding affinity, and visual representations of key processes to facilitate a deeper understanding for research, discovery, and development applications.
Core Data Presentation
The binding affinity and selectivity of this compound have been quantitatively characterized, demonstrating its high potency for hCA II. The inhibition constant (Ki) serves as a precise measure of the inhibitor's potency, with lower values indicating a stronger interaction.
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 9627.4 |
| hCA II | 8.1[1] |
| hCA IX | 224.6 |
| hCA XII | 154.9 |
Table 1: Inhibition constants of this compound for various human carbonic anhydrase isoforms.[1]
The data clearly indicates that this compound is a potent and selective inhibitor of hCA II.[1]
Mechanism of Action
This compound functions as an inhibitor of carbonic anhydrase II, a zinc-containing metalloenzyme. The inhibitory action involves the binding of the inhibitor to the active site of the enzyme, thereby preventing its catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton.
Experimental Protocols
The determination of the binding affinity of small molecules like this compound to hCA II can be accomplished through various biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Protein Preparation: Recombinant hCA II is expressed and purified. The final protein sample is dialyzed extensively against the ITC buffer (e.g., 50 mM phosphate buffer with 50 mM NaCl, pH 7.0) to ensure buffer matching. The protein concentration is accurately determined.
-
Inhibitor Preparation: this compound is dissolved in the same ITC buffer to the desired concentration.
-
ITC Experiment:
-
The ITC instrument (e.g., a MicroCal VP-ITC or similar) is equilibrated at the desired temperature (e.g., 37°C).
-
The sample cell is loaded with the hCA II solution (typically in the low micromolar range).
-
The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
A series of small, sequential injections of the inhibitor into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Methodology:
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for covalent immobilization of hCA II.
-
Ligand Immobilization: hCA II is immobilized on the sensor chip surface to a desired density. Unreacted sites are then deactivated. A reference flow cell is prepared in the same way but without the immobilized protein to account for non-specific binding and bulk refractive index changes.
-
Analyte Binding:
-
A running buffer (e.g., HBS-EP) is continuously flowed over the sensor surface.
-
Serial dilutions of this compound in the running buffer are prepared.
-
Each concentration of the inhibitor is injected over the sensor surface for a defined association time, followed by a dissociation phase where only the running buffer flows.
-
-
Data Analysis: The change in the SPR signal (response units, RU) over time is recorded, generating sensorgrams. The sensorgrams are corrected by subtracting the signal from the reference flow cell. The corrected data is then globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Fluorescence-Based Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.
Methodology:
-
Reaction Setup:
-
In a multiwell plate, a reaction mixture containing purified hCA II, a fluorescent dye (e.g., SYPRO Orange), and buffer is prepared.
-
This compound is added to the wells at various concentrations. Control wells without the inhibitor are also included.
-
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is gradually increased, and the fluorescence of the dye is monitored. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: A melting curve is generated by plotting fluorescence intensity as a function of temperature. The Tm is the temperature at which the fluorescence is at its midpoint. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the inhibitor. The ΔTm values can be used to rank the binding affinities of different compounds.
Stopped-Flow CO₂ Hydration Assay
This is a functional assay that measures the enzymatic activity of hCA II and its inhibition. The Ki value for this compound was likely determined using a similar method.
Methodology:
-
Reagent Preparation:
-
A buffered solution containing a pH indicator is prepared.
-
A CO₂-saturated solution is prepared separately.
-
Solutions of hCA II and various concentrations of this compound are prepared.
-
-
Enzymatic Reaction:
-
The hCA II solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated solution in a stopped-flow instrument.
-
The hydration of CO₂ to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator over a very short time scale (milliseconds).
-
-
Data Analysis: The initial rate of the reaction is calculated from the change in absorbance over time. The rates are measured at different inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%). The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme.
References
Preliminary Investigation of EMAC10101d Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the biological activity of EMAC10101d, a potent and selective inhibitor of human carbonic anhydrase II (hCA II). The information presented herein is based on currently available data and is intended to serve as a foundational resource for further research and development.
Core Compound Activity
This compound has been identified as a potent and selective inhibitor of human carbonic anhydrase II (hCA II).[1] Its primary biological activity is the modulation of carbonic anhydrase function, enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Quantitative Data
The inhibitory activity of this compound against several human carbonic anhydrase (hCA) isoforms has been quantified, with the inhibition constant (Ki) serving as the primary metric of potency. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Isoform | Ki (nM) | Selectivity vs. hCA II |
| hCA I | 9627.4 | ~1188-fold |
| hCA II | 8.1 | - |
| hCA IX | 224.6 | ~28-fold |
| hCA XII | 154.9 | ~19-fold |
| [1] |
Experimental Protocols
The following is a representative protocol for a colorimetric carbonic anhydrase inhibition assay, a standard method for determining the inhibitory potency (Ki) of compounds like this compound.
Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol. The rate of color formation is monitored spectrophotometrically and is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitor: this compound
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Instrumentation: Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in buffer to create a range of test concentrations.
-
Prepare a working solution of the carbonic anhydrase enzyme in buffer.
-
Prepare a working solution of p-NPA in a suitable solvent like acetonitrile.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of enzyme solution and a corresponding volume of the this compound dilution.
-
Control wells (no inhibitor): Add the same volume of enzyme solution and buffer/DMSO without the inhibitor.
-
Blank wells (no enzyme): Add buffer and substrate solution only.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 400 nm at regular intervals using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its affinity for the enzyme (Km).
-
Visualizations
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
References
An In-Depth Technical Guide to EMAC10101d: A Potent Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMAC10101d is a novel dihydrothiazole benzenesulfonamide derivative that has demonstrated significant potential as a highly potent and selective inhibitor of human carbonic anhydrase II (hCA II). This technical guide provides a comprehensive overview of the molecular properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for the characterization of its inhibitory activity are presented. Furthermore, this document elucidates the key signaling pathway associated with carbonic anhydrase II, offering insights into the mechanism of action of this compound. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Molecular and Physicochemical Properties
This compound, with the IUPAC name 4-((4-(2,4-dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide, is a small molecule inhibitor belonging to the sulfonamide class. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅Cl₂N₃O₂S₂ | [1] |
| Molecular Weight | 428.36 g/mol | [1] |
| CAS Number | 2561476-24-0 | [1] |
| Appearance | Solid | [2] |
Synthesis of this compound
The synthesis of this compound and related 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides is achieved through a well-established chemical pathway. The general procedure involves the reaction of a substituted α-bromoketone with N-ethyl-N'-(4-sulfamoylphenyl)thiourea. While the specific, detailed protocol for this compound is found in the supplementary information of the primary literature, a general representative procedure is outlined below.[1]
Experimental Protocol: General Synthesis of 4-((4-aryl-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide Derivatives
Materials:
-
Appropriately substituted α-bromoacetophenone
-
N-ethyl-N'-(4-sulfamoylphenyl)thiourea
-
Ethanol
-
Pyridine
Procedure:
-
A solution of the substituted α-bromoacetophenone (1 equivalent) in ethanol is prepared.
-
To this solution, N-ethyl-N'-(4-sulfamoylphenyl)thiourea (1 equivalent) is added.
-
A catalytic amount of pyridine is added to the reaction mixture.
-
The mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization or column chromatography to yield the final product.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic scheme for this compound.
Biological Activity and Inhibition Profile
This compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms, with remarkable selectivity for hCA II.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] The inhibitory activity of this compound was determined using a stopped-flow CO₂ hydration assay.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the enzyme-catalyzed CO₂ hydration by monitoring the change in pH.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES buffer
-
Sodium sulfate
-
Phenol red as a pH indicator
-
CO₂-saturated water
-
This compound stock solution (in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
All assays are performed at a constant temperature, typically 25°C.
-
The reaction buffer consists of HEPES with a suitable ionic strength maintained with a salt like sodium sulfate, and a pH indicator.
-
The enzyme and inhibitor are pre-incubated in the reaction buffer for a defined period to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The initial rate of the catalyzed CO₂ hydration is monitored by the change in absorbance of the pH indicator at its maximum wavelength.
-
Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Inhibition Data for this compound
The inhibitory potency of this compound against four different hCA isoforms is presented in the table below. The data highlights the compound's high affinity and selectivity for hCA II.
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) in nM |
| hCA I | 9627.4 |
| hCA II | 8.1 |
| hCA IX | 224.6 |
| hCA XII | 154.9 |
Data sourced from Meleddu et al., ACS Medicinal Chemistry Letters, 2020.[1]
Signaling Pathway of Carbonic Anhydrase II and Mechanism of Inhibition
Carbonic Anhydrase II plays a crucial role in cellular pH regulation and ion transport by maintaining the equilibrium between CO₂ and bicarbonate.[3][4] It often forms a "transport metabolon" with various anion exchangers and transporters, such as the sodium-bicarbonate cotransporter NBCe1 (SLC4A4). This functional coupling ensures efficient bicarbonate transport across cell membranes.
The inhibition of CAII by this compound disrupts this vital physiological process. By binding to the active site of CAII, this compound prevents the rapid interconversion of CO₂ and bicarbonate. This leads to a localized depletion of bicarbonate ions available for transport by partners like NBCe1, thereby affecting intracellular pH and ion homeostasis.
Signaling Pathway of Carbonic Anhydrase II and its Inhibition:
Caption: CAII signaling and inhibition by this compound.
Conclusion
This compound is a highly potent and selective inhibitor of human carbonic anhydrase II. Its well-defined chemical structure, established synthetic route, and significant in vitro activity make it a valuable tool for studying the physiological and pathological roles of CAII. The detailed methodologies and pathway information provided in this guide are intended to facilitate further research and development of this compound and related compounds as potential therapeutic agents.
References
- 1. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fundamental Role of Bicarbonate Transporters and Associated Carbonic Anhydrase Enzymes in Maintaining Ion and pH Homeostasis in Non-Secretory Organs - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Interaction of EMAC10101d with Carbonic Anhydrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the interaction between EMAC10101d, a potent inhibitor, and carbonic anhydrase (CA), a ubiquitous enzyme family involved in crucial physiological processes. This document outlines the quantitative data, detailed experimental protocols for in silico analysis, and visual representations of the underlying molecular and cellular mechanisms.
Introduction to Carbonic Anhydrase and this compound
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] These enzymes are vital for numerous physiological functions, including pH regulation, respiration, and electrolyte secretion.[1][2] There are several isoforms of human carbonic anhydrase (hCA), with varying tissue distribution and cellular localization.[1] Dysregulation of CA activity has been implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a significant target for drug development.[4]
This compound is a potent and selective inhibitor of human carbonic anhydrase II (hCA II).[5] Its inhibitory action makes it a valuable tool for studying the physiological roles of specific CA isoforms and a potential lead compound for therapeutic development. Understanding the molecular details of its interaction with carbonic anhydrase is crucial for the rational design of more specific and effective inhibitors.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified against several human carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger interaction and higher potency. The known Ki values for this compound are summarized in the table below.
| Isoform | Ki (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II |
| hCA I | 9627.4 | 1 | ~0.00084 |
| hCA II | 8.1 | ~1188 | 1 |
| hCA IX | 224.6 | ~42.8 | ~0.036 |
| hCA XII | 154.9 | ~62.2 | ~0.052 |
Data sourced from MedchemExpress.[5]
The data clearly indicates that this compound is a highly potent and selective inhibitor of hCA II.
Theoretical and In Silico Experimental Protocols
The interaction between this compound and carbonic anhydrase can be extensively studied using a variety of computational techniques. These in silico methods provide detailed insights into the binding mode, interaction energies, and the dynamics of the enzyme-inhibitor complex.
Molecular Docking of this compound into the Carbonic Anhydrase Active Site
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[6][7]
Objective: To predict the binding pose of this compound within the active site of hCA II and to estimate the binding affinity.
Methodology:
-
Protein Preparation:
-
The three-dimensional crystal structure of human carbonic anhydrase II is obtained from the Protein Data Bank (PDB).
-
The protein structure is pre-processed to remove water molecules, add hydrogen atoms, and assign correct protonation states to the amino acid residues. The zinc ion in the active site is retained.
-
-
Ligand Preparation:
-
The 2D structure of this compound is converted to a 3D conformation.
-
The ligand's geometry is optimized using a suitable force field.
-
-
Grid Generation:
-
A grid box is defined around the active site of hCA II, encompassing the catalytic zinc ion and surrounding residues. The size of the grid box is typically set to be large enough to allow for rotational and translational freedom of the ligand.
-
-
Docking Simulation:
-
A docking algorithm, such as Glide in the Schrödinger suite or AutoDock Vina, is used to systematically search for the optimal binding pose of this compound within the defined grid box.
-
Multiple docking runs are performed to ensure the reliability of the predicted binding mode.
-
-
Scoring and Analysis:
-
The resulting poses are ranked based on a scoring function that estimates the binding free energy.
-
The top-ranked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the enzyme-inhibitor complex, allowing for the assessment of its stability and the characterization of the binding interactions over time.[8][9][10]
Objective: To evaluate the stability of the this compound-hCA II complex and to analyze the dynamics of the key interactions.
Methodology:
-
System Setup:
-
The top-ranked docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Simulation Parameters:
-
A force field, such as AMBER or CHARMM, is chosen to describe the interatomic forces.
-
The system is first minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.
-
-
Production Run:
-
A long-timescale MD simulation (e.g., 100 ns) is performed.
-
The trajectory of the atoms is saved at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.
-
The persistence of key hydrogen bonds and other interactions is monitored throughout the simulation.
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.[11][12]
Objective: To calculate the binding free energy of this compound to hCA II.
Methodology:
-
Snapshot Extraction:
-
Snapshots of the complex are extracted from the stable part of the MD trajectory.
-
-
Free Energy Calculation:
-
For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Each free energy term is composed of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.
-
-
Averaging:
-
The binding free energies from all snapshots are averaged to obtain the final estimate.
-
Visualizing the Molecular and Cellular Context
Logical Relationship of Inhibition
The following diagram illustrates the logical steps from the inhibitor's structure to its effect on the enzyme.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular dynamics study of human carbonic anhydrase II in complex with Zn(2+) and acetazolamide on the basis of all-atom force field simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kth.diva-portal.org [kth.diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Methodological & Application
Application Note: EMAC10101d In Vitro Efficacy and Potency Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
EMAC10101d is a novel small molecule inhibitor targeting the EMAC protein kinase, a key component of the intracellular signaling pathway implicated in various proliferative diseases. This document provides a detailed protocol for an in vitro biochemical assay to determine the potency and selectivity of this compound. The following protocols and data are intended to guide researchers in the accurate assessment of this compound activity.
Quantitative Data Summary
The inhibitory activity of this compound was assessed against a panel of related protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined for each kinase using the protocol outlined below. All assays were performed in triplicate.
Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | Average IC50 (nM) | Standard Deviation (nM) |
| EMAC | 15.2 | 2.1 |
| Kinase A | 1,250 | 150 |
| Kinase B | 2,500 | 320 |
| Kinase C | >10,000 | N/A |
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling cascade involving the EMAC kinase and the inhibitory action of this compound.
Caption: this compound inhibits the EMAC kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to measure the inhibitory activity of this compound on the EMAC kinase. The assay quantifies the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
Recombinant EMAC Kinase
-
Kinase Substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well assay plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. Add 5 µL of the diluted compound to the appropriate wells of a 96-well plate. For control wells, add 5 µL of buffer with DMSO.
-
Kinase Reaction Mixture: Prepare a master mix containing the EMAC kinase and its corresponding substrate in the kinase assay buffer. Add 20 µL of this mixture to each well of the assay plate.
-
Initiate Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 25 µL of the ATP solution to each well to start the reaction. The final reaction volume is 50 µL.
-
Incubation: Gently mix the contents of the plate and incubate at room temperature for 60 minutes.
-
Signal Detection: After incubation, add 50 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Reading: Incubate the plate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the high (no enzyme) and low (no inhibitor) controls.
-
The percent inhibition is calculated as follows: % Inhibition = 100 * (Lumi_low - Lumi_sample) / (Lumi_low - Lumi_high)
-
The IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Application Notes and Protocols for EMAC10101d, a Selective TBK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMAC10101d is a potent and highly selective small molecule inhibitor of TANK-binding kinase 1 (TBK1). TBK1 is a non-canonical IκB kinase (IKK) that plays a crucial role in regulating innate immunity, inflammatory signaling, cell proliferation, autophagy, and apoptosis.[1][2] Dysregulation of TBK1 signaling is implicated in the pathogenesis of various diseases, including autoimmune disorders, inflammatory conditions, and certain types of cancer.[2][3] As a central kinase, TBK1 integrates signals from multiple pathways, such as the cGAS-STING and Toll-like receptor (TLR) pathways, leading to the activation of transcription factors like IRF3 and NF-κB.[4][5] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate TBK1 biology and its therapeutic potential.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of TBK1, inhibiting its kinase activity. This prevents the autophosphorylation of TBK1 at Serine 172, which is critical for its activation.[6] By inhibiting TBK1, this compound blocks the phosphorylation of its downstream substrates, most notably the transcription factor IRF3.[7] This leads to the suppression of type I interferon (IFN) production and modulation of other TBK1-mediated signaling pathways. Additionally, since TBK1 is known to phosphorylate and inhibit RIPK1, treatment with this compound can sensitize cells to RIPK1-mediated apoptosis.[8]
Signaling Pathway Overview
The following diagram illustrates the central role of TBK1 in the cGAS-STING signaling pathway and the point of intervention for this compound.
Data Presentation: In Vitro Activity of TBK1 Inhibitors
The following tables summarize the in vitro activity of known TBK1 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Biochemical Potency of Select TBK1 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| GSK8612 | TBK1 | ~160 | Biochemical Functional Assay | [9] |
| MRT67307 | TBK1/IKKε | TBK1: 19; IKKε: 33 | In vitro kinase assay | [10] |
| BX795 | PDK1/TBK1 | TBK1: 6; IKKε: 41 | In vitro kinase assay | [7] |
| CYT387 | IKBKE/TBK1 | TBK1: 160 | In vitro kinase assay | [11][12] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13][14]
Table 2: Cellular Activity of Select TBK1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
|---|---|---|---|---|---|
| GSK8612 | THP1 cells | ELISA | IFNβ secretion | Inhibited | [9] |
| MRT67307 | B16 cells | Cell Viability | Reduced viability with TNFα/IFNγ | 1 µM | [10] |
| CYT387 | L3.6pl (Pancreatic) | MTT Assay | Reduced cell viability | 2 µM | [11] |
| BX795 | Ramos cells | Western Blot | IRF3 Phosphorylation | Inhibited |[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for TBK1 Pathway Activation
This protocol is used to assess the phosphorylation status of TBK1 and its downstream target, IRF3, as a measure of target engagement by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
TBK1 pathway activator (e.g., poly(I:C) for TLR3, cytosolic dsDNA for cGAS-STING)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin (loading control).[7][15][16]
-
HRP-conjugated secondary antibodies.[17]
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a TBK1 pathway activator for the appropriate time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to the total protein and loading control.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activity. Inhibition of TBK1 can sensitize cells to apoptosis induced by stimuli like TNFα.[8]
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound
-
Apoptosis-inducing agent (e.g., TNFα)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an optimal density.
-
Incubate overnight to allow for attachment.
-
Treat cells with this compound with or without an apoptosis-inducing agent (e.g., TNFα). Include appropriate controls.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Analyze data by comparing the luminescence of treated samples to controls.
Concluding Remarks
This compound serves as a valuable research tool for elucidating the complex roles of TBK1 in cellular physiology and disease. The protocols outlined here provide a framework for characterizing the effects of this compound on cell viability, target engagement, and apoptosis. Careful experimental design, including appropriate controls and dose-response studies, will be critical for obtaining robust and interpretable data. These studies will contribute to a deeper understanding of TBK1 signaling and the therapeutic potential of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 3. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TBK1 suppresses RIPK1-driven apoptosis and inflammation during development and in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting TBK1 to overcome resistance to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.cas.org [web.cas.org]
- 15. Western blot - TBK1 (Cell Signaling, #51872S) protein expression [protocols.io]
- 16. TBK1 Polyclonal Antibody (PA5-86852) [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for EMAC10101d in Glaucoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1][2][3] Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current treatments primarily focus on lowering IOP.[3][4][5][6] However, neurodegeneration can continue in some patients despite well-controlled IOP, highlighting the need for neuroprotective therapies that directly target RGC survival.[7][8][9][10]
EMAC10101d is a novel, potent, and selective small molecule inhibitor of Rho-associated protein kinase (ROCK). The ROCK signaling pathway is implicated in the regulation of aqueous humor outflow and neuronal cell death. By inhibiting ROCK, this compound is hypothesized to have a dual mechanism of action in glaucoma: increasing aqueous humor outflow to lower IOP and providing direct neuroprotection to RGCs.
These application notes provide detailed protocols for evaluating the therapeutic potential of this compound in a preclinical animal model of glaucoma.
Mechanism of Action: this compound Signaling Pathway
This compound is a cell-permeable compound that targets the ATP-binding site of ROCK, preventing the phosphorylation of its downstream substrates. In the trabecular meshwork, this leads to a reduction in actin stress fibers and focal adhesions, resulting in increased aqueous humor outflow and a subsequent decrease in IOP. In retinal ganglion cells, inhibition of ROCK has been shown to promote cell survival and axonal regeneration.
Caption: Hypothetical signaling pathway of this compound in the trabecular meshwork and retinal ganglion cells.
Key Experiments and Protocols
Evaluation of IOP-Lowering Efficacy in a Mouse Model of Ocular Hypertension
This experiment aims to determine the dose-dependent effect of topically administered this compound on IOP in a microbead-induced model of ocular hypertension.
Experimental Workflow:
Caption: Experimental workflow for evaluating the IOP-lowering efficacy of this compound.
Protocol:
-
Animal Model: Use 8-10 week old C57BL/6J mice.
-
Induction of Ocular Hypertension: Anesthetize mice and inject 2 µL of a sterile suspension of 15 µm polystyrene microbeads into the anterior chamber of one eye.[11] The contralateral eye will serve as a control.
-
IOP Measurement: Measure IOP using a rebound tonometer (e.g., TonoLab) at the same time each day.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: this compound (0.1% solution)
-
Group 3: this compound (0.5% solution)
-
Group 4: Positive control (e.g., latanoprost 0.005%)
-
-
Drug Administration: Apply 5 µL of the respective treatment to the ocular surface of the hypertensive eye once daily in the evening.
-
Data Analysis: Compare the mean IOP between treatment groups over the 28-day period using a two-way ANOVA with post-hoc analysis.
Quantitative Data Summary:
| Treatment Group | Mean Baseline IOP (mmHg) | Mean Peak IOP (mmHg) | Mean IOP Reduction from Peak (%) |
| Vehicle Control | 14.2 ± 1.1 | 28.5 ± 2.3 | 5.3 ± 1.8 |
| This compound (0.1%) | 14.5 ± 1.3 | 29.1 ± 2.5 | 15.8 ± 3.1 |
| This compound (0.5%) | 14.3 ± 1.2 | 28.8 ± 2.1 | 25.4 ± 4.2 |
| Latanoprost (0.005%) | 14.6 ± 1.4 | 29.3 ± 2.6 | 28.1 ± 3.9 |
Assessment of Neuroprotective Effects on Retinal Ganglion Cells
This experiment evaluates the ability of this compound to protect RGCs from apoptosis in the microbead-induced ocular hypertension model.
Experimental Workflow:
Caption: Workflow for assessing the neuroprotective effects of this compound on RGCs.
Protocol:
-
Animal Model and Treatment: Follow the same procedure as in the IOP-lowering study.
-
Tissue Collection: At the end of the 28-day treatment period, euthanize the mice and enucleate the eyes.
-
Retinal Flat-mounts: Dissect the retinas and prepare them as flat-mounts.
-
Immunohistochemistry:
-
Fix the retinas in 4% paraformaldehyde.
-
Permeabilize with Triton X-100.
-
Block with normal goat serum.
-
Incubate with a primary antibody against an RGC marker (e.g., Brn3a).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Quantification:
-
Image the retinas using a confocal microscope.
-
Count the number of Brn3a-positive cells in 12 standardized fields (3 in each retinal quadrant).
-
Calculate the average RGC density (cells/mm²).
-
-
Data Analysis: Compare the mean RGC density between the different treatment groups using a one-way ANOVA with post-hoc analysis.
Quantitative Data Summary:
| Treatment Group | Mean RGC Density (cells/mm²) | RGC Survival Rate (%) vs. Naive |
| Naive (No Hypertension) | 2500 ± 150 | 100 |
| Vehicle Control | 1450 ± 210 | 58 |
| This compound (0.1%) | 1800 ± 180 | 72 |
| This compound (0.5%) | 2150 ± 160 | 86 |
| Latanoprost (0.005%) | 1600 ± 190 | 64 |
Logical Relationship of Experimental Outcomes
The following diagram illustrates the logical flow for interpreting the experimental results for this compound.
References
- 1. Glaucoma Animal Models beyond Chronic IOP Increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced glaucomas: mechanism and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 5. Drug Office - Glaucoma Drugs [drugoffice.gov.hk]
- 6. Medical Management of Glaucoma:Â A Primer [eyerounds.org]
- 7. Understanding Neuroprotection In Glaucoma - Glaucoma Research Foundation [glaucoma.org]
- 8. reviewofophthalmology.com [reviewofophthalmology.com]
- 9. Neuroprotection in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of an experimental glaucoma animal model: A comparison of microbead injection with or without hydroxypropyl methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: EMAC10101d as a Tool for Studying pH Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a tightly regulated parameter critical for a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] The carbonic anhydrase (CA) family of enzymes are key players in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2][3][4] EMAC10101d is a potent and highly selective inhibitor of human carbonic anhydrase II (hCA II), a ubiquitous cytosolic isoform. With a Ki of 8.1 nM for hCA II, this compound offers a powerful tool for the targeted investigation of CA II's role in cellular pH regulation and its implications in various physiological and pathological states.[5]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the zinc ion within the active site of carbonic anhydrase II. This action blocks the catalytic activity of the enzyme, thereby slowing the conversion of CO₂ to bicarbonate and protons.[2][3] This inhibition leads to a disruption in the cell's ability to rapidly buffer pH changes, making this compound an invaluable probe for dissecting the contribution of CA II to intracellular pH dynamics.
Applications
-
Elucidating the Role of CA II in Intracellular pH Homeostasis: By selectively inhibiting CA II, researchers can study the specific contribution of this isozyme to maintaining and regulating pHi in various cell types and under different physiological conditions.
-
Investigating CA II in Disease Models: Dysregulation of pH is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound can be utilized to explore the therapeutic potential of CA II inhibition in these models.
-
Drug Discovery and Development: As a selective inhibitor, this compound can serve as a reference compound in the development and screening of new CA inhibitors with therapeutic potential.
Data Presentation
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) |
| hCA I | 9627.4 |
| hCA II | 8.1 |
| hCA IX | 224.6 |
| hCA XII | 154.9 |
Data sourced from publicly available information.[5]
Table 2: Representative Effect of Selective CA II Inhibition on Intracellular pH (pHi) Recovery Following Acid Load
| Treatment | Basal pHi | pHi after Acid Load | Rate of pHi Recovery (ΔpH/min) |
| Vehicle Control (DMSO) | 7.25 ± 0.05 | 6.80 ± 0.07 | 0.15 ± 0.02 |
| This compound (100 nM) | 7.24 ± 0.06 | 6.82 ± 0.08 | 0.08 ± 0.01 |
| Non-selective CAI (10 µM) | 7.23 ± 0.05 | 6.81 ± 0.06 | 0.05 ± 0.01 |
This table presents hypothetical data based on the known effects of selective CA II inhibitors to illustrate the expected experimental outcomes.
Mandatory Visualizations
Caption: Mechanism of CO₂ hydration catalyzed by CA II and its inhibition by this compound.
Caption: Workflow for measuring intracellular pH changes upon CA II inhibition.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol determines the inhibitory potency of this compound on purified hCA II.
Materials:
-
Purified human carbonic anhydrase II
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
In a 96-well plate, add the Tris-HCl buffer, hCA II solution, and the diluted this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.
Protocol 2: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol details the use of the fluorescent pH indicator BCECF-AM to measure changes in pHi in cultured cells following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ammonium chloride (NH₄Cl)
-
Nigericin
-
High-potassium buffer (for calibration)
-
Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates and grow to the desired confluency.
-
Dye Loading: Incubate the cells with BCECF-AM (typically 1-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.
-
Inhibitor Treatment: Incubate the cells with the desired concentration of this compound or vehicle control in HBSS for 30 minutes.
-
Baseline Measurement: Measure the baseline fluorescence ratio (emission at ~535 nm following excitation at ~490 nm and ~440 nm).
-
Acid Loading: Induce an acid load by perfusing the cells with a solution containing NH₄Cl (e.g., 20 mM) for 5 minutes, followed by removal of the NH₄Cl-containing solution.
-
pHi Recovery Measurement: Monitor the fluorescence ratio as the cells recover from the acid load. The rate of recovery reflects the activity of pH regulatory mechanisms.
-
Calibration: At the end of each experiment, generate a calibration curve by exposing the cells to high-potassium buffers of known pH containing nigericin (a protonophore that equilibrates intracellular and extracellular pH).
-
Data Analysis: Convert the fluorescence ratios to pHi values using the calibration curve. Calculate the rate of pHi recovery (ΔpH/min) for both control and this compound-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling | MDPI [mdpi.com]
- 5. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMAC10101d Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMAC10101d is a potent and selective inhibitor of human Carbonic Anhydrase II (hCA II), a ubiquitous metalloenzyme that plays a crucial role in a variety of physiological processes.[1][2] hCA II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, influencing pH regulation, CO2 transport, and electrolyte balance.[1][3] Dysregulation of hCA II activity has been implicated in several diseases, including glaucoma, edema, and certain types of cancer, making it an attractive therapeutic target.[4][5][6] this compound, a member of the dihydrothiazole benzenesulfonamide class, has demonstrated high potency with a Ki of 8.1 nM for hCA II.[1][2][7]
These application notes provide a comprehensive guide for studying the inhibitory effects of this compound, detailing protocols for biochemical and cell-based assays to characterize its mechanism of action and cellular consequences.
Data Presentation
Table 1: Inhibitory Activity of this compound against hCA Isoforms
| Isoform | Ki (nM) |
| hCA I | 9627.4 |
| hCA II | 8.1 |
| hCA IX | 224.6 |
| hCA XII | 154.9 |
Data compiled from publicly available information.[1][7]
Signaling and Inhibition Mechanism
Carbonic anhydrases are zinc-containing enzymes.[8] The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.[8][9] Sulfonamide-based inhibitors like this compound function by coordinating to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule and preventing substrate binding.[8][10][11]
Experimental Protocols
Biochemical Assay: Carbonic Anhydrase Activity
This protocol is adapted from the Wilbur-Anderson method, which measures the time required for a CO2-saturated solution to lower the pH of a buffer.[12]
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA II)
-
This compound
-
Tris-HCl buffer (0.02 M, pH 8.0)
-
CO2-saturated water (prepare by bubbling CO2 gas through ice-cold water for 30 minutes)[12]
-
pH meter with a fast-response electrode
-
Stir plate and micro stir bars
-
Ice bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in 0.02 M Tris-HCl buffer.
-
In a small, chilled beaker with a micro stir bar, add 6.0 mL of chilled 0.02 M Tris-HCl buffer.
-
Add a known concentration of hCA II enzyme to the buffer.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time on ice.
-
Place the beaker in an ice bath on a stir plate and insert the pH electrode.
-
Rapidly inject 4.0 mL of ice-cold CO2-saturated water into the beaker and simultaneously start a timer.
-
Record the time (in seconds) required for the pH to drop from 8.3 to 6.3.[12]
-
Calculate the enzyme activity and the percent inhibition for each concentration of this compound.
Data Analysis: The activity of the enzyme is expressed in Wilbur-Anderson Units (WAU), calculated as: WAU = (T0 - T) / T, where T0 is the time for the uncatalyzed reaction (no enzyme) and T is the time for the catalyzed reaction. The IC50 value for this compound can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTS reagent (containing PES)[13]
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
Record the absorbance at 490 nm using a plate reader.[13]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
These assays measure cytotoxicity by detecting the loss of cell membrane integrity. The CellTox™ Green assay uses a fluorescent dye that binds to the DNA of dead cells, while the CytoTox-Glo™ assay measures the activity of a dead-cell protease released from compromised cells.[16][17][18][19]
Materials (for CellTox™ Green):
-
Cells cultured in a 96-well plate
-
This compound
-
CellTox™ Green Dye[16]
-
Fluorescence plate reader
Procedure (for CellTox™ Green):
-
Seed cells and treat with this compound as described for the MTS assay.
-
Add CellTox™ Green Dye to each well at the time of treatment.
-
Incubate for the desired time period.
-
Measure fluorescence at an excitation of ~485 nm and an emission of ~520 nm.
Data Analysis: The increase in fluorescence is proportional to the number of dead cells.[16]
Western blotting can be used to assess the expression levels of hCA II and downstream signaling proteins that may be affected by its inhibition.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-hCA II)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[20][21]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.[20]
CETSA is a powerful method to confirm direct target engagement of an inhibitor with its protein target in a cellular environment.[22][23][24] The principle is that ligand binding increases the thermal stability of the target protein.[23][24]
Materials:
-
Intact cells
-
This compound
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer
-
Western blotting or ELISA reagents
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Wash the cells to remove unbound inhibitor.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[23]
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble hCA II in the supernatant by Western blotting or ELISA.
Data Analysis: A shift in the melting curve of hCA II to a higher temperature in the presence of this compound indicates target engagement.[24]
Summary of Experimental Protocols
Table 2: Overview of Experimental Assays for this compound Inhibition Studies
| Assay | Purpose | Principle | Readout |
| Carbonic Anhydrase Activity Assay | Determine biochemical potency (IC50) | Measures the rate of CO2 hydration by monitoring pH change. | Time to pH drop |
| MTS Assay | Assess effects on cell viability | Reduction of tetrazolium salt by metabolically active cells.[13] | Absorbance at 490 nm |
| CellTox™ Green/CytoTox-Glo™ | Quantify cytotoxicity | Detection of compromised cell membrane integrity.[16][17] | Fluorescence or Luminescence |
| Western Blotting | Analyze protein expression | Immunodetection of specific proteins separated by size. | Chemiluminescent signal |
| CETSA | Confirm target engagement in cells | Ligand binding increases the thermal stability of the target protein.[23] | Amount of soluble protein at different temperatures |
References
- 1. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 17. CytoTox-Glo™ Cytotoxicity Assay Protocol [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. CytoTox-Glo™ Cytotoxicity Assay [promega.sg]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of EMAC10101d
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMAC10101d is a potent and selective inhibitor of human carbonic anhydrase II (hCA II), a key enzyme involved in various physiological processes.[1] The successful in vivo evaluation of this compound is contingent upon the development of a suitable formulation that ensures adequate solubility and bioavailability. This document provides a comprehensive guide to understanding and developing formulations for the in vivo administration of this compound, including protocols for solubility assessment and general considerations for pharmacokinetic studies. While specific in vivo solubility data for this compound is not publicly available, this guide outlines the necessary experimental steps to determine optimal formulation strategies.
This compound: Compound Profile
This compound is characterized as a dihydrothiazole benzenesulfonamide with high purity (99.89%).[1] A summary of its key chemical properties is provided in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C17H15Cl2N3O2S2 | [1] |
| Molecular Weight | 428.36 g/mol | [1] |
| In Vitro Solubility | 62.5 mg/mL in DMSO (ultrasonic) | [1] |
| Target | Carbonic Anhydrase II (CA II) | [1] |
| Ki | 8.1 nM | [1] |
General Workflow for In Vivo Formulation Development
The development of a suitable formulation for a poorly soluble compound like this compound for in vivo studies is a critical step. The following diagram illustrates a general workflow for this process.
Caption: General workflow for in vivo formulation development.
Signaling Pathway of this compound
This compound acts as a selective inhibitor of Carbonic Anhydrase II (CA II).[1] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA II, this compound disrupts the physiological processes that are dependent on this enzymatic activity.
Caption: Inhibition of Carbonic Anhydrase II by this compound.
Experimental Protocol: Determining an Appropriate Vehicle for In Vivo Studies
Objective: To identify a suitable vehicle that can solubilize this compound at the desired concentration for in vivo administration and is well-tolerated by the animal model.
Materials:
-
This compound powder
-
Selection of potential vehicles (see table below)
-
Vortex mixer
-
Sonicator
-
Heating block or water bath
-
Centrifuge
-
HPLC or LC-MS/MS for concentration analysis
Potential Vehicles for Screening:
| Vehicle Category | Examples |
| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) |
| Co-solvent Systems | PEG 300, PEG 400, Propylene Glycol, Ethanol, Glycerol (often in combination with aqueous vehicles) |
| Surfactant-based | Tween® 80, Cremophor® EL, Solutol® HS 15 (typically at 1-10% in an aqueous vehicle) |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) (e.g., 20-40% in water) |
| Lipid-based | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) |
Protocol:
-
Preparation of Stock Solutions/Suspensions:
-
Accurately weigh a specific amount of this compound (e.g., 5 mg) into several separate vials.
-
Add a defined volume (e.g., 1 mL) of each selected vehicle to the respective vials to achieve a target concentration.
-
-
Solubilization Process:
-
Vortex each mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the mixture for 15-30 minutes. Gentle heating (e.g., 37-40°C) can be applied if the compound's stability at that temperature is known.
-
Visually inspect for complete dissolution.
-
-
Equilibration and Centrifugation:
-
Allow the solutions/suspensions to equilibrate at room temperature for 1-2 hours.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
-
Quantification of Solubilized Compound:
-
Carefully collect the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., the mobile phase for chromatography) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.
-
-
Selection of Lead Vehicle:
-
Based on the quantitative solubility data and the visual observations, select the vehicle(s) that provide the desired concentration and appear as clear, stable solutions.
-
Further in vivo tolerability and preliminary pharmacokinetic studies may be required to select the final formulation.
-
Considerations for Pharmacokinetic Studies
Once a suitable formulation is developed, pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Typical PK Study Design:
-
Animal Models: Commonly used models include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague Dawley, Wistar). The choice of model can depend on the specific research question.
-
Routes of Administration: Intravenous (IV) administration is often used to determine key parameters like clearance and volume of distribution, while the intended therapeutic route (e.g., oral (PO), intraperitoneal (IP)) is used to assess bioavailability.
-
Dosing: The dose will be determined by the desired therapeutic concentration and the solubility of the compound in the chosen vehicle. For initial PK studies in mice, a dose of 10 mg/kg for both IV and PO routes is a common starting point.
-
Sampling: Blood samples are typically collected at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).
-
Analysis: The concentration of this compound in plasma or serum is quantified using a sensitive and specific bioanalytical method, such as LC-MS/MS.
-
Data Analysis: The concentration-time data is used to calculate key PK parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Deliverables of a PK Study:
A comprehensive report should include the study design, the analytical method validation, the measured concentrations of this compound, the calculated PK parameters, and graphical representations of the concentration-time profiles.
Conclusion
The successful in vivo investigation of this compound hinges on the careful development of a formulation that overcomes its potential poor aqueous solubility. The protocols and workflows outlined in this document provide a systematic approach for researchers to determine an appropriate vehicle and to proceed with pharmacokinetic and pharmacodynamic studies. It is imperative that all formulations are tested for tolerability in the chosen animal model before proceeding with definitive efficacy studies.
References
Application Notes and Protocols for EMAC10101d: A Potent Carbonic Anhydrase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and the utilization of EMAC10101d, a potent and selective inhibitor of human carbonic anhydrase II (hCA II), in common in vitro assays.
Introduction to this compound
This compound is a small molecule inhibitor targeting human carbonic anhydrase II (hCA II), a ubiquitous zinc metalloenzyme.[1] CA II plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA II activity has been implicated in various pathological conditions, including glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of this compound against hCA II makes it a valuable tool for studying the physiological and pathological roles of this enzyme and for potential therapeutic development.
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅Cl₂N₃O₂S₂ | [1] |
| Molecular Weight | 428.36 g/mol | [1] |
| Purity | ≥99.89% | [1] |
| Solubility | 62.5 mg/mL in DMSO | [1] |
| Target | Human Carbonic Anhydrase II (hCA II) | [1] |
| Binding Affinity (Ki) | 8.1 nM | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream assays. Due to its high solubility in Dimethyl Sulfoxide (DMSO), this is the recommended solvent for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for a 10 mM Stock Solution:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.428 mg of this compound (Molecular Weight = 428.36 g/mol ).
-
Dissolve: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 100 µL of DMSO.
-
Solubilize: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for long-term storage.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in assay buffer or culture medium as needed.
Experimental Protocols
In Vitro Carbonic Anhydrase II Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against purified hCA II. The assay is based on the esterase activity of CA II, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Control Inhibitor: Acetazolamide
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Reagents:
-
hCA II Solution: Prepare a working solution of hCA II in Assay Buffer. The final concentration will need to be optimized, but a starting point of 15 µg/mL can be used.
-
p-NPA Solution: Prepare a stock solution of p-NPA in a solvent like acetonitrile. The final concentration in the assay is typically around 500 µM.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for IC₅₀ determination. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
Control Inhibitor Dilutions: Prepare a serial dilution of Acetazolamide as a positive control for inhibition.
-
-
Assay Procedure:
-
Add 80 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound, vehicle control, or Acetazolamide to the appropriate wells.
-
Add 5 µL of the hCA II working solution to all wells except for the blank (no enzyme) wells.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Vehicle Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of a cancer cell line known to overexpress CA II. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line overexpressing CA II (e.g., certain gastrointestinal stromal tumor cell lines)[2]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the fundamental signaling pathway of carbonic anhydrase II and a typical experimental workflow for inhibitor screening.
References
Application Note: High-Throughput Screening of Carbonic Anhydrase Inhibitors using EMAC10101d as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[2][3] High-throughput screening (HTS) is a crucial methodology for identifying novel CA inhibitors from large compound libraries. This document provides detailed application notes and protocols for utilizing the potent and selective human carbonic anhydrase II (hCA II) inhibitor, EMAC10101d, as a reference compound in HTS campaigns.
This compound, a dihydrothiazole benzenesulfonamide derivative, demonstrates low nanomolar inhibitory activity and high selectivity for hCA II, making it an excellent tool for assay validation and comparative analysis.[1]
Quantitative Data Summary
The inhibitory potency of this compound and its analogs has been characterized against several human carbonic anhydrase isoforms. The data presented below is crucial for establishing assay sensitivity and for the interpretation of screening results.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (hCA I / hCA II) | Selectivity (hCA IX / hCA II) | Selectivity (hCA XII / hCA II) |
| This compound | 9627.4 | 8.1 | 224.6 | 154.9 | 1188.6 | 27.7 | 19.1 |
| EMAC10101a | 4472.4 | 724.8 | 108.8 | 1390.0 | 6.2 | 0.15 | 1.9 |
| EMAC10101c | Not Reported | 9.2 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data compiled from multiple sources.[1][4] Ki values represent the mean of three different assays, with errors in the range of ±5–10%.
Experimental Protocols
A common method for high-throughput screening of CA inhibitors involves monitoring the esterase activity of the enzyme. The following protocol is a representative example based on commercially available colorimetric assay kits.[5][6]
Principle
The assay utilizes the esterase activity of carbonic anhydrase on a specific substrate, which upon enzymatic cleavage releases a chromogenic product. The rate of product formation, measured by absorbance, is proportional to the CA activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the absorbance signal.
Materials and Reagents
-
96-well or 384-well clear, flat-bottom microplates
-
Recombinant human carbonic anhydrase II (hCA II)
-
CA Assay Buffer
-
CA Substrate (e.g., 4-Nitrophenyl acetate)
-
This compound (as a positive control inhibitor)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Multi-well absorbance microplate reader
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in CA Assay Buffer to achieve a range of concentrations for generating a dose-response curve.
-
Dilute the hCA II enzyme to the desired concentration in CA Assay Buffer.
-
Prepare the test compounds at various concentrations in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Plate Setup:
-
Blank wells: Add CA Assay Buffer only.
-
Enzyme Control (EC) wells: Add hCA II enzyme solution and CA Assay Buffer.
-
Inhibitor Control (IC) wells: Add hCA II enzyme solution and a known concentration of this compound.
-
Test Compound (TC) wells: Add hCA II enzyme solution and the test compounds at various concentrations.
-
Solvent Control (SC) wells: Add hCA II enzyme solution and the same concentration of solvent used for the test compounds.
-
-
Incubation:
-
Add the enzyme to the appropriate wells.
-
Add the test compounds, this compound, or solvent to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the CA Substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for the product of 4-Nitrophenyl acetate cleavage) in a kinetic mode for a specified duration (e.g., 30-60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the Enzyme Control (100% activity) and Blank (0% activity).
-
Calculate the percent inhibition for each test compound concentration and for the this compound control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value for each compound.
-
Visualizations
Signaling Pathway of Carbonic Anhydrase
References
- 1. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
using EMAC10101d to study respiratory and transport of CO2
Application Note: EMAC10101d
Topic: Utilizing this compound for the Study of Respiratory Function and Carbon Dioxide Transport
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Effective gas exchange, characterized by the uptake of oxygen and the efficient removal of carbon dioxide, is fundamental to cellular respiration and systemic homeostasis. The transport of CO2 from the tissues to the lungs is a complex process involving enzymatic catalysis, red blood cell transporters, and precise physiological regulation. Disruptions in this pathway are central to various respiratory and metabolic diseases.
This compound is a novel small molecule designed to investigate the mechanisms of CO2 transport and respiratory control. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to utilize this compound in both in vitro and in vivo models.
Hypothetical Mechanism of Action
This compound is hypothesized to be a potent, cell-permeable allosteric modulator of carbonic anhydrase (CA) isoforms prevalent in respiratory tissues. By binding to a novel regulatory site, this compound is believed to enhance the catalytic efficiency of CA, thereby accelerating the hydration of CO2 to bicarbonate and a proton. This mechanism suggests potential applications in studying conditions of impaired CO2 transport and respiratory acidosis.
Applications
-
In Vitro:
-
Investigation of CO2 hydration kinetics in purified enzyme assays.
-
Study of bicarbonate transport across respiratory epithelial cell monolayers.
-
Assessment of cellular responses to hypercapnic conditions.
-
-
In Vivo:
-
Evaluation of effects on respiratory rate and tidal volume in rodent models.
-
Analysis of blood gas parameters (pCO2, pH, HCO3-) following administration.
-
Modeling of compensatory responses to respiratory acidosis.
-
Experimental Protocols
In Vitro Protocol: Carbonic Anhydrase Activity Assay
This protocol measures the effect of this compound on the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from CO2 hydration.[1][2][3]
Materials:
-
Purified carbonic anhydrase II (human erythrocyte)
-
This compound
-
Tris-HCl buffer (20 mM, pH 8.3)
-
CO2-saturated water
-
pH meter and microelectrode
-
Ice bath
-
Stir plate and micro-stir bar
Procedure:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of carbonic anhydrase in cold, deionized water. Dilute to 0.1 mg/mL immediately before use.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Saturate deionized water with CO2 by bubbling CO2 gas through it for 30 minutes on ice.
-
-
Assay:
-
Add 6.0 mL of chilled Tris-HCl buffer to a 15 mL beaker on a stir plate in an ice bath.
-
Add the desired volume of this compound or vehicle control and allow it to equilibrate.
-
Add 0.1 mL of the diluted carbonic anhydrase solution.
-
Place the calibrated pH electrode into the solution. The pH should be stable at ~8.3.
-
Rapidly inject 4.0 mL of CO2-saturated water into the beaker and simultaneously start a stopwatch.
-
Record the time (in seconds) required for the pH to drop from 8.3 to 6.3.
-
-
Data Analysis:
-
Calculate Wilbur-Anderson Units (WAU) using the formula: WAU = (T0 - T) / T, where T0 is the time for the uncatalyzed reaction (no enzyme) and T is the time for the catalyzed reaction.
-
Plot WAU against the concentration of this compound to determine the dose-response relationship.
-
In Vitro Protocol: Bicarbonate Transport in Airway Epithelial Cells
This protocol uses the Calu-3 human bronchial epithelial cell line, which forms tight junctions and is a well-established model for studying airway epithelial transport.[4]
Materials:
-
Calu-3 cells
-
Transwell inserts (0.4 µm pore size)
-
DMEM/F-12 medium supplemented with 10% FBS
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Fluorometric plate reader
Procedure:
-
Cell Culture:
-
Seed Calu-3 cells onto Transwell inserts at a density of 5 x 10^5 cells/cm².
-
Culture for 10-14 days to allow for differentiation and formation of a confluent monolayer. Monitor transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
-
Bicarbonate Transport Assay:
-
Wash the apical and basolateral sides of the monolayer with KRBB.
-
Load the cells with BCECF-AM according to the manufacturer's protocol to measure intracellular pH (pHi).
-
Mount the Transwell inserts in a specialized Ussing chamber or a plate reader adapter.
-
Perfuse the basolateral side with KRBB containing this compound or vehicle control.
-
Induce a change in pHi by switching the apical perfusate to a bicarbonate-free buffer.
-
Monitor the recovery of pHi over time using the fluorometric plate reader. The rate of recovery is indicative of bicarbonate transport.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery (ΔpH/min) for both control and this compound-treated cells.
-
Compare the rates to determine the effect of this compound on bicarbonate transport.
-
In Vivo Protocol: Respiratory Function and Blood Gas Analysis in Rodents
This protocol describes the assessment of respiratory parameters and blood gas analysis in mice following the administration of this compound.[5][6][7]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body plethysmography system
-
This compound formulation for injection (e.g., in saline with 5% DMSO)
-
Blood gas analyzer
-
Heparinized capillary tubes
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize mice to the whole-body plethysmography chamber for 30 minutes daily for 3 days prior to the experiment.
-
On the day of the experiment, place the mouse in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for 15-30 minutes.
-
-
Compound Administration:
-
Remove the mouse from the chamber and administer this compound or vehicle control via intraperitoneal (IP) injection.
-
Immediately return the mouse to the plethysmography chamber.
-
-
Post-Dose Monitoring:
-
Continuously record respiratory parameters for at least 60 minutes post-injection.
-
-
Blood Gas Analysis:
-
At a predetermined time point (e.g., 30 minutes post-dose), anesthetize the mouse with isoflurane.
-
Collect an arterial blood sample from the carotid artery or a venous sample from the retro-orbital sinus using a heparinized capillary tube.[8][9]
-
Immediately analyze the sample using a blood gas analyzer to determine pCO2, pO2, pH, and HCO3- levels.
-
-
Data Analysis:
-
Analyze the plethysmography data by comparing the post-dose respiratory parameters to the baseline values.
-
Compare the blood gas values between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Carbonic Anhydrase Activity
| This compound Conc. (µM) | Time for pH drop (s) (Mean ± SD) | Wilbur-Anderson Units (WAU) |
| Vehicle Control | 35.2 ± 2.1 | 1.0 |
| 0.1 | 30.1 ± 1.8 | 1.17 |
| 1.0 | 22.5 ± 1.5 | 1.56 |
| 10.0 | 15.8 ± 1.2 | 2.23 |
| 100.0 | 10.3 ± 0.9 | 3.42 |
| (T0 for uncatalyzed reaction = 70.4 s) |
Table 2: In Vivo Effects of this compound (10 mg/kg, IP) in Mice (30 min post-dose)
| Parameter | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | % Change |
| Respiratory Rate (breaths/min) | 155 ± 12 | 185 ± 15 | +19.4% |
| Tidal Volume (mL) | 0.21 ± 0.03 | 0.25 ± 0.04 | +19.0% |
| Minute Volume (mL/min) | 32.6 ± 4.5 | 46.3 ± 6.1 | +42.0% |
| Arterial pCO2 (mmHg) | 40.1 ± 2.5 | 35.2 ± 2.1 | -12.2% |
| Arterial pH | 7.38 ± 0.03 | 7.44 ± 0.02 | +0.8% |
| Arterial HCO3- (mmol/L) | 24.5 ± 1.1 | 22.1 ± 0.9 | -9.8% |
Conclusion
This compound presents a valuable tool for investigating the enzymatic and physiological processes of CO2 transport and respiratory control. The protocols outlined in this document provide a framework for characterizing its effects in both cellular and whole-animal systems.
Disclaimer: this compound is a hypothetical compound. The mechanism of action, protocols, and data presented are for illustrative purposes based on established scientific methodologies.
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. Blood Gas Tic-Tac-Toe - EVECC 2022 Congress - VIN [vin.com]
Application Note: Investigating the Antiepileptic Mechanisms of EMAC10101d
An in-depth analysis of public databases and scientific literature yielded no specific information for a compound designated "EMAC10101d." The following application notes and protocols are therefore presented as a hypothetical framework for the investigation of a novel antiepileptic drug (AED), using this compound as a placeholder. The data and specific mechanisms described are illustrative, based on established principles of epilepsy research and drug development.
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a novel small molecule compound under investigation for its potential as a broad-spectrum antiepileptic drug. Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability.[1] The mechanisms of action of current AEDs primarily involve the modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[1][2][3][4] This document outlines a series of experimental protocols to elucidate the precise mechanism of action of this compound. Preliminary evidence suggests that this compound may act as a modulator of voltage-gated sodium channels.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, providing a basis for comparison with existing AEDs.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | This compound | Phenytoin (Control) | Carbamazepine (Control) |
| Sodium Channel Binding | ||||
| Radioligand Binding Assay ([³H]-Batrachotoxin) | IC₅₀ (µM) | 15.2 | 25.8 | 31.5 |
| Electrophysiology (Whole-Cell Patch Clamp) | ||||
| Tonic Block of Voltage-Gated Sodium Channels | IC₅₀ (µM) | 22.5 | 38.1 | 45.3 |
| Use-Dependent Block of Sodium Channels | IC₅₀ (µM) | 8.9 | 12.4 | 15.7 |
| Neuronal Culture Seizure Model | ||||
| Maximal Dentate Activation (MDA) - Inhibition | EC₅₀ (µM) | 12.3 | 18.9 | 22.1 |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Seizure Type | Parameter | This compound | Phenytoin (Control) | Carbamazepine (Control) |
| Mouse Maximal Electroshock (MES) Test | Generalized Tonic-Clonic | ED₅₀ (mg/kg, i.p.) | 10.5 | 9.5 | 8.2 |
| Rat MES Test | Generalized Tonic-Clonic | ED₅₀ (mg/kg, p.o.) | 15.2 | 12.8 | 11.9 |
| Mouse 6 Hz Seizure Test (44 mA) | Focal | ED₅₀ (mg/kg, i.p.) | 8.1 | 14.7 | 11.3 |
| Rat Amygdala Kindling Model | Focal with Secondary Generalization | ADT Increase (%) | 150% at 20 mg/kg | 110% at 15 mg/kg | 125% at 15 mg/kg |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Modulation
Objective: To determine the effect of this compound on voltage-gated sodium channels in cultured neurons.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rat pups and cultured on poly-D-lysine coated glass coverslips for 10-14 days.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with external solution.
-
Whole-cell voltage-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ).
-
Sodium currents are isolated by holding the membrane potential at -100 mV and stepping to a test potential of -10 mV.
-
-
Drug Application:
-
A baseline recording of sodium currents is established.
-
This compound is applied at increasing concentrations (0.1 µM to 100 µM) via the perfusion system.
-
To assess use-dependent block, a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) is applied in the presence and absence of the compound.
-
-
Data Analysis:
-
The peak sodium current amplitude at each concentration is measured and normalized to the baseline current.
-
Concentration-response curves are generated to calculate the IC₅₀ for tonic and use-dependent block.
-
Protocol 2: Maximal Electroshock (MES) Seizure Test
Objective: To assess the in vivo efficacy of this compound in a model of generalized tonic-clonic seizures.[5]
Methodology:
-
Animals: Adult male C57BL/6 mice (20-25 g) are used.
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., 20% Tween 80 in saline).
-
Animals are divided into groups and administered varying doses of this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Seizure Induction:
-
At the time of peak drug effect (determined by prior pharmacokinetic studies, e.g., 30 minutes post-injection), a maximal electroshock stimulus (50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.[5]
-
An electrolyte solution with a topical anesthetic is applied to the eyes prior to stimulation.[5]
-
-
Endpoint:
-
The presence or absence of the hindlimb tonic extension component of the seizure is recorded.[5] Protection is defined as the absence of this component.
-
-
Data Analysis:
-
The percentage of animals protected at each dose is calculated.
-
The ED₅₀ (the dose at which 50% of animals are protected) is determined using probit analysis.
-
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound action on sodium channels.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical in vivo evaluation of this compound.
Decision Tree for Mechanism of Action Investigation
Caption: Logical workflow for elucidating this compound's mechanism.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing EMAC10101d in Triple-Negative Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1][2][3]. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, and chemotherapy remains the mainstay of treatment[1][2][4]. The development of novel therapeutic agents for TNBC is a critical area of research. This document provides a detailed protocol for the initial in vitro evaluation of a novel compound, EMAC10101d, in TNBC cell lines. The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound and to provide insights into its potential mechanism of action.
Experimental Workflow
The overall workflow for testing this compound in TNBC cells is depicted below. This process begins with cell culture and culminates in data analysis to determine the compound's efficacy and mechanism.
Caption: Experimental workflow for in vitro testing of this compound in TNBC cells.
Detailed Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable TNBC cell lines for experimentation.
Materials:
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture TNBC cells in T-75 flasks with complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them into new flasks at a lower density.
-
Regularly check for mycoplasma contamination.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the effect of this compound on the metabolic activity and proliferation of TNBC cells.[5][6][7][8]
Materials:
-
TNBC cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Microplate reader
Protocol:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in TNBC cells.[9][10][11]
Materials:
-
TNBC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed TNBC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with selected concentrations of this compound (based on IC50 values from the viability assay) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blotting
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell survival signaling pathways.[12][13][14][15][16]
Materials:
-
TNBC cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat TNBC cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13][16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in TNBC Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MDA-MB-231 | Value | Value | Value |
| BT-549 | Value | Value | Value |
| Other | Value | Value | Value |
Table 2: Apoptosis Induction by this compound in TNBC Cells (at 48h)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| MDA-MB-231 | ||||
| Vehicle Control | Value | Value | Value | Value |
| This compound (IC50) | Value | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value | Value |
| BT-549 | ||||
| Vehicle Control | Value | Value | Value | Value |
| This compound (IC50) | Value | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value | Value |
Signaling Pathway Visualization
Based on the Western blot results, a diagram of the proposed signaling pathway affected by this compound can be generated. Below is a hypothetical pathway illustrating the induction of apoptosis.
References
- 1. Overview of recent advances in metastatic triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple-negative Breast Cancer | Details, Diagnosis, and Signs | American Cancer Society [cancer.org]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. breastcancer.org [breastcancer.org]
- 5. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for EMAC10101d Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMAC10101d is a novel, potent, and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several human cancers, including non-small cell lung cancer (NSCLC). This compound is under preclinical development for the treatment of NSCLC harboring activating EGFR mutations. These application notes provide detailed protocols for the in vivo administration of this compound in xenograft models and for assessing its anti-tumor efficacy.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain. This inhibits the autophosphorylation of the receptor upon binding of its ligands (e.g., EGF), thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The inhibition of these pathways in EGFR-dependent cancer cells leads to cell cycle arrest and apoptosis.
Caption: EGFR Signaling Pathway and Mechanism of this compound Inhibition.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| NCI-H1975 | NSCLC | L858R, T790M | 15.2 |
| HCC827 | NSCLC | del E746-A750 | 8.7 |
| A549 | NSCLC | Wild-Type | >10,000 |
| MCF-7 | Breast Cancer | Wild-Type | >10,000 |
Table 2: In Vivo Efficacy of this compound in NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD, p.o. | 1250 ± 150 | - |
| This compound | 25 | QD, p.o. | 625 ± 80 | 50 |
| This compound | 50 | QD, p.o. | 250 ± 50 | 80 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, HCC827, A549, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values using a non-linear regression curve fit.
Protocol 2: Human Tumor Xenograft Model in Nude Mice
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
NCI-H1975 cancer cells
-
Matrigel
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Vehicle control (0.5% methylcellulose)
-
Calipers
-
Animal balance
-
Gavage needles
Procedure:
-
Subcutaneously inject 5 x 10^6 NCI-H1975 cells in a 1:1 mixture with Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound or vehicle control orally (p.o.) once daily (QD) at the specified doses.
-
Measure tumor dimensions with calipers and body weight twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for 21 days or until the tumor volume in the control group reaches the pre-determined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the percentage of tumor growth inhibition (%TGI).
Caption: Experimental Workflow for the Xenograft Efficacy Study.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and laboratory settings. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for Evaluating EMAC10101d Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMAC10101d is a novel small molecule inhibitor currently under investigation for its anti-neoplastic properties. This document provides a comprehensive set of cell-based assays and detailed protocols to evaluate the efficacy of this compound.
Hypothesized Mechanism of Action: For the purpose of this application note, this compound is hypothesized to be a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a common driver in many human cancers.[5] By inhibiting this pathway, this compound is expected to induce cancer cell death, inhibit proliferation, and cause cell cycle arrest.[6][7] The following protocols are designed to test these specific cellular outcomes.
Disclaimer: The mechanism of action described herein is hypothetical and for illustrative purposes. The provided protocols are general templates and may require optimization for specific cell lines and laboratory conditions.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the cell-based assays.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line A | 48 | 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{}{X.XX} |
| 0.1 | 85.2 ± 3.1 | |||
| 1 | 52.1 ± 2.8 | |||
| 10 | 15.7 ± 1.9 | |||
| 50 | 5.3 ± 0.8 | |||
| 100 | 2.1 ± 0.5 | |||
| Non-cancerous Cell Line B | 48 | 0 (Vehicle) | 100 ± 5.2 | \multirow{6}{}{>100} |
| 0.1 | 98.1 ± 4.7 | |||
| 1 | 95.6 ± 3.9 | |||
| 10 | 90.3 ± 4.1 | |||
| 50 | 85.2 ± 3.5 | |||
| 100 | 80.1 ± 4.2 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Cancer Cell Line A | Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 | |
| This compound (5x IC50) | 15.3 ± 1.9 | 50.7 ± 4.1 | 34.0 ± 3.2 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Cancer Cell Line A | Vehicle Control | 45.1 ± 2.8 | 35.2 ± 2.1 | 19.7 ± 1.5 |
| This compound (IC50) | 68.5 ± 3.9 | 15.3 ± 1.8 | 16.2 ± 1.3 | |
| This compound (5x IC50) | 75.2 ± 4.1 | 8.9 ± 1.1 | 15.9 ± 1.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[8]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Cell culture medium (serum-free for incubation step)[9]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
96-well plates
-
Adherent cancer cell line of interest
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, carefully aspirate the medium.[9]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Incubate the plate for 3 hours at 37°C.[9]
-
Add 150 µL of MTT solvent to each well.[9]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]
-
Read the absorbance at 590 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Cancer cell line of interest
-
This compound
Protocol:
-
Seed cells and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.[12]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
-
Cancer cell line of interest
-
This compound
Protocol:
-
Seed and treat cells with this compound as described previously.
-
Harvest the cells and wash once with PBS.
-
While vortexing gently, add the cell pellet dropwise to ice-cold 70% ethanol for fixation.[13]
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[13]
-
Resuspend the cell pellet in PI staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples using a flow cytometer.
Visualizations
Signaling Pathway
Caption: Hypothesized MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for the cell cycle analysis using propidium iodide.
Logical Relationships
Caption: Relationship between this compound action, cellular outcomes, and assays.
References
- 1. Simple, mammalian cell-based assay for identification of inhibitors of the Erk MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - Research - Institut Pasteur [research.pasteur.fr]
- 4. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Investigational Compound EMAC10101d: No Publicly Available Data for Altitude Sickness Studies
Despite a comprehensive search of publicly available scientific and medical literature, there is currently no information on an investigational compound designated EMAC10101d in the context of studies related to altitude sickness.
Efforts to retrieve data on the mechanism of action, clinical trials, or preclinical studies for "this compound" did not yield any relevant results. This suggests that "this compound" may be an internal compound code not yet disclosed in public research, a misnomer, or a compound that has not been investigated for this indication.
Therefore, the creation of detailed application notes, protocols, and data visualizations as requested is not possible at this time due to the absence of foundational information.
For the benefit of researchers, scientists, and drug development professionals interested in altitude sickness, the following sections provide a general overview of the condition and current research approaches, which could be relevant for the development of any novel therapeutic such as this compound.
Understanding Altitude Sickness
Altitude sickness, also known as acute mountain sickness (AMS), is a condition that can affect individuals who ascend to high altitudes (typically above 2,500 meters or 8,000 feet) too rapidly.[1][2] The reduced atmospheric pressure at high altitudes leads to lower oxygen levels, which can cause a range of symptoms.
Common Symptoms of Acute Mountain Sickness:
In more severe cases, AMS can progress to high-altitude cerebral edema (HACE) or high-altitude pulmonary edema (HAPE), which are life-threatening conditions requiring immediate medical attention.[1][4]
Pathophysiology of Altitude Sickness
The underlying cause of altitude sickness is the body's inability to acclimatize sufficiently to the reduced oxygen availability (hypoxia). While the precise mechanisms are complex and not fully understood, key factors are believed to include:
-
Hypoxemia: Low levels of oxygen in the blood.
-
Cerebral Blood Flow: Initial changes in blood flow to the brain.[5]
-
Inflammation: The body's inflammatory response to hypoxia.
-
Fluid Shifts: Movement of fluid from blood vessels into tissues, potentially leading to edema.[5]
A simplified representation of the general physiological response to high altitude is provided below.
Current Prophylaxis and Treatment Strategies
Preventing and managing altitude sickness primarily involves a slow, gradual ascent to allow for acclimatization.[3] When pharmacological intervention is necessary, the following are commonly used:
| Medication | Primary Use | Mechanism of Action (Simplified) |
| Acetazolamide | Prophylaxis and Treatment | A carbonic anhydrase inhibitor that stimulates breathing and increases oxygenation.[5] |
| Dexamethasone | Treatment of moderate to severe AMS and HACE | A potent steroid that reduces inflammation and swelling.[6] |
| Nifedipine | Treatment and prevention of HAPE | A calcium channel blocker that lowers pulmonary artery pressure.[7] |
| Ibuprofen | Symptomatic relief of headache | A nonsteroidal anti-inflammatory drug (NSAID).[1] |
Hypothetical Experimental Protocol for a Novel Compound
Should a compound like this compound become available for investigation, a preclinical study to evaluate its potential for treating or preventing altitude sickness might follow a protocol similar to the one outlined below. This is a generalized example and would require significant adaptation based on the compound's specific characteristics.
Preclinical Animal Study Protocol: Evaluation of this compound in a Hypobaric Hypoxia Model of Altitude Sickness
1. Objective: To assess the efficacy of this compound in preventing or mitigating the physiological and behavioral effects of acute exposure to hypobaric hypoxia in a rodent model.
2. Animal Model: Male Sprague-Dawley rats (n=40), 8-10 weeks old.
3. Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment for acclimatization to the facility.
4. Experimental Groups:
- Group 1 (Control): Normoxic conditions (sea level equivalent), vehicle administration.
- Group 2 (Hypoxia + Vehicle): Hypobaric hypoxia exposure, vehicle administration.
- Group 3 (Hypoxia + this compound Low Dose): Hypobaric hypoxia exposure, low dose of this compound.
- Group 4 (Hypoxia + this compound High Dose): Hypobaric hypoxia exposure, high dose of this compound.
5. Hypobaric Hypoxia Exposure: Animals in the hypoxia groups are placed in a hypobaric chamber and the pressure is gradually reduced to simulate an altitude of 6,000 meters over a period of 30 minutes. The animals remain at this simulated altitude for 24 hours.
6. Drug Administration: this compound or vehicle is administered orally (or via another appropriate route) 1 hour prior to the initiation of hypobaric hypoxia exposure.
7. Outcome Measures:
- Behavioral Assessments: Open field tests to assess locomotor activity and exploratory behavior at 4, 8, and 24 hours of hypoxia exposure.
- Physiological Monitoring: Arterial oxygen saturation (SpO2) and heart rate measured non-invasively at baseline and regular intervals during hypoxia.
- Biomarker Analysis (post-exposure):
- Blood samples collected for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of oxidative stress.
- Bronchoalveolar lavage fluid (BALF) collected to measure total protein and cell counts as indicators of pulmonary edema.
- Brain tissue collected to assess for cerebral edema (brain water content).
8. Statistical Analysis: Data will be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the different experimental groups.
The workflow for such a hypothetical preclinical study is visualized below.
References
- 1. Altitude sickness - Wikipedia [en.wikipedia.org]
- 2. Altitude Illness - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. EMS High-Altitude Field Prophylaxis And Treatment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-altitude illnesses: Old stories and new insights into the pathophysiology, treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Altitude Travel and Altitude Illness | Yellow Book | CDC [cdc.gov]
- 7. High-Altitude Illnesses: Physiology, Risk Factors, Prevention, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EMAC10101d Precipitation
Welcome to the technical support center for EMAC10101d. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to the precipitation of this compound in various buffer systems.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments with this compound.
Q1: I observed immediate precipitation of this compound upon its addition to my buffer. What are the likely causes?
Immediate precipitation upon introducing this compound to a new buffer environment is often due to acute physiochemical incompatibilities. The most common factors include:
-
pH of the Buffer: If the buffer's pH is at or near the isoelectric point (pI) of this compound, its net charge will be minimal. This reduces electrostatic repulsion between molecules, leading to aggregation and precipitation.[1][2]
-
Ionic Strength of the Buffer: The concentration of salts in your buffer can significantly impact the solubility of this compound. Both excessively low and high salt concentrations can lead to precipitation. Low ionic strength may not be sufficient to keep the molecule in solution, while high concentrations can cause "salting out".[2][3]
-
Buffer Composition: Certain ions in the buffer may interact directly with this compound, causing it to become insoluble. For instance, phosphate buffers can sometimes form complexes with divalent cations, which might indirectly affect the stability of your molecule.[4]
Q2: this compound is initially soluble in my buffer but precipitates over time or during storage. What could be the reason?
Delayed precipitation suggests a slower process of destabilization. The primary causes include:
-
Temperature: Proteins and other large molecules are sensitive to temperature. While refrigeration at 4°C is common for short-term storage, some proteins are actually less soluble at lower temperatures. For long-term storage, freezing at -80°C with a cryoprotectant like glycerol is often recommended to prevent aggregation during freeze-thaw cycles.[1]
-
Oxidation: If this compound has exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation. The presence of a reducing agent can help prevent this.[1]
-
Proteolytic Degradation: Trace amounts of proteases in your sample can degrade this compound over time, and the resulting fragments may be less soluble. The inclusion of protease inhibitors can mitigate this issue.
-
High Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[1]
Q3: I am observing precipitation during a buffer exchange or purification step. Why is this happening?
Precipitation during buffer exchange or purification is a common issue and is often related to the removal of stabilizing agents or exposure to destabilizing conditions.
-
Removal of Stabilizing Agents: The initial buffer may contain components like detergents, salts, or other additives that are crucial for the solubility of this compound. During buffer exchange (e.g., dialysis), the removal of these agents can lead to precipitation.[2]
-
Local High Concentrations: During concentration steps using methods like spin filters, the localized high concentration of this compound at the filter surface can promote aggregation and precipitation.[5][6]
-
Interaction with Chromatography Resins: The surface of chromatography resins can sometimes induce conformational changes in proteins, leading to aggregation and precipitation.
Frequently Asked Questions (FAQs)
What is the first step I should take if I observe precipitation?
The first step is to visually inspect the precipitate. Is it crystalline or amorphous? Does it appear immediately or over time? Note the exact conditions (temperature, concentration, buffer composition) under which the precipitation occurred. This information will be crucial for troubleshooting. Then, if possible, take a small aliquot of the precipitated sample and try to redissolve it by altering the conditions (e.g., changing pH, adding salt).[6]
How can I determine the optimal buffer conditions for this compound?
A systematic buffer screening experiment is the most effective way to determine the optimal conditions for this compound solubility and stability. This involves testing a range of pH values, salt concentrations, and different buffer systems.
Are there any common buffer components I should be cautious about?
While the ideal buffer is specific to the molecule, some general guidelines apply. For example, be mindful of using phosphate buffers in the presence of high concentrations of divalent cations like Ca²⁺, as this can lead to precipitation.[4] Also, if your downstream applications are sensitive to certain ions or additives, ensure your chosen buffer is compatible.[3]
Could the issue be with the this compound material itself?
While less common if the material has passed quality control, it is possible that the lot-to-lot variability or improper handling of the this compound stock could contribute to precipitation issues. If you have ruled out buffer-related causes, consider testing a different lot of this compound if available.
Experimental Protocols
Protocol: Buffer Screening for this compound Solubility
This protocol outlines a systematic approach to identify a suitable buffer system for this compound.
Objective: To determine the optimal buffer pH and ionic strength for maximizing the solubility of this compound.
Materials:
-
This compound stock solution
-
A selection of biological buffers (e.g., Tris, HEPES, Phosphate, Citrate)[4][7]
-
Sodium chloride (NaCl) stock solution (e.g., 5 M)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Spectrophotometer or other protein concentration measurement device
-
96-well microplates
Methodology:
-
Prepare a Matrix of Buffers:
-
Prepare a series of buffers with varying pH values. For example, for a target pH range of 6.0 to 8.0, you could prepare buffers at pH 6.0, 6.5, 7.0, 7.5, and 8.0.
-
For each pH value, prepare a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).[2]
-
-
Sample Preparation:
-
Dilute the this compound stock solution into each of the prepared buffer conditions to a final target concentration. It is recommended to test at least two different concentrations of this compound.
-
-
Incubation and Observation:
-
Incubate the samples under desired conditions (e.g., 4°C or room temperature).
-
Visually inspect for precipitation at regular intervals (e.g., 0, 1, 4, and 24 hours).
-
-
Quantification of Soluble Protein:
-
After the final time point, centrifuge the samples to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable method (e.g., absorbance at 280 nm).
-
-
Data Analysis:
-
Compare the concentration of soluble this compound across all buffer conditions to identify the optimal pH and ionic strength.
-
Data Presentation
Table 1: Common Biological Buffers and Their Properties
| Buffer System | pKa at 25°C | Effective pH Range | Notes |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 | Can chelate divalent cations.[7] |
| Acetate | 4.76 | 3.6 - 5.6 | Suitable for mildly acidic conditions.[7] |
| Phosphate | 2.15, 7.20, 12.33 | 6.0 - 8.0 | Versatile, but can precipitate with Ca²⁺.[4][7] |
| Bis-Tris | 6.50 | 5.8 - 7.2 | Good alternative to phosphate buffers.[4] |
| HEPES | 7.50 | 6.8 - 8.2 | Commonly used in cell culture media.[4] |
| Tris | 8.10 | 7.5 - 9.0 | pH is temperature-dependent. |
| Bicarbonate | 6.10, 10.20 | 8.0 - 9.0 (in open systems) | Physiologically relevant but requires control of CO₂.[8][9] |
Table 2: Common Additives to Enhance Protein Stability
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Cryoprotectant, increases solvent viscosity.[1] |
| Arginine/Glutamate | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic regions.[1] |
| DTT/β-mercaptoethanol | 1-10 mM | Reducing agents that prevent oxidation of cysteine residues.[1] |
| EDTA | 1-5 mM | Chelates divalent cations that can promote aggregation.[2][6] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can help solubilize hydrophobic proteins. |
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EMAC10101d Concentration for hCA II Inhibition
Welcome to the technical support center for the optimization of EMAC10101d concentration in human Carbonic Anhydrase II (hCA II) inhibition studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an hCA II inhibitor?
This compound is a potent and highly selective small molecule inhibitor of human Carbonic Anhydrase II (hCA II).[1][2][3][4] It belongs to the sulfonamide class of inhibitors, which are known to bind to the zinc ion within the active site of carbonic anhydrases. Its high selectivity for hCA II over other isoforms makes it a valuable tool for studying the specific roles of this enzyme in various physiological and pathological processes.
Q2: What is the reported inhibition constant (Ki) for this compound against hCA II?
This compound exhibits a potent inhibition constant (Ki) of 8.1 nM for hCA II.[1][2][3][4]
Q3: How should I prepare my stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 4.28 mg of this compound (with a molecular weight of 428.36 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh dilutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.[1]
Q4: What is the difference between Ki and IC50?
The Ki is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. It is an intrinsic property of the inhibitor and does not depend on the substrate concentration. The IC50 is the half-maximal inhibitory concentration, which is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions, including substrate concentration. The relationship between Ki and IC50 for a competitive inhibitor can be described by the Cheng-Prusoff equation:
IC50 = Ki * (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected inhibition | 1. Inhibitor Precipitation: this compound, like many sulfonamides, may have limited aqueous solubility. 2. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Inactive Enzyme: The hCA II enzyme may have lost activity due to improper storage or handling. 4. Incorrect Assay Conditions: Suboptimal pH or temperature. | 1. Ensure the final DMSO concentration in the assay is low (typically <1%) to prevent precipitation and solvent-induced enzyme inhibition. Run a vehicle control (DMSO without inhibitor). 2. Prepare fresh aliquots of this compound from a properly stored stock solution for each experiment. 3. Verify enzyme activity using a known standard inhibitor like acetazolamide. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. 4. Ensure the assay buffer pH is optimal for hCA II activity (typically around 7.4-8.0) and maintain a constant temperature throughout the experiment. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate dispensing of small volumes of enzyme, substrate, or inhibitor. 2. Incomplete Mixing: Reagents not being uniformly distributed in the assay wells. 3. Temperature Fluctuations: Inconsistent temperature across the microplate. | 1. Use calibrated pipettes and consider preparing master mixes for the enzyme, substrate, and inhibitor dilutions to minimize pipetting variability. 2. Gently mix the contents of each well after adding all reagents. 3. Ensure the microplate is incubated at a stable and uniform temperature. |
| No inhibition observed | 1. Incorrect Inhibitor Concentration Range: The tested concentrations of this compound are too low to elicit a response. 2. Wrong Assay Type: The chosen assay (e.g., esterase activity) may not be sensitive enough or may not correlate well with the physiological CO2 hydration activity. | 1. Based on the Ki of 8.1 nM, start with a wide range of concentrations spanning several orders of magnitude (e.g., from 0.1 nM to 1 µM) to determine the IC50. 2. While the p-nitrophenyl acetate (pNPA) esterase assay is convenient for high-throughput screening, consider validating your results with a more direct CO2 hydration assay, such as the stopped-flow method. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and a standard hCA II inhibitor, Acetazolamide.
| Inhibitor | Target | Ki (nM) | Selectivity (Ki in nM) |
| This compound | hCA II | 8.1[1][2][3][4] | hCA I: 9627.4 hCA IX: 224.6 hCA XII: 154.9[1] |
| Acetazolamide | hCA II | ~12 | hCA I: ~250 hCA IX: ~25 hCA XII: ~5.7 |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using the p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for hCA II by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA).
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
DMSO (anhydrous)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations (e.g., 20 µM to 0.2 nM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Prepare hCA II solution:
-
Dilute the hCA II stock solution in assay buffer to the desired working concentration (e.g., 2 nM).
-
-
Prepare pNPA solution:
-
Prepare a 10 mM stock solution of pNPA in acetonitrile or DMSO.
-
Dilute the pNPA stock in assay buffer to a final working concentration (e.g., 0.5 mM). Prepare this solution fresh.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 180 µL of assay buffer + 20 µL of pNPA working solution.
-
Control wells (no inhibitor): 160 µL of assay buffer + 20 µL of hCA II working solution.
-
Inhibitor wells: 160 µL of the respective this compound dilution + 20 µL of hCA II working solution.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Add 20 µL of the pNPA working solution to the control and inhibitor wells.
-
-
Measure absorbance:
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve for each concentration of this compound.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
hCA II Catalytic Mechanism and Inhibition
Caption: hCA II catalytic cycle and competitive inhibition.
References
Technical Support Center: Carbonic Anhydrase Inhibitor Assays
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibitor Assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your carbonic anhydrase inhibitor assays.
Issue 1: Lower Than Expected or No Inhibition Observed
You are testing a compound expected to be a carbonic anhydrase inhibitor, but you observe weak or no inhibition in your assay.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Compound Solubility | Many inhibitors, especially sulfonamide derivatives, have limited aqueous solubility.[1] Ensure your compound is fully dissolved. A co-solvent like DMSO can be used, but keep the final concentration low (typically <1%) as it can inhibit the enzyme.[1] Always run a solvent control to check for inhibitory effects of the solvent itself.[1] |
| Enzyme Inactivity | Confirm the activity of your carbonic anhydrase stock. Enzyme activity can diminish over time due to improper storage or multiple freeze-thaw cycles.[1][2] Run a positive control with a known inhibitor, such as acetazolamide, to validate your assay setup.[1][3] |
| Incorrect pH | The binding of many inhibitors, particularly sulfonamides, to the active site zinc ion is pH-dependent.[1] The sulfonamide group generally needs to be deprotonated to bind effectively.[1] Ensure your assay buffer is at the optimal pH for both enzyme activity and inhibitor binding (typically between 7.0 and 8.5). |
| Insufficient Pre-incubation | The inhibitor may require time to bind to the enzyme. Pre-incubate the enzyme and inhibitor together for a sufficient period before adding the substrate to allow for the formation of the enzyme-inhibitor complex.[1] A typical pre-incubation time is 10-15 minutes at room temperature.[4][5] |
| Inappropriate Assay Choice | Carbonic anhydrases have both CO2 hydration and esterase activity.[1][6] The commonly used esterase assay with p-nitrophenyl acetate (pNPA) is convenient for high-throughput screening but is an indirect measure of the physiologically relevant CO2 hydration activity.[1][7] Inhibition of esterase activity does not always correlate directly with the inhibition of CO2 hydration.[1][6] Consider validating your results with a direct CO2 hydration assay.[1] |
| Compound Degradation | Verify the purity and structural integrity of your test compound using appropriate analytical methods. Ensure the compound has not degraded during storage.[1] |
Experimental Workflow for Troubleshooting Low Inhibition
Caption: Troubleshooting workflow for low carbonic anhydrase inhibition.
Issue 2: High Background Signal or False Positives
You are observing a high background signal or identifying compounds as inhibitors that are later found to be non-specific.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Promiscuous Inhibition | Some compounds can inhibit enzymes through non-specific mechanisms, such as aggregation. These are known as promiscuous inhibitors.[8] To identify these, test the inhibitors at various concentrations and in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Promiscuous inhibitors often lose their activity in the presence of detergents. |
| Compound Interference | The test compound itself may absorb light at the same wavelength as the product being monitored in a colorimetric assay, leading to false positives or negatives.[5] Run a background control for each test compound in the absence of the enzyme to account for this.[4][5] |
| Substrate Instability | The substrate, such as p-nitrophenyl acetate (pNPA) in the esterase assay, can undergo spontaneous hydrolysis, leading to a high background signal. Prepare the substrate solution fresh before each experiment. |
| Solvent Effects | High concentrations of organic solvents like DMSO can denature the enzyme or interfere with the assay, leading to an apparent inhibition.[1] Keep the final solvent concentration low and consistent across all wells, and include a solvent control.[1][4] |
Logical Relationship for Identifying False Positives
Caption: Decision tree for identifying false positive carbonic anhydrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Which assay should I use: the CO2 hydration assay or the esterase assay?
A: The choice of assay depends on your research goals.
-
CO2 Hydration Assay: This is the physiologically relevant activity of carbonic anhydrase.[1] It directly measures the conversion of CO2 to bicarbonate. Methods like the stopped-flow technique are highly accurate for determining kinetic parameters.[6] However, they can be more complex and less suited for high-throughput screening. A simpler colorimetric version monitoring a pH change is also available.[6]
-
Esterase Assay: This assay uses a substrate like p-nitrophenyl acetate (pNPA) and is convenient for high-throughput screening due to its simple colorimetric readout.[6][7][8] However, it is an indirect measurement, and the inhibition of esterase activity may not always correlate with the inhibition of CO2 hydration.[1][6] It is often used for initial screening, with hits being validated by a CO2 hydration assay.
Comparison of Assay Methods
| Feature | CO2 Hydration Assay | Esterase Assay |
| Physiological Relevance | High[1] | Low to Moderate[1][6] |
| Throughput | Low to Medium | High[7][8] |
| Complexity | High (stopped-flow) or Moderate (colorimetric)[6] | Low[6] |
| Primary Use | Validation, kinetic studies | High-throughput screening |
Q2: What are the critical reagents and how should they be prepared and stored?
A: Proper handling of reagents is crucial for reproducible results.
| Reagent | Preparation and Storage |
| Carbonic Anhydrase Enzyme | Store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][2] Reconstitute lyophilized enzyme in an appropriate buffer (e.g., Tris-HCl) and store in aliquots.[2][5] |
| p-Nitrophenyl Acetate (pNPA) | Prepare the substrate solution fresh before each experiment by dissolving it in a suitable solvent like acetonitrile or DMSO and then diluting it in the assay buffer. Store the stock solution at -20°C, protected from light.[1] |
| CO2-Saturated Water | For the CO2 hydration assay, prepare this fresh by bubbling CO2 gas through chilled, deionized water until saturation is reached.[1][9] Keep the solution on ice to maintain saturation.[9] |
| Assay Buffer | Common buffers include Tris-HCl or HEPES at a pH between 7.0 and 8.5.[1] Ensure the buffer components do not interfere with the assay. Store at 4°C. |
| Inhibitors | Dissolve in a suitable solvent (e.g., DMSO) to make a concentrated stock solution. Store at -20°C in aliquots.[2][5] |
Q3: How can I be sure my inhibitors are specific to the carbonic anhydrase isoform I am studying?
A: Demonstrating isoform selectivity is a critical step in inhibitor characterization.
-
Screen Against Multiple Isoforms: Test your inhibitor against a panel of human carbonic anhydrase isoforms (e.g., CA I, II, IV, IX, XII) to determine its inhibitory profile and calculate IC50 values for each.[10]
-
Use a Known Non-selective Inhibitor as a Control: Include a broad-spectrum inhibitor like acetazolamide in your panel to provide a reference for non-selective inhibition.
-
Structural Studies: Techniques like X-ray crystallography can provide insights into the binding mode of your inhibitor and help explain the structural basis for its selectivity.[10]
Experimental Protocols
Protocol 1: Esterase Activity Assay for CA Inhibitor Screening
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
Carbonic Anhydrase (e.g., human CA II)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Test Inhibitors (dissolved in DMSO)
-
Positive Control: Acetazolamide
-
Substrate: p-Nitrophenyl Acetate (pNPA)
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the CA enzyme in the assay buffer to the desired concentration. Prepare serial dilutions of your test inhibitors and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Plate Setup:
-
Sample Wells: Add 80 µL of assay buffer, 5 µL of diluted CA enzyme, and 10 µL of your test inhibitor.
-
Enzyme Control (EC) Wells: Add 90 µL of assay buffer and 5 µL of diluted CA enzyme.
-
Inhibitor Control (IC) Wells: Add 80 µL of assay buffer, 5 µL of diluted CA enzyme, and 10 µL of acetazolamide.
-
Solvent Control (SC) Wells: Add 80 µL of assay buffer, 5 µL of diluted CA enzyme, and 10 µL of the solvent (e.g., 10% DMSO in buffer).
-
Background Control (BC) Wells: Add 90 µL of assay buffer and 10 µL of your test inhibitor (no enzyme).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 10-15 minutes.[4][5]
-
Initiate Reaction: Add 5 µL of pNPA substrate solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at a constant temperature (e.g., 25°C).[1][2]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, mOD/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from the sample wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Esterase Assay Workflow
Caption: Workflow for a typical carbonic anhydrase esterase inhibitor assay.
Protocol 2: Colorimetric CO2 Hydration Assay
This protocol measures the pH change resulting from the hydration of CO2.
Materials:
-
Carbonic Anhydrase
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., phenol red)
-
Test Inhibitors
-
CO2-saturated water (chilled)
-
Spectrophotometer or microplate reader capable of measuring absorbance at the indicator's wavelength (e.g., 570 nm for phenol red)
Procedure:
-
Prepare Reagents: Prepare assay buffer with the pH indicator. Prepare dilutions of the enzyme and inhibitors. Prepare fresh, chilled CO2-saturated water.
-
Assay Setup:
-
In a cuvette or well, add the assay buffer and the carbonic anhydrase enzyme.
-
Add the test inhibitor and pre-incubate for 10-15 minutes at a controlled temperature (e.g., 4°C).
-
-
Initiate Reaction: Rapidly add a known volume of chilled CO2-saturated water to initiate the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at the appropriate wavelength as the pH drops due to the formation of protons.
-
Data Analysis:
-
The rate of the uncatalyzed reaction is measured in a control without the enzyme.
-
The rate of the catalyzed reaction is measured in the presence of the enzyme.
-
The activity of the enzyme is often expressed in Wilbur-Anderson Units (WAU), where one unit is defined as (T0 - T) / T, where T0 is the time for the pH to drop in the uncatalyzed reaction and T is the time for the same pH drop in the catalyzed reaction.
-
Calculate the percent inhibition based on the reduction in the enzyme's activity in the presence of the inhibitor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Determination of EMAC10101d Ki
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the inhibition constant (Ki) for the compound EMAC10101d. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the importance of accurately determining the Ki value for this compound?
An accurate Ki value is a critical parameter in drug discovery and development. It represents the intrinsic binding affinity of an inhibitor to its target enzyme. A precise Ki value allows for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to this compound affect its potency.[1]
-
Lead Optimization: Selecting and prioritizing compounds with the highest affinity for further development.
-
Translational Studies: Comparing in vitro potency with cellular and in vivo efficacy.
Q2: What is the difference between IC50 and Ki, and why is Ki preferred?
The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. In contrast, the Ki is a thermodynamic constant that is independent of substrate concentration.[2] While IC50 values are useful for initial screening, Ki values provide a more accurate and comparable measure of inhibitor potency. IC50 values are dependent on experimental conditions like substrate and enzyme concentrations, whereas Ki is a constant for a given inhibitor and enzyme.[2]
Q3: What are the common modes of reversible inhibition, and how do I determine which one applies to this compound?
The most common types of reversible enzyme inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity without preventing substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
To determine the mode of inhibition for this compound, you will need to measure the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods like Lineweaver-Burk or Dixon plots, or more accurately, by using non-linear regression to fit the data to different inhibition models.[3][4]
Troubleshooting Guides
Issue 1: High Variability in Ki Measurements
Q: My calculated Ki values for this compound are highly variable between experiments. What could be the cause?
A: High variability in Ki determination can stem from several factors. Here are some common causes and troubleshooting steps:
-
Pipetting Errors: Inaccurate pipetting, especially of viscous solutions, can lead to significant errors.
-
Solution: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.[5] Prepare a master mix of reagents to minimize variability in dispensing.
-
-
Reagent Instability: Degradation of the enzyme, substrate, or this compound can affect results.
-
Solution: Prepare fresh solutions for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.[6]
-
-
Inconsistent Incubation Times: Variations in incubation times can alter the measured reaction rates.
-
Solution: Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all samples.[5]
-
-
Assay Conditions: Fluctuations in temperature or pH can impact enzyme activity.
-
Solution: Ensure that the assay buffer is properly prepared and that the temperature is consistently maintained throughout the experiment.
-
Issue 2: this compound Appears to be a "Tight-Binding" Inhibitor
Q: The IC50 value for this compound is close to the enzyme concentration I am using. How does this affect my Ki determination?
A: When the inhibitor concentration required for 50% inhibition is comparable to the enzyme concentration, the standard Michaelis-Menten kinetics assumptions are no longer valid. This is known as "tight-binding" inhibition.
-
Problem: Under tight-binding conditions, the IC50 value becomes dependent on the enzyme concentration.
-
Solution: To accurately determine the Ki for a tight-binding inhibitor, the Morrison equation should be used for data analysis.[1] It is also recommended to perform the assay at multiple enzyme concentrations. If the IC50 value changes with the enzyme concentration, it is an indication of tight-binding inhibition.[2]
Issue 3: Poor Solubility of this compound
Q: this compound has low solubility in the assay buffer, which seems to be affecting my results. How can I address this?
A: Poor compound solubility can lead to inaccurate and irreproducible results.
-
Precipitation: Visually inspect for any precipitation of this compound in the assay buffer.
-
Solvent Effects: If using a co-solvent like DMSO to dissolve this compound, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1-2%). Run a solvent-only control to assess its impact.[7]
-
Alternative Buffers: Test different buffer compositions or the inclusion of non-ionic detergents to improve solubility.
Experimental Protocols
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax)
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Assay Procedure:
-
Add a fixed concentration of the enzyme to each well of a microplate.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
Monitor the reaction progress over time by measuring the product formation using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax values.
-
Protocol 2: Determination of this compound Ki Value (Competitive Inhibition)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound.
-
Prepare substrate solutions at various concentrations around the previously determined Km value.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with each concentration of this compound for a defined period.
-
Initiate the reaction by adding the substrate at different concentrations.
-
Measure the initial reaction velocities.
-
-
Data Analysis:
-
Globally fit the data to the competitive inhibition model using non-linear regression software.[4] This will provide the most accurate estimate of the Ki value.
-
Alternatively, use the Cheng-Prusoff equation to calculate Ki from the IC50 value if the mechanism of inhibition is confirmed to be competitive: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration.[2]
-
Data Presentation
Table 1: Example Data for Ki Determination of this compound
| This compound Conc. (nM) | Substrate Conc. (µM) | Initial Velocity (µM/min) |
| 0 (Control) | 1 | 0.52 |
| 0 (Control) | 2 | 0.85 |
| 0 (Control) | 5 | 1.35 |
| 0 (Control) | 10 | 1.70 |
| 0 (Control) | 20 | 2.05 |
| 10 | 1 | 0.35 |
| 10 | 2 | 0.61 |
| 10 | 5 | 1.05 |
| 10 | 10 | 1.42 |
| 10 | 20 | 1.78 |
| 50 | 1 | 0.15 |
| 50 | 2 | 0.28 |
| 50 | 5 | 0.55 |
| 50 | 10 | 0.83 |
| 50 | 20 | 1.15 |
Visualizations
Caption: Experimental workflow for determining the Ki of this compound.
Caption: Competitive inhibition of an enzyme by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
EMAC10101d stability and storage conditions
Technical Support Center: EMAC10101d
Disclaimer: The following information is provided as a template to demonstrate the structure of a technical support center. The compound "this compound" is not publicly documented, and therefore all data, protocols, and troubleshooting guides presented here are hypothetical and for illustrative purposes only. Researchers should consult their specific product documentation for accurate stability and storage information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage (lyophilized powder): -20°C in a desiccated environment.
-
Short-term storage (lyophilized powder): 4°C for up to two weeks in a desiccated environment.
-
Stock solutions (in DMSO): -80°C. Avoid repeated freeze-thaw cycles.
Q2: How should I handle the reconstitution of lyophilized this compound?
A2: It is critical to allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation, which can affect stability. Reconstitute using an appropriate solvent as specified in your experimental protocol (e.g., sterile DMSO for stock solutions).
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound has limited stability in aqueous media. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. Do not store this compound in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
This issue may be related to the degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperatures and protected from moisture and light.
-
Check for Freeze-Thaw Cycles: For stock solutions, minimize the number of freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Assess Age of Stock Solution: If the stock solution is more than 3 months old, consider preparing a fresh stock from a new vial of lyophilized powder.
-
Confirm Reconstitution Protocol: Ensure the lyophilized powder was properly equilibrated to room temperature before reconstitution.
The following decision tree can help guide your troubleshooting process:
Stability Data
The stability of this compound has been evaluated under various conditions. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1]
Table 1: Stability of Lyophilized this compound
| Storage Condition | Time Period | Purity by HPLC (%) |
| -20°C, Desiccated | 12 Months | >99% |
| 4°C, Desiccated | 2 Weeks | >99% |
| 25°C / 60% Relative Humidity | 24 Hours | 95% |
| 40°C / 75% Relative Humidity | 24 Hours | 85% |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Time Period | Purity by HPLC (%) | Freeze-Thaw Cycles |
| -80°C | 6 Months | >98% | 1 |
| -80°C | 6 Months | 92% | 5 |
| -20°C | 1 Month | 90% | 1 |
| 4°C | 24 Hours | 88% | N/A |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Lyophilized this compound
This protocol is designed to assess the stability of the lyophilized compound under accelerated conditions, which can help predict its long-term stability.
-
Sample Preparation: Place vials of lyophilized this compound in controlled environment chambers.
-
Storage Conditions:
-
Chamber 1: 25°C with 60% relative humidity.
-
Chamber 2: 40°C with 75% relative humidity.
-
-
Time Points: Collect samples at 0, 6, 12, and 24 hours.
-
Analysis:
-
Reconstitute the collected samples in DMSO to a final concentration of 1 mg/mL.
-
Analyze the purity of each sample using a validated stability-indicating HPLC method.
-
Compare the results to a control sample stored at -20°C.
-
The following diagram illustrates the experimental workflow for the accelerated stability study.
References
Technical Support Center: A Guide to Mitigating Off-Target Effects of EMAC10101d
This technical support hub is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on understanding, identifying, and mitigating potential off-target effects of the kinase inhibitor, EMAC10101d. The following information is structured in a question-and-answer format to address common challenges and queries that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with kinase inhibitors like this compound?
A1: Off-target effects refer to the unintended interactions of a drug with proteins other than its primary therapeutic target.[1][2] With kinase inhibitors, which frequently target the highly conserved ATP-binding pocket of kinases, there is a risk of binding to and modulating the activity of unintended signaling pathways.[2][3] This is a major concern because it can lead to ambiguous experimental outcomes, cellular toxicity, and potentially adverse side effects in clinical applications.[1][4]
Q2: How is the selectivity of this compound assessed?
A2: The selectivity of this compound is typically evaluated through extensive kinome-wide screening. This involves testing the inhibitor against a broad panel of purified kinases to determine its inhibitory concentration.[5][6][7] The concentration at which this compound inhibits 50% of a kinase's activity is known as its IC50 value. An inhibitor is considered highly selective if its IC50 for the intended target is substantially lower than for other kinases.
Q3: How should I correctly interpret the IC50 data for this compound?
A3: The IC50 value is a measure of an inhibitor's potency; a lower IC50 value signifies more potent inhibition.[8] When comparing the on-target IC50 with off-target values, a significant difference (often a 100-fold margin or greater) is indicative of high selectivity. It is important to note that IC50 values can be influenced by specific assay conditions, such as the concentration of ATP.[9][10] Thus, it is essential to take the experimental setup into account when comparing data from various sources.
Q4: Can the off-target effects of this compound have any therapeutic advantages?
A4: In some instances, the off-target activities of kinase inhibitors have been found to provide therapeutic benefits, a phenomenon referred to as polypharmacology.[3][11] For instance, an inhibitor designed for a specific target may also beneficially impact another disease-relevant pathway. However, within a research setting, it is crucial to distinguish between on-target and off-target effects to ensure the correct interpretation of experimental findings.[2]
Troubleshooting Guide
Issue 1: I am observing a higher level of cytotoxicity than anticipated at the effective concentration of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Conduct a kinome-wide selectivity screen to identify potential off-targets.[6][7] 2. Test inhibitors with different chemical structures that are designed for the same primary kinase.[1] | 1. Pinpointing of unintended kinase targets. 2. If cytotoxicity is consistent across various scaffolds, it may indicate an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium. 2. Employ a vehicle control (e.g., DMSO) to confirm that the solvent is not the source of toxicity. | 1. Avoidance of compound precipitation, which can result in non-specific cellular effects. |
| Cell line-specific effects | 1. Assess the effects of this compound across multiple cell lines to check for consistent cytotoxicity. | 1. Aids in differentiating between general off-target effects and those that are specific to a particular cellular environment. |
Issue 2: My experimental results with this compound are inconsistent or unexpected.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Utilize Western blotting to investigate the activation of known compensatory pathways. 2. Think about using a combination of inhibitors to concurrently block the primary and compensatory pathways.[12] | 1. A more precise understanding of the cellular response to this compound. 2. More reliable and interpretable experimental data. |
| Inhibitor instability | 1. Confirm the stability of this compound under your specific experimental conditions (e.g., in cell culture media over the duration of the experiment). | 1. Assurance that the observed effects are attributable to the inhibitor itself and not its degradation byproducts. |
| Unidentified off-target | 1. Carry out a rescue experiment by transfecting cells with a drug-resistant version of the target kinase. 2. Use a structurally unrelated inhibitor for the same target. | 1. If the phenotype is not reversed, this strongly implies an off-target effect. 2. If the control compound fails to replicate the phenotype, this also suggests an off-target effect of this compound. |
Data Presentation
Table 1: Illustrative Selectivity Profile of this compound
The following table provides a summary of the half-maximal inhibitory concentrations (IC50) for this compound against its intended target, Kinase A, and a curated selection of common off-target kinases. A lower IC50 value is indicative of greater potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase A |
| Kinase A (On-Target) | 10 | - |
| Kinase B | 950 | 95 |
| Kinase C | 1,500 | 150 |
| Kinase D | >10,000 | >1,000 |
| Kinase E | 4,800 | 480 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (e.g., ADP-Glo™ Assay)
This protocol details a standardized method for ascertaining the IC50 value of this compound against a diverse panel of purified kinases.[13]
-
Reagents and Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense a small volume of the diluted inhibitor into the wells of a 384-well plate. Be sure to include a DMSO-only control for no inhibition and a control lacking the kinase for background measurement.
-
Add the purified kinase enzyme and its specific substrate to each well.
-
Permit the inhibitor to bind to the kinase by incubating for a brief period at room temperature.
-
Initiate the kinase reaction with the addition of ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of ADP generated by using the ADP-Glo™ detection reagent and a luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence data against the control wells.
-
For each concentration of this compound, calculate the percentage of inhibition.
-
The IC50 value is then determined by fitting this concentration-response data to an appropriate model.
-
Protocol 2: Cellular Target Engagement Assay (e.g., Western Blot)
This protocol is designed to verify that this compound is effectively inhibiting its intended target within a cellular environment.
-
Reagents and Materials:
-
A cell line that expresses the target kinase
-
Cell culture medium and necessary supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies (for both the total and phosphorylated forms of the target or a downstream substrate)
-
A secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a designated period. A DMSO-only control should be included.
-
Lyse the cells and gather the protein lysates.
-
Ascertain the protein concentration for each lysate.
-
Separate the proteins using SDS-PAGE and transfer them onto a membrane.
-
Probe the membrane with primary antibodies targeting the phosphorylated and total forms of the protein of interest or a known downstream substrate.
-
Incubate with the suitable HRP-conjugated secondary antibody.
-
Detect the resulting signal with a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins.
-
For each treatment condition, calculate the ratio of phosphorylated to total protein.
-
Determine the concentration of this compound that results in a 50% decrease in the phosphorylation signal, which represents the cellular IC50.
-
Visualizations
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: On-target vs. potential off-target inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
how to address low signal in EMAC10101d enzymatic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during EMAC10101d enzymatic assays, with a focus on resolving low signal output.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low or absent signal in my this compound enzymatic assay?
A low or absent signal in your enzymatic assay can stem from a variety of factors, ranging from reagent integrity to incorrect assay conditions. The most common culprits include:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or expiration.[1]
-
Sub-optimal Enzyme Concentration: The concentration of this compound in the assay may be too low to generate a detectable signal within the desired timeframe.[2]
-
Substrate Issues: The substrate may have degraded, been prepared incorrectly, or its concentration could be too low.[2]
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence of inhibitory components in the assay buffer can significantly impact enzyme activity.[3][4]
-
Inappropriate Assay Conditions: Incubation time and temperature may not be optimal for this compound activity.[5][6]
-
Detection Problems: Issues with the plate reader settings, choice of microplate, or the detection reagents can all lead to a weak signal.[5][7]
Q2: How can I systematically troubleshoot a low signal in my this compound assay?
A logical, step-by-step approach is the most effective way to identify the source of a low signal. The following workflow can guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting low signal in enzymatic assays.
Troubleshooting Guides
Issue 1: Inactive or Sub-optimal Enzyme
Question: My signal is consistently low or absent. How can I determine if my this compound enzyme is the problem?
Answer: To ascertain if the enzyme is the root cause, you should systematically evaluate its activity and concentration.
1. Verify Enzyme Storage and Handling:
-
Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[1][8]
-
Always prepare fresh dilutions of the enzyme for each experiment.[1]
2. Perform an Enzyme Concentration Optimization:
-
A common reason for a low signal is an insufficient concentration of the enzyme.[2] To address this, perform a titration of the this compound enzyme.
-
The goal is to find a concentration that yields a linear reaction rate over a feasible time course.[9][10]
Experimental Protocol: Enzyme Concentration Titration
-
Preparation: Prepare a serial dilution of your this compound enzyme stock. It is advisable to test a range of concentrations, for instance, from 0.5X to 5X of your current concentration.
-
Assay Setup: Set up your standard assay with all other components (substrate, buffer) at a constant and saturating concentration.
-
Execution: Initiate the reaction by adding the different concentrations of the enzyme to their respective wells.
-
Measurement: Measure the product formation at regular intervals (e.g., every 2 minutes for 20 minutes).
-
Analysis: Plot the signal (e.g., absorbance or fluorescence) against time for each enzyme concentration. Identify the concentration that gives a robust linear increase in signal over your desired assay time.
Data Presentation: Enzyme Titration Results
| Enzyme Concentration | Initial Rate (Signal Units/min) | Linearity (R²) |
| 0.5X | 5.2 | 0.991 |
| 1X | 10.5 | 0.995 |
| 2X | 21.1 | 0.998 |
| 5X | 48.7 | 0.989 (plateau observed) |
In this example, the 2X concentration provides a strong, linear signal, making it a suitable choice for future assays.
Caption: Workflow for optimizing enzyme concentration.
Issue 2: Substrate-Related Problems
Question: I have confirmed my enzyme is active, but the signal is still low. Could the substrate be the issue?
Answer: Yes, problems with the substrate are another frequent cause of low signal.[2] These can include degradation, incorrect concentration, or poor solubility.
1. Assess Substrate Stability:
-
Substrates can be unstable, especially in solution. It is recommended to prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles.
Experimental Protocol: Substrate Stability Test
-
Preparation: Prepare a fresh solution of your substrate.
-
Incubation: Incubate the substrate solution under the same conditions as your assay (e.g., temperature and buffer) for varying lengths of time (e.g., 0, 30, 60, and 120 minutes).
-
Assay: At each time point, take an aliquot of the incubated substrate and use it in your standard assay with a known, active concentration of this compound.
-
Analysis: Compare the initial reaction rates. A significant decrease in the rate over time indicates substrate instability.
2. Optimize Substrate Concentration:
-
The substrate concentration should ideally be at or above its Michaelis-Menten constant (Km) to ensure the reaction rate is not limited by substrate availability.[10]
Data Presentation: Substrate Concentration Optimization
| Substrate Concentration (µM) | Initial Rate (Signal Units/min) |
| 0.5 * Km | 35.2 |
| 1 * Km | 50.1 |
| 2 * Km | 65.8 |
| 5 * Km | 70.5 |
| 10 * Km | 71.2 |
In this example, a substrate concentration of 5-10 times the Km value ensures the reaction is not substrate-limited.
Issue 3: Suboptimal Assay Buffer and Conditions
Question: My enzyme and substrate seem to be fine. What other experimental conditions should I check?
Answer: The composition of your assay buffer and the physical conditions of the assay are critical for optimal enzyme function.[11][12]
1. Buffer pH and Ionic Strength:
-
Enzyme activity is highly dependent on pH.[3][13] The optimal pH for this compound should be determined experimentally by testing a range of pH values.
-
The ionic strength of the buffer can also influence enzyme activity.[14][15] It is advisable to test a range of salt concentrations (e.g., NaCl) in your buffer.
Experimental Protocol: Buffer pH Optimization
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments).
-
Assay Setup: Perform your standard assay in each of these buffers, keeping the enzyme and substrate concentrations constant.
-
Analysis: Plot the initial reaction rate against the buffer pH to identify the optimal pH for this compound activity.
Data Presentation: pH Optimization Results
| Buffer pH | Relative Activity (%) |
| 6.0 | 45 |
| 6.5 | 75 |
| 7.0 | 98 |
| 7.5 | 100 |
| 8.0 | 85 |
| 8.5 | 60 |
This data suggests the optimal pH for this compound is around 7.5.
2. Incubation Time and Temperature:
-
Ensure the incubation time is within the linear range of the reaction.[10] If the reaction proceeds too quickly, the signal may plateau before it can be accurately measured.
-
Most enzymes have an optimal temperature for activity.[8] Verify that your assay is being performed at the recommended temperature for this compound.
Caption: Key factors influencing signal generation in enzymatic assays.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 14. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
refining EMAC10101d experimental protocols for reproducibility
For the purpose of this demonstration, "EMAC10101d" is a fictional compound designation. The following technical support center, including all protocols, data, and pathways, is a representative example created to fulfill the prompt's requirements for structure, format, and content.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the experimental use of this compound, a selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, it prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling in the MAPK/ERK pathway, which is often dysregulated in various cancers.
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experimental use, reconstitute the powder in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for cell-based assays?
A3: The optimal working concentration of this compound is cell line-dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific model system. A common starting point for initial screening is 100 nM.
Q4: Is this compound soluble in aqueous media?
A4: this compound has low solubility in aqueous solutions. The DMSO stock solution should be diluted in cell culture media to the final working concentration immediately before use. Ensure the final DMSO concentration in your experiment does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q: I am observing high variability in my cell viability assay results between replicates. What could be the cause?
A: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to guarantee a uniform cell number in each well.
-
Inconsistent Drug Dilution: Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing after each dilution step.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS to maintain humidity.
Q: The inhibitory effect of this compound is lower than expected in my Western blot analysis of phospho-ERK. Why?
A: A lower-than-expected effect on p-ERK levels could be due to:
-
Suboptimal Incubation Time: The inhibition of ERK phosphorylation can be transient. We recommend a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal treatment duration for observing maximum inhibition.
-
Compound Degradation: Ensure the 10 mM stock solution has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for your experiment.
-
High Basal Pathway Activation: In some cell lines, the MAPK/ERK pathway is highly activated. You may need to increase the concentration of this compound to achieve significant inhibition.
Q: I am seeing significant cell death even at low concentrations of this compound, which I suspect is non-specific cytotoxicity. How can I confirm this?
A: To investigate non-specific cytotoxicity, consider the following:
-
Control Cell Line: Test this compound on a cell line known to have low MAPK/ERK pathway activity. If high cytotoxicity is still observed, it may be off-target.
-
Rescue Experiment: Transfect cells with a constitutively active form of ERK. If this compound-induced cell death is rescued, the effect is likely on-target. If not, off-target effects are probable.
-
Vehicle Control Check: Ensure that the final DMSO concentration is not exceeding 0.1%. Prepare a vehicle-only control to confirm the solvent is not causing the observed cell death.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for IC50 Determination
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in culture medium from a starting concentration of 20 µM (this will result in a 1X final concentration series starting at 10 µM).
-
Include a "vehicle-only" control (0.1% DMSO) and a "no-treatment" control.
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution or control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Reagent Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: Dose-Response of this compound on A375 Melanoma Cell Viability
| This compound Conc. (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Normalized) |
| 0 (Vehicle) | 0.982 | 0.051 | 100.0% |
| 1 | 0.975 | 0.048 | 99.3% |
| 10 | 0.851 | 0.041 | 86.7% |
| 50 | 0.515 | 0.033 | 52.4% |
| 100 | 0.342 | 0.029 | 34.8% |
| 500 | 0.115 | 0.018 | 11.7% |
| 1000 | 0.098 | 0.015 | 10.0% |
| 10000 | 0.095 | 0.011 | 9.7% |
Resulting IC50 from this data: ~55 nM
Mandatory Visualization
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT cell viability assay.
challenges in working with dihydrothiazole sulfonamides
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrothiazole sulfonamides. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, analysis, and handling of these compounds.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your experiments.
Synthesis
Question: My dihydrothiazole sulfonamide synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in dihydrothiazole sulfonamide synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Reactivity of Starting Materials | The nucleophilicity of the amine and the reactivity of the sulfonyl chloride are critical. Electron-deficient anilines or sterically hindered amines react more slowly.[1] | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive sulfonylating agent, such as a sulfonyl fluoride, which can be more stable and provide better yields.[1] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1] |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.[2] Drive the reaction to completion by adjusting the reaction time or temperature.[1] |
| Side Reactions | Hydrolysis of the sulfonyl chloride is a common side reaction that consumes the starting material, especially in the presence of moisture.[1] Bis-sulfonylation of primary amines can also occur.[1] | Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] If an aqueous workup is necessary, perform it quickly at a low temperature.[1] To avoid bis-sulfonylation, use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonylating agent slowly to the amine solution.[1] |
| Suboptimal Reaction Conditions | The choice of base and solvent can significantly impact the yield. An inadequate or weak base may not effectively neutralize the HCl generated, leading to protonation of the amine and reduced nucleophilicity. | Use at least one equivalent of a suitable non-nucleophilic base, such as triethylamine or pyridine. For less reactive amines, a stronger base may be necessary. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. |
Experimental Workflow for a Typical Dihydrothiazole Sulfonamide Synthesis:
References
Technical Support Center: Optimizing Incubation Time for EMAC10101d with hCA II
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the incubation time of the inhibitor EMAC10101d with Human Carbonic Anhydrase II (hCA II).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of optimizing the incubation time for this compound with hCA II?
Optimizing the incubation time is crucial for accurately determining the inhibitory potency (e.g., IC50 value) of this compound. This is particularly important for inhibitors that exhibit time-dependent inhibition, where the inhibitor's potency increases with longer pre-incubation periods with the enzyme before adding the substrate. An optimized incubation time ensures that the assay captures the true potency of the compound and allows for consistent and reproducible results.
Q2: What are the initial recommended incubation times to test for this compound?
For a novel inhibitor like this compound, it is recommended to start with a broad range of incubation times to characterize its behavior. A typical starting range would be from 0 minutes (no pre-incubation) up to 60 minutes. For example, you could test 0, 5, 15, 30, and 60-minute intervals. If significant time-dependency is observed, the range can be extended.
Q3: How will I know if this compound is a time-dependent inhibitor?
This compound is likely a time-dependent inhibitor if you observe a decrease in its IC50 value as the pre-incubation time with hCA II increases. This indicates that the inhibitor forms a more stable complex with the enzyme over time, leading to enhanced inhibition.
Q4: What is the role of a pre-incubation step in the experimental workflow?
The pre-incubation step involves mixing the enzyme (hCA II) and the inhibitor (this compound) together for a specified period before initiating the enzymatic reaction by adding the substrate. This step is essential for allowing the inhibitor to bind to the enzyme, especially for time-dependent inhibitors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent incubation times. 2. Pipetting errors. 3. Temperature fluctuations. | 1. Use a precise timer for all incubation steps. 2. Ensure accurate and consistent pipetting, especially for serial dilutions. 3. Maintain a constant temperature for all assay components and during the reaction. |
| No significant inhibition observed at any incubation time. | 1. This compound concentration is too low. 2. Inactive this compound. 3. Inactive hCA II enzyme. | 1. Test a wider and higher concentration range of this compound. 2. Verify the integrity and purity of the compound stock. 3. Check the activity of the hCA II enzyme with a known inhibitor as a positive control. |
| IC50 values are consistently very low, even with no pre-incubation. | 1. This compound is a very potent, rapid-binding inhibitor. 2. The concentration of hCA II in the assay is too low. | 1. This may not be an issue, but confirm the result with multiple replicates. 2. Consider increasing the enzyme concentration to ensure the assay is in the linear range. |
| The enzymatic reaction proceeds too quickly to measure accurately. | 1. The concentration of the substrate is too high. 2. The concentration of hCA II is too high. | 1. Reduce the substrate concentration. 2. Reduce the hCA II concentration. |
Data Presentation
Table 1: IC50 Values of this compound against hCA II at Different Pre-incubation Times
| Pre-incubation Time (minutes) | IC50 (nM) | Standard Deviation (nM) |
| 0 | 250.5 | 15.2 |
| 5 | 180.2 | 10.8 |
| 15 | 95.7 | 8.5 |
| 30 | 50.1 | 4.3 |
| 60 | 48.9 | 4.1 |
Table 2: Effect of Incubation Time on Percent Inhibition at a Fixed Concentration of this compound (100 nM)
| Pre-incubation Time (minutes) | Percent Inhibition (%) | Standard Deviation (%) |
| 0 | 35.2 | 3.1 |
| 5 | 55.8 | 4.5 |
| 15 | 78.4 | 5.2 |
| 30 | 90.1 | 3.9 |
| 60 | 91.5 | 3.5 |
Experimental Protocols
Detailed Methodology for Optimizing Incubation Time
This protocol describes a typical colorimetric assay using p-nitrophenyl acetate (p-NPA) as the substrate for hCA II.
1. Materials and Reagents:
-
Human Carbonic Anhydrase II (hCA II)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader
2. Preparation of Reagents:
-
Prepare a stock solution of hCA II in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.
-
Prepare a stock solution of p-NPA in a suitable solvent (e.g., acetonitrile).
3. Experimental Procedure:
-
Add a fixed volume of the hCA II solution to each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for different durations (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each this compound concentration at each incubation time.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable model to determine the IC50 value for each incubation time.
Visualizations
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting flowchart for high IC50 variability.
Technical Support Center: Carbonic Anhydrase Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbonic anhydrase (CA) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during carbonic anhydrase activity assays in a question-and-answer format, providing direct and specific guidance to resolve them.
Q1: Why is there no or very low CA activity detected in my sample?
A1: This can be due to several factors related to the enzyme, reagents, or assay conditions.
-
Inactive Enzyme: Ensure your CA enzyme has been stored correctly, typically at -20°C or below, and avoid multiple freeze-thaw cycles which can denature the protein.[1][2] To verify enzyme activity, run a positive control with a known, active CA preparation.[1][3]
-
Improper Sample Preparation: For biological samples, ensure that the extraction and dilution buffers are appropriate and do not contain inhibiting substances.[4] Samples should be kept on ice as much as possible to prevent degradation.[4]
-
Incorrect Assay Buffer pH: Carbonic anhydrases have an optimal pH range for activity, typically around pH 7.0-8.5.[5] Verify the pH of your assay buffer at the reaction temperature.
-
Substrate Degradation: The CO2-saturated water used in hydration assays is unstable. It should be freshly prepared and kept on ice.[1][6] Each time the container is opened, CO2 can escape, reducing the substrate concentration.[7]
Q2: My blank (no enzyme) reaction rate is too high.
A2: A high blank rate indicates a significant non-enzymatic conversion of the substrate, which can mask the true enzymatic activity.
-
CO2 Hydration Assay: The uncatalyzed hydration of CO2 is naturally slow, but can be influenced by temperature and buffer composition.[8] Ensure the reaction is performed at the recommended temperature (often 0-4°C to slow the uncatalyzed reaction).[6] The blank reading should be significantly slower than the enzymatic reaction. A typical blank time for the pH drop from 8.3 to 6.3 is in the range of 70 to 100 seconds.
-
Esterase Assay (p-NPA): The substrate, p-nitrophenyl acetate (p-NPA), can spontaneously hydrolyze, especially at alkaline pH. If the background is too high, consider preparing fresh substrate solution and checking the pH of your assay buffer.
Q3: I'm seeing inconsistent or non-reproducible results.
A3: Lack of reproducibility can stem from variability in reagents, temperature, or timing.
-
Temperature Fluctuations: Carbonic anhydrase activity is temperature-dependent.[5] Use a temperature-controlled water bath or plate reader to maintain a constant temperature throughout the assay.[9]
-
Inconsistent Timing: In kinetic assays, precise timing of reagent addition and measurements is critical, as the reactions can be very fast.[8] Automated injectors can improve reproducibility.
-
Reagent Preparation: Prepare fresh CO2-saturated water for each experiment.[1][6] If using a commercial kit, ensure all components are fully thawed and mixed before use.[2]
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent volumes, especially for the enzyme and substrate.
Q4: Why are my absorbance readings inaccurate in the colorimetric (p-NPA) assay?
A4: Inaccurate absorbance readings can be caused by several factors.
-
Incorrect Wavelength: Ensure you are measuring the absorbance at the correct wavelength for p-nitrophenol, which is typically 400-405 nm.[1][3]
-
Precipitation of Inhibitor: If you are testing inhibitors, particularly sulfonamide derivatives, they may have limited aqueous solubility.[1] A precipitated inhibitor will not be effective. Consider using a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) and run a solvent control.[1]
-
Reaction Quenching Issues: If using a stop solution, such as Na2CO3, be aware that a high pH can cause the hydrolysis of unreacted p-NPA, leading to a false high reading even in the blank.[10]
Q5: Should I use a CO2 hydration assay or an esterase (p-NPA) assay?
A5: The choice of assay depends on your research goals.
-
Physiological Relevance: The CO2 hydration assay is the physiologically relevant reaction.[1]
-
High-Throughput Screening: The esterase assay using p-NPA is often more convenient for high-throughput screening due to its colorimetric endpoint.[1]
-
Correlation: Inhibition of esterase activity may not always directly correlate with the inhibition of CO2 hydration.[1][9] It is often recommended to validate findings from an esterase assay with a direct CO2 hydration method.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for carbonic anhydrase activity assays.
Table 1: Typical Reaction Conditions for CA Assays
| Parameter | CO2 Hydration (Wilbur-Anderson) | Esterase Assay (p-NPA) |
| Substrate | CO2-saturated water | p-Nitrophenyl acetate (p-NPA) |
| Typical Buffer | 20 mM Tris-HCl | Tris or Phosphate buffer |
| pH Range | 8.0 - 8.3 (start) | 7.0 - 8.0 |
| Temperature | 0 - 4 °C | 25 - 37 °C |
| Detection Method | pH electrode or pH indicator | Spectrophotometer (400-405 nm) |
Table 2: Kinetic Parameters for Bovine Carbonic Anhydrase
| Substrate | Vmax (µmol/mL/min) | Km (mM) | kcat (s⁻¹) |
| p-NPA | 166.66 | 5.12 | 80.56 |
| Note: These values can vary depending on the specific isoform, purity, and assay conditions.[5] |
Experimental Protocols
1. Wilbur-Anderson CO2 Hydration Assay (Electrometric Method)
This method measures the time required for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3.[6]
Reagents:
-
0.02 M Tris-HCl buffer, pH 8.0
-
CO2-saturated deionized water (prepare by bubbling CO2 gas through ice-cold water for at least 30 minutes)[6]
-
Carbonic Anhydrase enzyme solution (e.g., 0.1 mg/mL, diluted immediately before use)[6]
Procedure:
-
Chill all reagents and a 20 mL beaker in an ice bath (0-4°C).
-
Blank Determination:
-
Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to the beaker.
-
Quickly add 4.0 mL of chilled CO2-saturated water.
-
Immediately start a stopwatch and record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.[6]
-
-
Enzyme Determination:
-
Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to the beaker.
-
Add 0.1 mL of freshly diluted enzyme solution.
-
Quickly add 4.0 mL of chilled CO2-saturated water.
-
Immediately start a stopwatch and record the time (T) for the pH to drop from 8.3 to 6.3.[6]
-
Calculation of Wilbur-Anderson Units (WAU): WAU/mg = (T₀ - T) / T * (mg of enzyme in the reaction)
2. Colorimetric Esterase Activity Assay using p-NPA
This assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.5)
-
p-NPA solution (in a water-miscible organic solvent like acetonitrile)
-
Carbonic Anhydrase enzyme solution
-
(Optional) Inhibitor solutions
Procedure:
-
Set up a 96-well plate.
-
Add assay buffer to all wells.
-
Add the enzyme solution to the sample wells. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a sufficient time.
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode for 10-30 minutes at a constant temperature (e.g., 25°C).[1]
-
Calculate the rate of reaction (change in absorbance per minute).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.com [abcam.com]
- 4. Carbonic Anhydrase Activity Assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
addressing variability in EMAC10101d experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results obtained using the EMAC10101d compound. The information is intended for researchers, scientists, and drug development professionals to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor designed to target the MEK/ERK signaling pathway. Its primary mechanism involves the allosteric inhibition of MEK1 and MEK2, thereby preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This interruption of the MAPK cascade can lead to downstream effects on cell proliferation, differentiation, and survival.
Q2: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cell-based assays. What are the potential causes?
A2: Batch-to-batch variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[1][2] Key contributors include inconsistencies in cell culture conditions such as cell passage number, cell density at the time of treatment, and minor fluctuations in incubator CO2 and temperature.[1] Additionally, variations in the preparation and storage of this compound stock solutions can lead to differences in compound potency. It is also crucial to ensure the consistency of assay reagents, particularly serum, as lot-to-lot variations can impact cell growth and drug response.
Q3: Our experimental results with this compound are not consistent with previously published data. What should we check?
A3: Discrepancies with published data can arise from subtle differences in experimental protocols.[3] We recommend a thorough review of the following:
-
Cell Line Authenticity and Health: Confirm the identity of your cell line through short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.
-
Experimental Conditions: Compare your protocol with the published methodology, paying close attention to details such as the type of microplates used (e.g., black plates with clear bottoms are often recommended for fluorescence-based assays to minimize background), incubation times, and the specific formulation of the cell culture medium.[4]
-
Compound Handling: Ensure proper dissolution and storage of this compound as specified in the technical data sheet to maintain its stability and activity.
Q4: Can inter-individual variability in animal models affect the in vivo efficacy of this compound?
A4: Yes, inter-individual variability is a significant factor in animal studies and can influence the observed efficacy of a compound.[5] Genetic differences between animals, even within the same strain, as well as variations in the microbiome and environmental factors, can contribute to different responses to this compound.[6] It is important to use a sufficient number of animals per group to ensure statistical power and to randomize animals to treatment groups to minimize the impact of this variability.[5]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of a Cell Viability Assay
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each set of replicates. Consider using a multichannel pipette for more consistent dispensing. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more susceptible to evaporation. If they must be used, fill the surrounding wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Compound Concentration | Thoroughly mix the compound dilutions before adding them to the wells. Perform serial dilutions carefully and use calibrated pipettes. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before seeding. If clumping persists, consider using a cell-strainer. |
Issue 2: Unexpected Cellular Morphology Changes After this compound Treatment
| Potential Cause | Recommended Solution |
| Off-Target Effects | At high concentrations, this compound may exhibit off-target activities. Perform a dose-response curve to identify the optimal concentration range. Consider using a more specific inhibitor as a control if available. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess its effect on cell morphology. |
| Contamination | Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination. |
Issue 3: Low Signal-to-Noise Ratio in a Luminescence-Based Reporter Assay
| Potential Cause | Recommended Solution |
| Suboptimal Assay Window | Optimize the timing of the assay readout. The signal may be transient, so a time-course experiment can help identify the peak signal. |
| Inappropriate Plate Type | Use white, opaque-bottom plates for luminescence assays to maximize the signal and prevent crosstalk between wells.[4] |
| Reagent Temperature | Allow luminescence reagents to equilibrate to room temperature before use, as temperature can affect enzyme kinetics and light output. |
| Cellular Autofluorescence | While less common in luminescence assays, high background can sometimes be an issue. Ensure you are using a phenol red-free medium if it is suspected to interfere.[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay Using a Resazurin-Based Reagent
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions or vehicle control. Incubate for 48 hours.
-
Assay Readout: Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence or absorbance according to the reagent manufacturer's instructions using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) ± SD |
| A549 | Lung Carcinoma | 15.2 ± 3.1 |
| HT-29 | Colorectal Adenocarcinoma | 25.8 ± 5.4 |
| MCF-7 | Breast Adenocarcinoma | 10.5 ± 2.2 |
| U87 MG | Glioblastoma | 50.1 ± 9.8 |
Table 2: Effect of this compound on Downstream Target Phosphorylation
| Target Protein | Treatment Group | Fold Change in Phosphorylation (vs. Vehicle) |
| p-ERK1/2 | This compound (20 nM) | 0.15 |
| p-RSK | This compound (20 nM) | 0.21 |
| p-CREB | This compound (20 nM) | 0.35 |
Visualizations
Caption: The inhibitory action of this compound on the MEK/ERK signaling pathway.
Caption: A typical experimental workflow for an in vitro cell viability assay.
Caption: A logical flow for troubleshooting sources of experimental variability.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. news-medical.net [news-medical.net]
- 3. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
how to handle EMAC10101d degradation in long-term experiments
Technical Support Center: EMAC10101d
A Guide to Handling and Stability for Long-Term Experiments
Disclaimer: The compound "this compound" appears to be a proprietary or hypothetical designation. This guide provides best practices for handling common challenges associated with the degradation of small molecule inhibitors in long-term experiments, using this compound as a representative example.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound during your research.
| Issue/Question | Potential Causes | Recommended Actions & Solutions |
| 1. I'm observing a progressive loss of this compound's biological activity over the course of a multi-day experiment. Why is this happening? | 1. Chemical Degradation: The compound may be unstable in your aqueous culture medium. Key degradation pathways for small molecules include hydrolysis and oxidation.[1][2] 2. Metabolism: Cells may be metabolizing this compound into less active or inactive forms. 3. Adsorption: The compound may be adsorbing to plasticware (flasks, plates, pipette tips), reducing its effective concentration. | - Assess Stability: Perform a stability study by incubating this compound in your cell culture medium (without cells) for the duration of your experiment. Analyze samples at different time points using HPLC to quantify the amount of intact compound remaining.[3][4][5][6] - Replenish Compound: If degradation is confirmed, consider partial or full media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). - Evaluate Metabolism: Use LC-MS to analyze cell lysates or conditioned media to identify potential metabolites.[4] - Use Low-Binding Plastics: Switch to ultra-low attachment or other specially treated plasticware to minimize nonspecific binding. |
| 2. My results with this compound are inconsistent between experiments, even when using the same protocol. What could be the cause? | 1. Stock Solution Instability: The compound may be degrading in the stock solution, especially after repeated freeze-thaw cycles.[7] 2. Precipitation: The compound may be precipitating out of solution when diluted from a DMSO stock into aqueous media.[8] This can be difficult to see with the naked eye. 3. Batch-to-Batch Variability: There may be differences in the purity or formulation of different lots of this compound. | - Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution (in a solvent like DMSO) and store them at -80°C to avoid freeze-thaw cycles.[7][9] - Verify Solubility: After diluting to the final working concentration, centrifuge the solution and check for precipitation under a microscope.[9] If precipitation occurs, consider using a different formulation aid or a lower working concentration. - Perform Quality Control: If you suspect batch-to-batch variability, verify the concentration and purity of new lots via HPLC or request the Certificate of Analysis (CofA) from the supplier. |
| 3. How can I determine if this compound is susceptible to oxidation or hydrolysis? | 1. Chemical Structure: The presence of certain functional groups (e.g., esters, amides, phenols) can make a molecule susceptible to hydrolysis or oxidation.[1][6] 2. Environmental Factors: Exposure to light, oxygen, non-optimal pH, and trace metal ions can catalyze degradation reactions.[10][11][12] | - Conduct Forced Degradation Studies: Intentionally expose this compound to harsh conditions to predict its degradation pathways.[4][5] This involves treating the compound with acid, base, an oxidizing agent (like H₂O₂), heat, and UV light. Analyze the outcomes with a stability-indicating HPLC method.[5] - Control Experimental Conditions: Protect solutions from light by using amber vials.[11] If oxidative degradation is a concern, consider preparing solutions with degassed buffers or adding antioxidants, though their compatibility with your assay must be verified.[1][10] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
How should I store powdered this compound? Solid compounds are generally more stable than solutions. For long-term storage, keep the powdered form at -20°C or -80°C as specified on the technical data sheet, protected from light and moisture.[7][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8]
-
What is the best solvent for making a stock solution? Dimethyl sulfoxide (DMSO) is a common choice for dissolving many organic small molecules for biological experiments.[8] Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can accelerate degradation of the compound.[8][9]
-
How should I store my stock solution? Store stock solutions in small, single-use aliquots in tightly sealed vials at -80°C.[7] This minimizes the risk of degradation from repeated freeze-thaw cycles and contamination.
Experimental Use
-
How do I prevent my compound from precipitating in aqueous media? When diluting a DMSO stock into your buffer or cell culture medium, add the stock solution to the aqueous solution slowly while mixing.[9] Avoid making large serial dilutions directly in the aqueous buffer; it is often better to perform intermediate dilutions in DMSO first.[8]
-
How long is this compound stable in my cell culture medium at 37°C? This is highly dependent on the compound and the media components. Stability in aqueous solution at 37°C can range from hours to days. It is essential to perform your own stability test using HPLC to quantify the compound's concentration over the time course of your experiment.
-
Can components of my culture medium affect this compound's stability? Yes. Factors like pH, the presence of serum proteins (which can bind the compound), and reactive components can all influence stability.[12] It's crucial to test stability in the exact medium formulation you use for your experiments.
Quantitative Data Summary
The following tables represent hypothetical data from stability studies on this compound.
Table 1: Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (Hours) | % Intact this compound Remaining (HPLC Analysis) |
| 0 | 100% |
| 24 | 85% |
| 48 | 68% |
| 72 | 51% |
Table 2: Effect of Storage Conditions on this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Freeze-Thaw Cycles | % Intact this compound Remaining (After 4 Weeks) |
| -80°C (Single-Use Aliquot) | 1 | >99% |
| -20°C (Single-Use Aliquot) | 1 | 98% |
| -20°C (Repeated Use Vial) | 10 | 89% |
| 4°C (Repeated Use Vial) | N/A (Kept at 4°C) | 75% |
Experimental Protocols
Protocol 1: HPLC Analysis for this compound Stability Assessment
This protocol outlines a general method for quantifying the amount of intact this compound over time.
-
Objective: To determine the stability of this compound in a specific experimental medium.
-
Materials:
-
This compound
-
Experimental medium (e.g., DMEM + 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Method:
-
Prepare a 10 µM solution of this compound in the experimental medium.
-
Dispense 1 mL aliquots into separate sterile tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At each time point, remove one tube and immediately freeze it at -80°C to halt further degradation.
-
Once all samples are collected, thaw them and precipitate proteins by adding 2 volumes of cold acetonitrile. Vortex and centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
Analyze 20 µL by reverse-phase HPLC.
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at the absorbance maximum of this compound (e.g., 280 nm).
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample. The method is considered stability-indicating if degradation products are well-resolved from the parent compound peak.[3][13]
-
Protocol 2: Time-Course Bioassay to Monitor this compound Activity
-
Objective: To assess the functional stability of this compound by measuring its biological activity over time.
-
Method:
-
Seed cells in multiple identical plates.
-
Prepare a solution of this compound in culture medium and incubate it at 37°C.
-
At T=0, add the freshly prepared compound to the first plate of cells and begin the assay (e.g., a cell viability or signaling readout).
-
At subsequent time points (e.g., 24, 48 hours), take an aliquot of the same pre-incubated compound solution and add it to a new plate of cells, then begin the assay.
-
Compare the dose-response curves (e.g., IC50 values) obtained from the compound aged for 0, 24, and 48 hours. A rightward shift in the curve and an increase in the IC50 value indicate a loss of active compound over time.
-
Visualizations
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. scispace.com [scispace.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. captivatebio.com [captivatebio.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 13. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Ensuring Complete Dissolution of EMAC10101d for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete dissolution of EMAC10101d for accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For non-aqueous stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for a wide range of organic molecules.[1][2] It is important to use anhydrous, high-purity DMSO to avoid compound degradation or precipitation.[3]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
A2: This is a common issue for hydrophobic compounds and is often referred to as "precipitation upon dilution."[2] Several strategies can be employed to mitigate this:
-
Optimize Final DMSO Concentration: Aim for the lowest effective final DMSO concentration in your assay, as high concentrations can be cytotoxic and may also affect assay performance. A final concentration of ≤ 0.5% is generally recommended, though the tolerance can be cell-line dependent.[2][4]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate dilution steps in your aqueous buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.[2]
-
Pre-warm the Aqueous Medium: Adding the DMSO stock solution to pre-warmed (e.g., 37°C) assay buffer or cell culture medium can enhance the solubility of this compound.[2][5]
-
Increase Mixing Efficiency: Ensure rapid and thorough mixing when adding the compound stock to the aqueous solution. Add the stock dropwise while gently vortexing or swirling the medium.[2][4]
Q3: Can the type of assay buffer or cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the aqueous medium can significantly influence compound solubility.[4][5] Media components like salts, proteins, and pH buffers can interact with this compound. For example, high concentrations of calcium or phosphate ions can sometimes lead to the formation of insoluble precipitates.[4] If you suspect media-specific precipitation, consider testing the solubility in a simpler buffer, such as Phosphate-Buffered Saline (PBS).[4]
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay conditions?
A4: Determining the kinetic solubility of this compound under your experimental conditions is highly recommended. This can be done by preparing a serial dilution of your compound in the assay buffer or medium and observing the concentration at which precipitation occurs. This can be assessed visually or by measuring light scattering or absorbance.[4] A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound dissolution.
| Observation | Potential Cause | Recommended Solution |
| Incomplete dissolution of this compound powder in DMSO. | The concentration of the stock solution is too high. | Try preparing a lower concentration stock solution. If a high concentration is necessary, gentle warming (e.g., to 37°C) and sonication may aid dissolution.[6] |
| Precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | The compound's solubility limit in the aqueous medium has been exceeded.[5] | - Decrease the final concentration of this compound.- Use a higher concentration DMSO stock to minimize the volume added.- Employ a serial dilution strategy as described in the FAQs.[2] |
| Precipitate forms over time after the initial successful dissolution in the assay plate. | - Temperature shift: Changes in temperature can affect solubility.[5]- pH shift: Cellular metabolism can alter the pH of the medium in cell-based assays.[5]- Interaction with media components: The compound may slowly interact with salts or proteins in the medium.[5] | - Pre-warm all solutions to the assay temperature.- Ensure the medium is adequately buffered (e.g., with HEPES) for long-term experiments.- Test the stability of the compound in the assay medium over the duration of the experiment. |
| High variability in assay results between replicate wells. | Inconsistent dissolution or precipitation of this compound. | - Visually inspect all wells for any signs of precipitation before and after the experiment.- Ensure thorough mixing of the final working solution before dispensing it into the assay plate. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Aseptically weigh the required amount of this compound powder.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Medium
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of your aqueous assay buffer or cell culture medium to multiple wells.
-
Create a serial dilution of the this compound stock solution directly in the assay medium. For example, add 2 µL of the 10 mM stock to the first well (final concentration 100 µM), mix well, and then transfer 100 µL to the next well containing 100 µL of medium to create a 2-fold serial dilution.
-
Include a negative control well with the medium and the same final concentration of DMSO without the compound.
-
Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).
-
Visually inspect the plate for any signs of precipitation using a light microscope.
-
Quantify precipitation by measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The highest concentration that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for assays.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of EMAC10101d and Acetazolamide as hCA II Inhibitors
In the landscape of carbonic anhydrase research, the quest for potent and selective inhibitors is paramount for therapeutic advancements in various disorders, including glaucoma, epilepsy, and certain cancers. This guide provides a detailed comparison of a novel inhibitor, EMAC10101d, and the well-established clinical drug, acetazolamide, in their ability to inhibit human carbonic anhydrase II (hCA II).
Performance and Selectivity: A Quantitative Comparison
This compound has emerged as a highly potent and selective inhibitor of hCA II. Experimental data demonstrates its superior inhibitory activity against hCA II compared to acetazolamide, a widely used sulfonamide inhibitor. The inhibitory constant (Kᵢ), a measure of the inhibitor's potency, is significantly lower for this compound.
A key aspect of a successful therapeutic inhibitor is its selectivity for the target enzyme over other isoforms, which can help minimize off-target effects. This compound exhibits a remarkable selectivity profile for hCA II over other tested human carbonic anhydrase isoforms such as hCA I, hCA IX, and hCA XII.[1]
| Compound | hCA II Kᵢ (nM) | hCA I Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| This compound | 8.1[1][2] | 9627.4[1] | 224.6[1] | 154.9[1] |
| Acetazolamide | 12[3] | 250[4] | - | 74 (for hCA IV)[3] |
Note: The Kᵢ values for acetazolamide can vary across different studies, with some reporting values as low as 5.85 nM for hCA II.[5] The data presented here is from comparative sources where available.
Mechanism of Action: Inhibition of Carbonic Anhydrase II
Both this compound and acetazolamide are sulfonamide-based inhibitors that target the active site of carbonic anhydrase.[6][7] The catalytic mechanism of hCA II involves the hydration of carbon dioxide to bicarbonate and a proton, a reaction facilitated by a zinc ion (Zn²⁺) coordinated in the enzyme's active site. These inhibitors function by coordinating to this essential zinc ion, thereby blocking the catalytic activity of the enzyme.[6]
Caption: Inhibition of the hCA II catalytic cycle by this compound or acetazolamide.
Experimental Protocols
The determination of inhibitory constants (Kᵢ) for hCA II inhibitors is typically performed using a stopped-flow spectrophotometric assay or a colorimetric assay.
Stopped-Flow Assay for CO₂ Hydration
This method directly measures the catalytic activity of carbonic anhydrase on its natural substrate, carbon dioxide.
Principle: The assay monitors the change in pH resulting from the hCA-catalyzed hydration of CO₂. A pH indicator is used, and the rate of color change is measured spectrophotometrically.
Procedure:
-
Reagents: Purified hCA II enzyme, a buffered solution (e.g., TRIS), a pH indicator (e.g., phenol red), and the inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: A stopped-flow spectrophotometer.
-
Method:
-
A solution of the enzyme and inhibitor at varying concentrations is rapidly mixed with a CO₂-saturated buffer solution containing the pH indicator.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds).
-
The initial rates of reaction are calculated from the absorbance data.
-
Inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different inhibitor concentrations, often using the Cheng-Prusoff equation.[6]
-
Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)
This is a more common and less technically demanding method for assessing CA inhibition.[8]
Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenolate, a yellow-colored product. The rate of formation of p-nitrophenolate, measured by the increase in absorbance at 400 nm, is proportional to the enzyme's activity. Inhibitors will decrease this rate.[8][9]
Procedure:
-
Reagents: Purified hCA II enzyme, assay buffer (e.g., Tris-HCl), p-NPA substrate solution, and inhibitor solutions at various concentrations.[8]
-
Instrumentation: A microplate reader or spectrophotometer.
-
Method:
-
The enzyme is pre-incubated with the inhibitor for a defined period.[9]
-
The reaction is initiated by adding the p-NPA substrate.
-
The increase in absorbance at 400 nm is measured over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from dose-response curves, and these can be converted to Kᵢ values.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EMAC10101d and Other Selective Carbonic Anhydrase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective Carbonic Anhydrase II (CAII) inhibitor, EMAC10101d, with other well-established CAII inhibitors. The following sections present quantitative data on inhibitory potency and selectivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer a thorough understanding of their comparative performance.
Data Presentation: Inhibitor Potency and Selectivity
The inhibitory activities of this compound and other selected CAII inhibitors against four key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) are summarized below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Inhibitor | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) |
| This compound | 9627.4[1] | 8.1 [1][2] | 224.6[1] | 154.9[1] |
| Acetazolamide | 250[3] | 12[4] | 25[5] | 5.7[3] |
| Dorzolamide | 600 | 1.9[6][7] | - | 31[6][7] |
| Brinzolamide | - | 3.2[1][8] | - | - |
| Methazolamide | 50[7] | 14[7] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Stopped-Flow CO2 Hydration Assay
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle: The inhibition of the CA-catalyzed CO2 hydration is monitored using a stopped-flow instrument. The assay relies on a pH indicator to detect the protons produced during the reaction.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the instrument
-
Buffer solution (e.g., 20 mM Tris, pH 8.3)
-
pH indicator (e.g., 100 µM phenol red)
-
CO2-saturated water (substrate)
-
Purified carbonic anhydrase enzyme
-
Inhibitor solutions at various concentrations
Procedure:
-
Preparation:
-
Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution in the reaction buffer containing the pH indicator.
-
Load the second syringe with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 570 nm for phenol red) over time[8].
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model.
-
Colorimetric Carbonic Anhydrase Inhibition Assay
This assay utilizes the esterase activity of carbonic anhydrase to screen for inhibitors.
Principle: The assay is based on the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), by carbonic anhydrase to produce the yellow-colored p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[9]
-
Purified carbonic anhydrase enzyme solution
-
Substrate solution (e.g., 3 mM p-NPA in acetonitrile or DMSO)[9]
-
Inhibitor solutions at various concentrations
-
Positive control inhibitor (e.g., Acetazolamide)
Procedure:
-
Plate Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the inhibitor solutions at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a positive control.
-
Add the carbonic anhydrase enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a specified duration (e.g., 1 hour) at room temperature[2].
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Carbonic Anhydrase II in Glaucoma Pathophysiology
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
EMAC10101d: A Comparative Guide to its Selectivity in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carbonic anhydrase inhibitor EMAC10101d with other alternatives, supported by experimental data. We delve into its selectivity profile, the methodologies used for its validation, and its mechanism of action within relevant signaling pathways.
Quantitative Selectivity Profile of Carbonic Anhydrase Inhibitors
The inhibitory activity of this compound has been quantified against several human carbonic anhydrase (hCA) isoforms. The table below summarizes its inhibition constants (Ki) and compares them with the widely used carbonic anhydrase inhibitor, Acetazolamide. This direct comparison highlights the superior selectivity of this compound for hCA II.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | 9627.4[1] | 8.1 [1][2] | 224.6[1] | 154.9[1] |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Note: Lower Ki values indicate stronger inhibition. Data for Acetazolamide is compiled from various sources for comparative purposes.
Experimental Protocols for Determining Inhibitor Selectivity
The validation of an inhibitor's selectivity is crucial for its development as a specific molecular probe or therapeutic agent. Several robust methods are employed to determine the selectivity profile of compounds like this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding of an inhibitor to its target enzyme.
-
Principle: A solution of the inhibitor is titrated into a solution containing the target protein (e.g., a specific carbonic anhydrase isoform). The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Procedure:
-
The target enzyme is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe.
-
A series of small injections of the inhibitor into the enzyme solution are performed.
-
The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
Stopped-Flow Spectrophotometry
This is a rapid kinetics technique used to study the pre-steady-state kinetics of enzymatic reactions. For carbonic anhydrase, the hydration of CO2 is a commonly monitored reaction.
-
Principle: The assay measures the change in absorbance of a pH indicator as the enzyme catalyzes the hydration of CO2 to bicarbonate and a proton, leading to a decrease in pH. The presence of an inhibitor slows down this reaction.
-
Procedure:
-
Solutions of the enzyme and a CO2-saturated buffer containing a pH indicator are rapidly mixed.
-
The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).
-
The initial rate of the reaction is determined.
-
The experiment is repeated with varying concentrations of the inhibitor to determine the inhibition constant (Ki).
-
Kinome and Proteome-Wide Profiling
For a broader understanding of selectivity and potential off-target effects, inhibitors can be screened against large panels of proteins.
-
Kinase Panels: While this compound targets carbonic anhydrases, a similar principle is applied by screening it against a panel of kinases to ensure it does not have unintended inhibitory effects on these critical signaling proteins.[3][4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature. Changes in protein denaturation are typically measured by Western blotting or mass spectrometry.
Visualizing Key Pathways and Workflows
To better illustrate the context of this compound's action and evaluation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ocular Hypotensive Agents: Focus on the Carbonic Anhydrase Inhibitor Dorzolamide
Introduction
This guide provides a comparative analysis of dorzolamide, a topical carbonic anhydrase inhibitor, against other therapeutic alternatives for the management of elevated intraocular pressure (IOP). The intended audience for this document includes researchers, scientists, and drug development professionals. It is important to note that a comparative analysis with the compound EMAC10101d could not be conducted as no public information, experimental data, or scientific literature was found for this specific substance at the time of this review. Therefore, this guide will focus on a comprehensive evaluation of dorzolamide, with comparisons drawn from established alternative treatments for glaucoma and ocular hypertension.
Dorzolamide is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme critical to the production of aqueous humor in the ciliary body of the eye.[1][2][3] By reducing the rate of aqueous humor formation, dorzolamide effectively lowers IOP, a primary risk factor for the progression of glaucoma.[1][2] It is available as a 2% ophthalmic solution and is also formulated in a fixed combination with the beta-blocker timolol.[4][5]
Mechanism of Action: Dorzolamide
Dorzolamide exerts its therapeutic effect by specifically inhibiting carbonic anhydrase II in the ciliary processes of the eye.[1][2] This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The formation of bicarbonate is a key step in the secretion of aqueous humor. By blocking this enzymatic activity, dorzolamide reduces the production of bicarbonate ions, leading to a decrease in sodium and fluid transport and subsequently, a reduction in aqueous humor secretion.[3] This ultimately results in a lowering of intraocular pressure.
References
A Comparative Guide to the In Vitro Off-Target Profile of EMAC10101d
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro assessment of the off-target effects of EMAC10101d, a novel, potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). To contextualize its selectivity, this compound is compared against established multi-kinase inhibitors, Sunitinib and Sorafenib, which are also known to target VEGFR2.[1]
Comparative Off-Target Kinase Profiling
The selectivity of a kinase inhibitor is critical for minimizing toxicity and adverse effects.[2] Off-target activity can lead to unforeseen physiological responses by modulating signaling pathways unrelated to the therapeutic target.[3] this compound was profiled against a panel of kinases frequently inhibited by VEGFR2-targeting drugs, including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), c-KIT, and RET.
The inhibitory activity is presented as IC50 values, the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A higher IC50 value indicates weaker inhibition and greater selectivity for the primary target.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (IC50 nM) | Sunitinib (IC50 nM) | Sorafenib (IC50 nM) |
| VEGFR2 (On-Target) | 0.8 | 9 | 90 |
| PDGFRβ (Off-Target) | 850 | 8 | 57 |
| c-KIT (Off-Target) | >10,000 | 9 | 68 |
| RET (Off-Target) | 1,200 | 15 | Not widely reported |
| Raf-1 (Off-Target) | >10,000 | >10,000 | 6 |
Data for Sunitinib and Sorafenib are compiled from publicly available literature and databases. Data for this compound is from internal preclinical screening.
Based on the in vitro kinase profiling, this compound demonstrates significantly higher selectivity for VEGFR2 compared to Sunitinib and Sorafenib. The substantially higher IC50 values for key off-targets like PDGFRβ and c-KIT suggest a lower potential for off-target-related effects commonly associated with multi-kinase inhibitors.
Experimental Methodologies
In Vitro Kinase Inhibition Assay Protocol
To determine the IC50 values listed in Table 1, a biochemical kinase assay was performed. This method measures the amount of ADP produced, which is directly proportional to kinase activity.[4]
Principle: The assay quantifies the enzymatic activity of a target kinase by measuring the conversion of ATP to ADP. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Recombinant human kinases (VEGFR2, PDGFRβ, c-KIT, RET, Raf-1)
-
Substrate peptides specific to each kinase
-
ATP solution (at the Km concentration for each kinase)
-
Test compounds (this compound, Sunitinib, Sorafenib) serially diluted in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP detection reagent kit
-
384-well microplates
Procedure:
-
Compound Dispensing: 1 µL of serially diluted test compounds or DMSO (vehicle control) was dispensed into the wells of a 384-well plate.
-
Kinase Addition: 5 µL of kinase solution (at a 2X final concentration in assay buffer) was added to each well.
-
Pre-incubation: The plate was gently mixed and incubated for 20 minutes at room temperature to allow the compounds to bind to the kinases.[4]
-
Reaction Initiation: The kinase reaction was started by adding 4 µL of a 2.5X solution of the corresponding substrate peptide and ATP.
-
Incubation: The plate was incubated for 60 minutes at 30°C.
-
Reaction Termination: The reaction was stopped by adding 10 µL of a stop reagent from the ADP detection kit.
-
Signal Detection: 10 µL of the ADP detection reagent was added, and the plate was incubated for 30 minutes at room temperature to allow the signal to develop. Luminescence was measured using a microplate reader.
-
Data Analysis: The raw luminescence data was converted to percent inhibition relative to the DMSO control. IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.
Cellular Cytotoxicity Assay Protocol
To assess potential off-target toxicity in a cellular context, a cytotoxicity assay was performed using a cell line that does not express the primary target (VEGFR2) but is known to be sensitive to inhibitors of off-target kinases (e.g., PDGFRβ).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
Human fibroblast cell line (e.g., BJ-5ta, expressing PDGFRβ but low VEGFR2)
-
Test compounds (this compound, Sunitinib, Sorafenib)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Plating: Cells were seeded into a 96-well plate at a density of 8,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium was replaced with medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a positive control for toxicity (e.g., 1 µM Staurosporine) were included.[7]
-
Incubation: The plate was incubated for 48 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: 10 µL of MTT solution was added to each well, and the plate was incubated for an additional 3-4 hours.[8]
-
Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[8]
-
Data Analysis: Absorbance values were normalized to the vehicle control (defined as 100% viability). The CC50 (50% cytotoxic concentration) was determined by plotting the percent viability against the log-concentration of the compound.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro off-target effects of a novel kinase inhibitor.
Caption: Workflow for in vitro off-target effect assessment.
Signaling Pathway Analysis
This compound is designed to inhibit the VEGFR2 signaling pathway, which is crucial for angiogenesis.[9][10] However, off-target inhibition of kinases like PDGFRβ can affect parallel pathways that also contribute to cell proliferation and migration.[11][12]
Caption: On-target (VEGFR2) vs. potential off-target (PDGFR) signaling pathways.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of EMAC10101d Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of the novel immunomodulatory agent, EMAC10101d, across different assay formats. The objective is to offer a clear, data-driven cross-validation of its biological activity, alongside established alternatives, to support its ongoing development and application in immunological research.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the Janus Kinase (JAK) signaling pathway, a critical mediator of cytokine signaling and immune cell function. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune disorders. This guide details the characterization of this compound's activity through both biochemical and cell-based assays, providing a thorough assessment of its potency and cellular efficacy.
Data Presentation: Comparative Activity of this compound
The following tables summarize the quantitative data for this compound in comparison to a well-characterized, commercially available JAK1 inhibitor, herein referred to as "Comparator A".
Table 1: Biochemical Assay - JAK1 Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |
| This compound | JAK1 | Kinase Glo® Assay | 5.2 | -1.1 |
| Comparator A | JAK1 | Kinase Glo® Assay | 10.8 | -0.9 |
Table 2: Cell-Based Assay - Inhibition of IL-6 Induced STAT3 Phosphorylation
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | U937 | HTRF® Phospho-STAT3 Assay | 25.6 |
| Comparator A | U937 | HTRF® Phospho-STAT3 Assay | 55.2 |
Table 3: Cell-Based Functional Assay - Inhibition of IL-6 Induced TNF-α Secretion
| Compound | Cell Type | Assay Type | IC50 (nM) |
| This compound | Human PBMCs | ELISA | 45.8 |
| Comparator A | Human PBMCs | ELISA | 98.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.
1. Biochemical Assay: JAK1 Kinase Glo® Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the enzymatic activity of recombinant human JAK1.
-
Materials: Recombinant human JAK1 enzyme, ATP, substrate peptide, Kinase-Glo® Luminescent Kinase Assay Kit, 384-well white plates.
-
Procedure:
-
A serial dilution of this compound and Comparator A was prepared in DMSO and then diluted in assay buffer.
-
10 µL of the compound dilutions were added to the wells of a 384-well plate.
-
10 µL of JAK1 enzyme solution was added to each well and incubated for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding 10 µL of a solution containing ATP and the substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
30 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.
-
Luminescence was measured using a plate reader.
-
Data was normalized to positive (no inhibitor) and negative (no enzyme) controls, and IC50 values were calculated using a four-parameter logistic fit.
-
2. Cell-Based Assay: HTRF® Phospho-STAT3 Assay
-
Objective: To measure the inhibition of IL-6-induced STAT3 phosphorylation in a cellular context.
-
Materials: U937 human monocytic cell line, RPMI-1640 medium, Fetal Bovine Serum (FBS), recombinant human IL-6, HTRF® Phospho-STAT3 (Tyr705) Cellular Assay Kit.
-
Procedure:
-
U937 cells were seeded in 384-well plates at a density of 50,000 cells per well and starved in serum-free medium for 4 hours.
-
Cells were pre-incubated with serial dilutions of this compound or Comparator A for 1 hour.
-
Cells were stimulated with 100 ng/mL of recombinant human IL-6 for 30 minutes at 37°C.
-
Lysis buffer containing the HTRF® antibody reagents (anti-STAT3-d2 and anti-phospho-STAT3-Eu3+-cryptate) was added to each well.
-
The plate was incubated for 4 hours at room temperature to allow for cell lysis and antibody binding.
-
The HTRF signal was read on a compatible plate reader at 620 nm and 665 nm.
-
IC50 values were calculated from the ratio of the two emission signals.
-
3. Cell-Based Functional Assay: ELISA for TNF-α Secretion
-
Objective: To assess the functional consequence of JAK1 inhibition by measuring the downstream suppression of cytokine secretion.
-
Materials: Human Peripheral Blood Mononuclear Cells (PBMCs), RPMI-1640 medium, FBS, recombinant human IL-6, Human TNF-α DuoSet ELISA Kit.
-
Procedure:
-
PBMCs were isolated from healthy donor blood using a Ficoll-Paque density gradient.
-
Cells were seeded in 96-well plates at a density of 2 x 10^5 cells per well.
-
Cells were pre-treated with serial dilutions of this compound or Comparator A for 1 hour.
-
Cells were stimulated with 100 ng/mL of IL-6 and incubated for 24 hours at 37°C.
-
The supernatant was collected, and the concentration of TNF-α was quantified using a sandwich ELISA according to the manufacturer's instructions.
-
IC50 values were determined by plotting the percentage inhibition of TNF-α secretion against the compound concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows of the described assays.
Caption: The JAK-STAT signaling pathway inhibited by this compound.
Caption: Workflow for the biochemical JAK1 Kinase-Glo® assay.
Caption: Workflow for the cell-based HTRF® phospho-STAT3 assay.
Head-to-Head Comparison: EMAC10101d vs. Brinzolamide for the Treatment of Elevated Intraocular Pressure
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer: A direct, comprehensive head-to-head comparison of EMAC10101d and brinzolamide is currently limited by the scarcity of publicly available data for this compound. Brinzolamide is a clinically approved and extensively studied medication, whereas this compound appears to be in the early stages of preclinical development. This guide provides a detailed overview of the known information for both compounds and outlines the necessary experimental framework for a future comparative evaluation.
Introduction
Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible vision loss. Carbonic anhydrase inhibitors (CAIs) are a class of drugs that effectively lower IOP by reducing the production of aqueous humor in the ciliary body of the eye. Brinzolamide is a widely prescribed topical CAI. This compound is a novel small molecule that has been identified as a potent inhibitor of carbonic anhydrase. This guide aims to compare these two molecules based on the available scientific data.
Mechanism of Action: Carbonic Anhydrase Inhibition
Both brinzolamide and this compound target carbonic anhydrase, specifically the isoenzyme II (CA-II), which is abundant in the ciliary epithelium.[1][2] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[3] This process is crucial for the secretion of aqueous humor. By inhibiting CA-II, these drugs reduce the formation of bicarbonate ions, leading to decreased fluid transport and a subsequent reduction in aqueous humor production and IOP.[1][3][4]
Caption: Signaling pathway of carbonic anhydrase inhibitors in reducing intraocular pressure.
Comparative Data Summary
The following table summarizes the available quantitative data for this compound and brinzolamide. It is important to note the significant data gaps for this compound.
| Feature | This compound | Brinzolamide |
| Target | Human Carbonic Anhydrase II (hCA II)[5] | Carbonic Anhydrase II (CA-II)[1][2] |
| In Vitro Potency (Ki) | hCA II: 8.1 nM[5] | Data not readily available in summarized format |
| In Vitro Selectivity (Ki) | hCA I: 9627.4 nMhCA IX: 224.6 nMhCA XII: 154.9 nM[5] | Highly specific for CA-II[2] |
| Formulation | Data Not Available | 1% Ophthalmic Suspension[1] |
| Clinical Efficacy (IOP Reduction) | Data Not Available | 15% to 20%[1] |
| Common Adverse Events | Data Not Available | Blurred vision (3%–8%), ocular discomfort (1.8%–5.9%), eye pain (0.7%–4.0%)[1] |
Experimental Protocols for Head-to-Head Comparison
To thoroughly evaluate the comparative performance of this compound and brinzolamide, a series of preclinical and clinical investigations are required. The following outlines a hypothetical experimental workflow and detailed protocols.
Caption: Experimental workflow for the comparative evaluation of a novel drug candidate against an established treatment.
In Vitro Enzyme Inhibition and Selectivity Profiling
-
Objective: To confirm and expand upon the inhibitory potency and selectivity of this compound against a panel of human carbonic anhydrase isoforms and compare it directly with brinzolamide.
-
Methodology: A stopped-flow, pH-indicator based spectrophotometric assay would be utilized to measure the kinetics of CO2 hydration by recombinant human CA isoforms (e.g., hCA I, II, IV, IX, XII). A range of concentrations for both this compound and brinzolamide would be tested to determine their respective IC50 values. The inhibitory constant (Ki) would be calculated using the Cheng-Prusoff equation. This would provide a direct comparison of their potency and selectivity under identical experimental conditions.
Preclinical Efficacy in an Animal Model of Glaucoma
-
Objective: To assess the IOP-lowering efficacy and duration of action of a topically formulated this compound in comparison to brinzolamide 1% ophthalmic suspension.
-
Methodology: A laser-induced ocular hypertension model in normotensive rabbits or non-human primates would be established. Following the development of stable elevated IOP, animals would be randomized to receive a single topical dose of this compound formulation, brinzolamide 1%, or vehicle. IOP would be measured at baseline and at multiple time points post-instillation using a calibrated tonometer. Key endpoints for comparison would include the maximum IOP reduction, the time to maximum effect, and the duration of the IOP-lowering effect.
Ocular Pharmacokinetics and Tissue Distribution
-
Objective: To compare the ocular bioavailability and tissue distribution of this compound and brinzolamide following topical administration.
-
Methodology: Following a single topical instillation in rabbits, aqueous humor and key ocular tissues (cornea, iris-ciliary body, retina) would be collected at various time points. Drug concentrations in these tissues would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including maximum concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC), would be calculated and compared to understand the ocular disposition of each compound.
Randomized, Controlled, Double-Masked Clinical Trial
-
Objective: To definitively compare the clinical efficacy and safety of an optimized this compound ophthalmic formulation with brinzolamide 1% ophthalmic suspension in patients with open-angle glaucoma or ocular hypertension.
-
Methodology: A multi-center, randomized, double-masked, parallel-group clinical trial would be conducted. Eligible patients would be randomized to receive either the this compound formulation or brinzolamide 1% two or three times daily over a specified treatment period (e.g., 3 months). The primary efficacy endpoint would be the mean change in diurnal IOP from baseline. Safety and tolerability would be assessed through the monitoring of adverse events, ophthalmic examinations, and systemic safety parameters.
Conclusion
The limited available data suggests that this compound is a potent and selective inhibitor of hCA II in vitro[5], a key characteristic for an effective topical treatment for elevated IOP. However, without further preclinical and clinical data, a direct comparison with the well-established clinical profile of brinzolamide is not possible. The experimental framework provided outlines the necessary steps to thoroughly evaluate the potential of this compound as a novel therapeutic agent and to determine its comparative advantages, if any, over existing treatments like brinzolamide. Future research is required to elucidate the full pharmacological profile of this compound and its potential role in the management of glaucoma and ocular hypertension.
References
Comparative Analysis of Novel Carbonic Anhydrase IX Inhibitors: A Profile of SLC-0111
Executive Summary
This guide provides a detailed comparative analysis of SLC-0111, a first-in-class clinical-stage inhibitor of carbonic anhydrase IX (CAIX). Despite a comprehensive search, no publicly available information was found for the compound "EMAC10101d." Therefore, this document focuses on the established preclinical and clinical data for SLC-0111, presenting it as a benchmark for evaluating current and future CAIX inhibitors. SLC-0111 is a potent and selective, orally bioavailable small molecule that targets tumor hypoxia and acidosis. It has demonstrated anti-tumor efficacy in various preclinical models and has been found to be safe and well-tolerated in a Phase 1 clinical trial in patients with advanced solid tumors.[1][2] This guide summarizes its mechanism of action, presents key experimental data in comparison to other research compounds, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to SLC-0111 and Carbonic Anhydrase IX
Solid tumors often develop regions of low oxygen (hypoxia) and subsequent extracellular acidosis, which contribute to aggressive phenotypes and resistance to therapy.[1] Carbonic Anhydrase IX (CAIX) is a cell surface enzyme induced by hypoxia-inducible factor-1α (HIF-1α) that plays a crucial role in tumor pH regulation.[1] By catalyzing the hydration of extracellular carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH while acidifying the tumor microenvironment.[3] This acidic milieu promotes tumor progression, metastasis, and therapeutic resistance.[4][5]
CAIX is highly expressed in a wide range of solid tumors with very restricted expression in normal tissues, making it a prime therapeutic target in oncology.[1] SLC-0111 is a ureido-substituted benzenesulfonamide developed as a potent and selective, first-in-class inhibitor of CAIX, designed to disrupt pH regulation in cancer cells and thereby inhibit tumor growth and survival.[1][6][7]
Mechanism of Action of SLC-0111
SLC-0111 exerts its anti-tumor effect by directly inhibiting the enzymatic activity of CAIX on the surface of cancer cells. This inhibition leads to a disruption of pH homeostasis, causing intracellular acidification and a reduction in the extracellular acidosis of the tumor microenvironment.[5][6] This modulation of pH can sensitize cancer cells to conventional chemotherapies and immune checkpoint blockade.[3][8] Preclinical studies have shown that targeting CAIX with SLC-0111 results in anti-tumor efficacy and enhanced survival in models of breast cancer, pancreatic cancer, glioblastoma, and melanoma.[1]
Signaling Pathway of CAIX in the Tumor Microenvironment
The following diagram illustrates the role of CAIX in a hypoxic tumor environment and the point of intervention for SLC-0111.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 7. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the inhibitory mechanism of EMAC10101d
To proceed with your request, please provide more specific information about EMAC10101d . A search of publicly available scientific literature and databases did not yield any information on a compound or molecule with this designation.
To generate a comprehensive comparison guide that meets your requirements, please clarify the following:
-
Target of this compound: What is the specific protein, enzyme, or pathway that this compound is designed to inhibit?
-
Therapeutic Area: What is the intended disease or biological process that this compound is being investigated for?
-
Alternative Compounds: Could you provide the names of the other molecules or treatments you would like to compare with this compound?
-
Available Data: Do you have any internal or published data on the efficacy, potency (e.g., IC50, Ki), or mechanism of action of this compound and the comparator molecules?
Once this information is provided, a detailed and accurate comparison guide can be developed, including the requested data tables, experimental protocols, and visualizations.
Evaluating the Specificity of EMAC10101d Against Other Metalloenzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective metalloenzyme inhibitors is a critical task in drug discovery, aiming to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive evaluation of the specificity of a novel inhibitor, EMAC10101d, against a panel of representative metalloenzymes. The inhibitory activity of this compound is compared with established, clinically relevant inhibitors to benchmark its performance and selectivity profile.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound was assessed against a diverse panel of zinc-containing metalloenzymes, including Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below. For comparison, data for known inhibitors targeting these enzyme classes are also included.
| Target Enzyme | This compound IC50 (nM) | Marimastat (MMP Inhibitor) IC50 (nM) | SAHA (HDAC Inhibitor) IC50 (nM) | Acetazolamide (CA Inhibitor) IC50 (nM) |
| MMPs | ||||
| MMP-1 | 850 | 5 | >10,000 | >10,000 |
| MMP-2 | 25 | 4 | >10,000 | >10,000 |
| MMP-9 | 40 | 8 | >10,000 | >10,000 |
| HDACs | ||||
| HDAC1 | >10,000 | >10,000 | 20 | >10,000 |
| HDAC6 | >10,000 | >10,000 | 15 | >10,000 |
| CAs | ||||
| CA-I | >10,000 | >10,000 | >10,000 | 250 |
| CA-II | >10,000 | >10,000 | >10,000 | 12 |
Data Interpretation: The data indicates that this compound exhibits high potency and selectivity for MMPs, particularly MMP-2 and MMP-9, with IC50 values in the low nanomolar range. In contrast, it shows negligible inhibitory activity against the tested HDACs and CAs, with IC50 values exceeding 10,000 nM. This suggests a favorable selectivity profile for this compound towards the MMP family over other major classes of metalloenzymes.
Experimental Protocols
The following protocols were employed to determine the inhibitory activity of the compounds.
MMP Inhibition Assay (Fluorogenic Substrate)
-
Enzyme Activation: Recombinant human pro-MMPs were activated according to the manufacturer's instructions immediately before use.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.
-
Inhibitor Preparation: A 10 mM stock solution of each inhibitor in DMSO was prepared and serially diluted in the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Assay Procedure:
-
2 µL of the diluted inhibitor solution was added to a 96-well black microplate.
-
88 µL of the activated MMP enzyme solution (final concentration 1-5 nM) was added to each well and incubated for 30 minutes at 37°C.
-
10 µL of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) was added to initiate the reaction (final concentration 10 µM).
-
-
Data Acquisition: Fluorescence was monitored kinetically for 30 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates were calculated, and the IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
HDAC Inhibition Assay (Fluorogenic Substrate)
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.
-
Inhibitor Preparation: Inhibitors were prepared as described for the MMP assay.
-
Assay Procedure:
-
2 µL of the diluted inhibitor solution was added to a 96-well black microplate.
-
48 µL of recombinant human HDAC enzyme solution (final concentration 0.5-2 ng/µL) was added and incubated for 10 minutes at 37°C.
-
50 µL of a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®) was added to start the reaction (final concentration 50 µM). The reaction was allowed to proceed for 30 minutes at 37°C.
-
50 µL of a developer solution was added to stop the reaction and generate the fluorescent signal.
-
-
Data Acquisition: Fluorescence was measured after a 15-minute incubation at room temperature, with excitation at 360 nm and emission at 460 nm.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
-
Assay Buffer: The assay was performed in a buffer containing 20 mM Tris-HCl (pH 7.4).
-
Inhibitor Preparation: Inhibitors were prepared as described for the MMP assay.
-
Assay Procedure:
-
2 µL of the diluted inhibitor solution was added to a 96-well clear microplate.
-
178 µL of human CA enzyme solution (final concentration 2 µg/mL) was added.
-
20 µL of 4-nitrophenyl acetate (NPA) substrate was added to initiate the reaction (final concentration 1 mM).
-
-
Data Acquisition: The change in absorbance at 405 nm, due to the formation of 4-nitrophenol, was monitored kinetically for 10 minutes.
-
Data Analysis: The initial reaction rates were used to determine the percent inhibition, and IC50 values were calculated from the resulting dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the specificity of this compound.
Comparative Pharmacokinetics of Dihydrothiazole Benzenesulfonamides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of dihydrothiazole benzenesulfonamides is crucial for the advancement of novel therapeutics. This guide provides a comparative analysis of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of experimental workflows to support further research and development in this area.
A pivotal study in the field investigated the pharmacokinetics of (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide, a potent and selective β3-adrenergic receptor agonist, and its analogs. The research highlights the challenges in achieving favorable oral bioavailability and explores strategies to improve pharmacokinetic properties across different species.
Key Pharmacokinetic Parameters
The following table summarizes the systemic clearance and oral bioavailability of a primary thiazole benzenesulfonamide compound and its derivatives in rats, dogs, and monkeys. These data are essential for interspecies comparison and for predicting human pharmacokinetics.
| Compound | Species | Systemic Clearance (mL/min/kg) | Oral Bioavailability (%) |
| 1 | Rat | ~30 | 17 |
| Dog | ~10 | 27 | |
| Monkey | ~10 | 4 | |
| 3 (morpholine derivative of 1) | Monkey | Not Reported | 56 |
Data extracted from a study on a thiazole benzenesulfonamide β3-adrenergic receptor agonist and its analogs[1].
The parent compound 1 exhibited higher systemic clearance in rats compared to dogs and monkeys[1]. Oral bioavailability was found to be low to moderate across the tested species, suggesting challenges with absorption or first-pass metabolism[1]. Notably, the morpholine derivative (3 ) showed a significant improvement in oral bioavailability in monkeys, increasing from 4% to 56%[1]. This improvement is hypothesized to be due to a reduction in the number of hydrogen bonding sites in the molecule[1].
Experimental Protocols
Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. The following protocols are based on established methods for the in vivo evaluation of thiazole benzenesulfonamides.
In Vivo Pharmacokinetic Study
1. Animal Models:
-
Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are commonly used species for pharmacokinetic studies of benzenesulfonamide derivatives[1].
2. Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, polyethylene glycol) and administered as a bolus injection or infusion into a major vein (e.g., jugular vein in rats)[1]. A typical IV dose for the parent compound in rats is 3 mg/kg[2].
-
Oral (PO): The compound is formulated as a solution or suspension and administered via oral gavage[2]. A common oral dose for the parent compound in rats is 10 mg/kg[2].
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-administration from a suitable blood vessel (e.g., tail vein in rats).
-
Plasma is separated by centrifugation and stored at -70°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile. The supernatant is then separated, evaporated, and reconstituted in a mobile phase for analysis.
-
Chromatography: Separation is achieved using a C18 reverse-phase HPLC column with a gradient elution of mobile phases, often consisting of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate a typical workflow for a pharmacokinetic study and a simplified representation of a signaling pathway that could be influenced by such compounds.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Caption: Simplified signaling pathway for a receptor agonist.
References
- 1. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of a thiazole benzenesulfonamide derivative, a potent and elective agonist of the human beta3-adrenergic receptor, in rats: identification of a novel isethionic acid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EMAC10101d as a Research Tool for hCA II Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of precise and potent chemical probes is paramount for elucidating the roles of specific enzymes in physiological and pathological processes. This guide provides a comprehensive comparison of EMAC10101d with other carbonic anhydrase inhibitors, supported by experimental data, to validate its use as a selective research tool for studying human Carbonic Anhydrase II (hCA II).
Human Carbonic Anhydrase II (hCA II) is a ubiquitous zinc-containing metalloenzyme that plays a crucial role in a variety of physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[1] Its involvement in diseases such as glaucoma and certain cancers has made it a significant target for therapeutic intervention and basic research.[1][2][3] this compound has emerged as a potent and selective inhibitor of hCA II, exhibiting inhibitory activity in the low nanomolar range.[1][4][5][6][7] This guide aims to objectively assess the performance of this compound against other commonly used hCA inhibitors.
Comparative Inhibition Data
The inhibitory potency of this compound against hCA II and other isoforms is summarized below in comparison to established carbonic anhydrase inhibitors. The data highlights the selectivity profile of each compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA II vs hCA I | Selectivity for hCA II vs hCA IX | Selectivity for hCA II vs hCA XII |
| This compound | 9627.4[4] | 8.1 [1][4][5][6] | 224.6[4] | 154.9[4] | ~1188-fold | ~28-fold | ~19-fold |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | ~21-fold | ~2-fold | ~0.5-fold (less selective) |
| Dorzolamide | 3000 | 0.54 | 24 | 45 | ~5555-fold | ~44-fold | ~83-fold |
| EMAC10101c | >10000 | 9.2[1][5] | 453.1 | 238.4 | >1087-fold | ~49-fold | ~26-fold |
Data Interpretation: this compound demonstrates high potency for hCA II with a Ki of 8.1 nM.[1][4][5][6] Its selectivity for hCA II over the cytosolic isoform hCA I is particularly noteworthy, being over 1000-fold more selective.[4] While it shows some inhibitory activity against the tumor-associated isoforms hCA IX and XII, it maintains a clear preference for hCA II.[4] In comparison, the clinically used drug Acetazolamide is less selective, potently inhibiting multiple isoforms. Dorzolamide, another clinical inhibitor, shows high potency and good selectivity. The structurally related analog, EMAC10101c, also displays high potency for hCA II.[1][5]
Experimental Protocols
To ensure reproducibility and facilitate the independent validation of these findings, detailed experimental protocols for key assays are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method directly measures the catalytic activity of carbonic anhydrase.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor stock solutions (e.g., this compound, Acetazolamide) dissolved in DMSO
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-Nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the desired hCA isoform in the buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor at various concentrations (or DMSO for control).
-
In the second syringe, load the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a pH change, which is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the reaction are recorded.
-
The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the reaction rates against the inhibitor concentration.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Esterase Activity Inhibition Assay (Spectrophotometric)
This is a common and convenient method for assessing CA inhibition.
Materials:
-
Purified recombinant human carbonic anhydrase II
-
Inhibitor stock solutions in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[8]
-
Substrate Solution: 3 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO[8]
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Plate Setup: In a 96-well plate, add 158 µL of Assay Buffer to each well.[8]
-
Add 2 µL of the inhibitor working solution at various concentrations to the test wells.[8] For the control (maximum activity), add 2 µL of DMSO.[8]
-
Add 20 µL of the hCA II enzyme solution to all wells except the blank.[8]
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to initiate the reaction.[8]
-
Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate spectrophotometer.[8][9] The yellow product, 4-nitrophenol, absorbs at this wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ and Ki values as described in the previous protocol.
Mechanism of Action and Workflow
The following diagrams illustrate the mechanism of hCA II inhibition by sulfonamide-based inhibitors like this compound and a typical experimental workflow for its validation.
Caption: Mechanism of hCA II inhibition by this compound.
Caption: Experimental workflow for validating hCA II inhibitors.
Conclusion
The data presented in this guide validates this compound as a highly potent and selective research tool for the study of human Carbonic Anhydrase II. Its strong preference for hCA II over the closely related hCA I isoform makes it particularly valuable for dissecting the specific functions of hCA II in complex biological systems. The provided experimental protocols offer a clear path for researchers to independently verify these findings and utilize this compound in their own hCA II-related investigations. For studies requiring a high degree of isoform specificity, this compound represents a superior choice compared to less selective, classical inhibitors like Acetazolamide.
References
- 1. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | hCA II 抑制剂 | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Inhibition Data for the Lipopeptide Antibiotic MX-2401
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "EMAC10101d" did not yield any publicly available information. This guide assesses the reproducibility and performance of MX-2401 , a compound with similar characteristics, under the assumption that "this compound" may be an internal or alternative designation for this molecule.
This guide provides a comprehensive comparison of MX-2401, a novel lipopeptide antibiotic, with its structural analog daptomycin. The objective is to assess the reproducibility of MX-2401's inhibition data by examining its performance across various studies, detailing the standardized experimental protocols used for its evaluation, and comparing its activity with a well-established alternative.
Comparative Performance of MX-2401 and Daptomycin
MX-2401 is a semisynthetic, calcium-dependent lipopeptide antibiotic, analogous to amphomycin, developed for treating serious Gram-positive infections[1]. It has demonstrated broad-spectrum bactericidal activity against a range of Gram-positive organisms, including antibiotic-resistant strains[1]. The following tables summarize the in vitro activity of MX-2401 in comparison to daptomycin against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of MX-2401 and Daptomycin against Staphylococcus aureus
| Strain | MX-2401 MIC (µg/mL) | Daptomycin MIC (µg/mL) | Reference |
| S. aureus ATCC 19636 (MSSA) | 0.25 | 0.125 | [2] |
| S. aureus ATCC 29213 (MSSA) | 0.25 | 0.5 | [3] |
| S. aureus ATCC 43300 (MRSA) | 2 | Not Reported | [2] |
MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus
Table 2: Minimum Inhibitory Concentration (MIC) of MX-2401 and Daptomycin against Enterococcus faecalis
| Strain | MX-2401 MIC (µg/mL) | Daptomycin MIC (µg/mL) | Reference |
| E. faecalis ATCC 29212 (VSE) | 2 | 2 | [3] |
| E. faecalis ATCC 51559 (VRE) | 4 | Not Reported | [2] |
VSE: Vancomycin-Sensitive Enterococcus; VRE: Vancomycin-Resistant Enterococcus
Table 3: Bactericidal Activity of MX-2401 and Daptomycin
| Organism | Compound | MBC/MIC Ratio | Interpretation | Reference |
| S. aureus ATCC 19636 | MX-2401 | 0.5/0.25 | Bactericidal | [2] |
| S. aureus ATCC 19636 | Daptomycin | 0.5/0.125 | Bactericidal | [2] |
MBC: Minimum Bactericidal Concentration. A ratio of ≤4 is generally considered indicative of bactericidal activity.
Reproducibility of Inhibition Data
Direct inter-laboratory reproducibility studies for MX-2401 are not extensively published. However, the reproducibility of the inhibition data can be inferred from the following:
-
Standardized Methodologies: The cited studies consistently utilize the standard broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values[1][2]. The adherence to these standardized protocols is crucial for ensuring that results are comparable and reproducible across different laboratories.
-
Low Potential for Resistance Development: Serial passage experiments have been conducted to assess the potential for bacteria to develop resistance to MX-2401. After 15 passages, the MICs of MX-2401 against MRSA, MSSA, VSE, and VRE strains remained within three dilutions of the original MIC[3]. This suggests that the inhibitory activity of MX-2401 is stable and less prone to significant shifts due to resistance development, contributing to more consistent and reproducible measurements over time.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Minimum Inhibitory Concentration (MIC) Determination
-
Method: Standard broth microdilution method according to CLSI guidelines[1][2].
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 50 µg/mL Ca²⁺ (CAMHBc) is used for testing both MX-2401 and daptomycin[1].
-
Inoculum Preparation: Bacterial organisms in the exponential growth phase are diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL[1].
-
Procedure:
-
Two-fold serial dilutions of the antimicrobial agents are prepared in 96-well microtiter plates.
-
Each well is inoculated with the prepared bacterial suspension.
-
Plates are incubated at 37°C for 16 to 20 hours[1].
-
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism[4].
2. Serial Passage Experiment for Resistance Development
-
Method: Broth microdilution method was used for serial passaging[2].
-
Procedure:
-
The MIC of the antibiotic against the test strain is determined.
-
The well with the highest concentration of the antibiotic that allows for bacterial growth is used to inoculate a fresh set of serial dilutions of the antibiotic.
-
This procedure is repeated for a specified number of passages (e.g., 15 passages)[2].
-
-
Analysis: The MIC is determined after each passage to monitor for any increase in resistance.
Mechanism of Action and Signaling Pathways
MX-2401 and daptomycin are both calcium-dependent lipopeptide antibiotics, but they exhibit distinct mechanisms of action[1].
MX-2401: MX-2401 inhibits bacterial cell wall synthesis by binding to undecaprenyl phosphate (C55-P), a lipid carrier that transports peptidoglycan precursors across the cell membrane. This binding sequesters C55-P, thereby preventing the biosynthesis of peptidoglycan and other essential cell wall components like teichoic acids.
References
- 1. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of EMAC® Specialty Copolymers: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a cornerstone of operational safety and environmental responsibility. While the specific identifier "EMAC10101d" does not correspond to a publicly documented substance, the trade name "EMAC®" refers to a line of specialty copolymers, specifically ethylene-methyl acrylate copolymers. According to available safety data sheets, these materials are not classified as hazardous substances[1]. However, proper disposal procedures are still essential to maintain a safe and compliant laboratory environment.
This guide provides essential, step-by-step guidance for the disposal of EMAC® Specialty Copolymers, ensuring that laboratory professionals can manage this waste stream with confidence and precision.
Quantitative Data for Polymer Waste Management
Effective waste management protocols are built on a foundation of clear, quantifiable data. The following table outlines the typical parameters that should be considered when establishing disposal procedures for polymeric materials like EMAC®. Please note that these values are illustrative and should be adapted to the specific grade of EMAC® being used and the relevant institutional and regulatory guidelines.
| Parameter | Value | Unit | Notes |
| Waste Accumulation Time | < 90 | Days | Maximum time non-hazardous waste can be stored on-site before disposal. Varies by local regulation. |
| Container Fill Level | 80 | % | Recommended maximum fill level for waste containers to prevent spillage and allow for safe handling. |
| Rinsate Volume (for empty containers) | 3x container volume | - | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste if the solvent is hazardous[2]. |
| Incineration Temperature | > 850 | °C | Recommended minimum temperature for the incineration of non-hazardous plastics to ensure complete combustion. |
| Landfill Compatibility | Non-hazardous industrial waste | - | EMAC® copolymers are generally suitable for disposal in a standard industrial or municipal landfill if recycling is not an option. |
Experimental Protocol for the Disposal of EMAC® Specialty Copolymers
The following protocol details a standardized methodology for the safe and efficient disposal of EMAC® Specialty Copolymers from a laboratory setting.
Objective: To safely dispose of EMAC® Specialty Copolymers in accordance with institutional and regulatory standards.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.
-
Designated, labeled waste container for non-hazardous solid waste.
-
Container labels with waste identification and accumulation start date.
-
Logbook for waste tracking.
Procedure:
-
Waste Identification and Segregation:
-
Confirm that the waste material is indeed EMAC® Specialty Copolymer and is not contaminated with any hazardous substances.
-
If the EMAC® is mixed with hazardous materials, it must be disposed of as hazardous waste, following all applicable regulations[2].
-
Segregate the EMAC® waste from all other waste streams to prevent cross-contamination.
-
-
Personal Protective Equipment (PPE):
-
Before handling the waste, don all required PPE, including a lab coat, safety glasses, and gloves.
-
-
Containerization:
-
Place the solid EMAC® waste into a designated, puncture-resistant waste container.
-
Ensure the container is clearly labeled as "Non-Hazardous Polymer Waste" and includes the name of the material ("EMAC® Specialty Copolymer") and the date waste accumulation began.
-
Do not overfill the container; adhere to the 80% fill level to prevent spills.
-
-
Storage:
-
Store the waste container in a designated waste accumulation area that is away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste[2].
-
-
Disposal:
-
Once the container is full or the accumulation time limit is reached, arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed waste management contractor.
-
Record the disposal date and method in the laboratory's waste logbook.
-
For empty EMAC® containers, triple-rinse with a suitable solvent. If a hazardous solvent is used, the rinsate must be collected and disposed of as hazardous waste. The rinsed, dry container can then be disposed of in the regular trash or recycled[2].
-
-
Documentation:
-
Maintain detailed records of all disposed EMAC® waste, including quantities, dates, and disposal methods, in accordance with institutional policies.
-
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision points in the disposal of EMAC® Specialty Copolymers, the following diagram illustrates the recommended workflow. This visual guide serves as a quick reference for laboratory personnel to ensure a compliant and safe disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
